Product packaging for MOG(35-55)(Cat. No.:CAS No. 163913-87-9)

MOG(35-55)

Cat. No.: B612354
CAS No.: 163913-87-9
M. Wt: 2581.99
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The MOG(35-55) peptide is an immunogenic fragment of myelin oligodendrocyte glycoprotein (MOG), a minor constituent of the central nervous system myelin sheath. This peptide is extensively used in biomedical research as a key autoantigen to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely accepted animal model for studying the neuroinflammatory and autoimmune pathology of Multiple Sclerosis (MS) . In the EAE model, immunization of C57BL/6 mice with MOG(35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration, triggers a strong T-cell and B-cell mediated immune response . This leads to a chronic-progressive disease course characterized by ascending paralysis, neuroinflammation, demyelination, and axonal loss, mirroring key aspects of human MS pathology . Researchers utilize this model to elucidate the mechanisms of autoimmune demyelination and to evaluate the preclinical efficacy of potential immunomodulatory and neuroprotective therapeutics . It is crucial for researchers to note that the sequence of MOG(35-55) differs between species, which can significantly impact experimental outcomes. The murine/rat sequence is MEVGWYRSPFSRVVHLYRNGK , featuring a serine (S) at position 42 . The human sequence is MEVGWYRPPFSRVVHLYRNGK , with a proline (P) at position 42 . This single amino acid polymorphism has been shown to attenuate the peptide's encephalitogenicity and can lead to fundamentally different biophysical and immunological behaviors, including aggregation properties and T-cell recognition . This product is offered with a purity of >95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

163913-87-9

Molecular Formula

C118H177N35O29S

Molecular Weight

2581.99

Key on ui application

Interest in MOG has centered on its role in demyelinating diseases, particularly multiple sclerosis (MS).

boiling_point

N/A

melting_point

N/A

sequence

Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu -Tyr-Arg-Asn-Gly-Lys

source

Synthetic

Synonyms

MOG(35-55);  MOG35-55;  MOG 35-55;  Myelin Oligodendrocyte Glycoprotein(35-55);  Myelin Oligodendrocyte Glycoprotein35-55;  Myelin Oligodendrocyte Glycoprotein 35-55

Origin of Product

United States

Foundational & Exploratory

The Role of Myelin Oligodendrocyte Glycoprotein (35-55) in the Pathogenesis of Experimental Autoimmune Encephalomyelitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][2][3] The induction of EAE using the synthetic peptide fragment of Myelin Oligodendrocyte Glycoprotein, MOG(35-55), in susceptible mouse strains like C57BL/6, provides a robust and reproducible model to investigate the complex immunopathological mechanisms underlying MS and to evaluate potential therapeutic interventions.[2][4][5][6][7] This technical guide provides an in-depth overview of the role of MOG(35-55) in EAE pathogenesis, detailing the immunological cascade it initiates, comprehensive experimental protocols, and quantitative data on disease progression and pathology.

MOG(35-55) is a key encephalitogenic peptide that, when administered with adjuvants, triggers a potent autoimmune response directed against the myelin sheath of the CNS.[8] The resulting pathology is characterized by perivascular inflammatory infiltrates, demyelination, and axonal damage, leading to a progressive ascending paralysis that clinically mirrors aspects of MS.[3][8][9][10] The MOG(35-55)-induced EAE model is predominantly a CD4+ T cell-driven disease, with Th1 and Th17 cells playing a central role in orchestrating the inflammatory attack on the CNS.[11][12]

Core Pathogenic Mechanism of MOG(35-55)

The pathogenesis of MOG(35-55)-induced EAE is a multi-step process involving the activation of the peripheral immune system, infiltration of immune cells into the CNS, and subsequent inflammatory damage to myelin.

1. Antigen Presentation and T Cell Activation:

Following subcutaneous immunization, the MOG(35-55) peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, at the injection site and in the draining lymph nodes. These APCs process the peptide and present it via MHC class II molecules to naive CD4+ T cells.[13]

2. T Helper Cell Differentiation:

The presence of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, promotes a pro-inflammatory cytokine milieu. This environment, rich in cytokines like IL-12 and IL-23, drives the differentiation of MOG(35-55)-specific naive CD4+ T cells into pathogenic Th1 and Th17 effector cells.

  • Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which activate macrophages and enhance inflammation.

  • Th17 cells produce IL-17, a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the site of inflammation.[12]

3. CNS Infiltration:

The administration of pertussis toxin (PTX) increases the permeability of the blood-brain barrier (BBB).[14] Activated pathogenic Th1 and Th17 cells, expressing specific adhesion molecules and chemokine receptors, are then able to cross the compromised BBB and enter the CNS.[11]

4. Reactivation and CNS Inflammation:

Within the CNS, the MOG(35-55)-specific T cells are reactivated by local APCs, such as microglia and infiltrating macrophages, that present the endogenous MOG peptide.[2] This reactivation triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines and chemokines, which further recruit a diverse array of immune cells, including macrophages, B cells, and other lymphocytes, to the CNS.[2]

5. Demyelination and Axonal Damage:

The sustained inflammatory environment within the CNS leads to the destruction of the myelin sheath by activated macrophages and other cytotoxic mechanisms. This demyelination disrupts nerve signal transmission and can be followed by axonal damage, leading to the characteristic neurological deficits observed in EAE.[9][10]

Quantitative Data in MOG(35-55) EAE

The following tables summarize typical quantitative data observed in the MOG(35-55)-induced EAE model in C57BL/6 mice. Values can vary between laboratories depending on the specific protocol and mouse substrain.

Table 1: Typical Clinical Course of MOG(35-55) EAE in C57BL/6 Mice

ParameterValueReference
Disease Incidence 80-100%[9][15]
Day of Onset 9-14 days post-immunization[5][15]
Peak of Disease 14-21 days post-immunization[15]
Mean Peak Clinical Score 2.5 - 3.5[15]
Disease Course Chronic-progressive[3][6][7]

Table 2: Immune Cell Infiltration in the CNS at Peak of EAE

Cell TypeMarkerPercentage of CD45hi cells
T Helper Cells CD4+20-40%
Cytotoxic T Cells CD8+5-15%
B Cells B220+/CD19+5-10%
Macrophages/Monocytes CD11b+Ly6G-30-50%
Neutrophils CD11b+Ly6G+5-15%

Table 3: Pro-inflammatory Cytokine Levels in the CNS at Peak of EAE (pg/mg tissue)

CytokineControlEAE
IFN-γ < 10100 - 500
IL-17A < 550 - 200
TNF-α < 20200 - 800
IL-6 < 15150 - 600
IL-1β < 10100 - 400

Experimental Protocols

Induction of Active EAE with MOG(35-55) in C57BL/6 Mice

This protocol describes the standard method for inducing a chronic-progressive form of EAE.

Materials:

  • MOG(35-55) peptide (synthesis grade, >95% purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX) from Bordetella pertussis

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles (27G or 30G)

Procedure:

  • Preparation of MOG(35-55)/CFA Emulsion:

    • Reconstitute lyophilized MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the MOG(35-55) solution and CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer lock. Forcefully pass the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice lightly with isoflurane.

    • Inject 100-200 µL of the MOG(35-55)/CFA emulsion subcutaneously, divided between two sites on the flank. This delivers a total of 100-200 µg of MOG(35-55) per mouse.[3]

    • Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.[3]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of sterile PBS.[3][5]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[15]

    • Use a standardized 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund or dead

Histological Analysis of Demyelination and Inflammation

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Staining solutions: Luxol Fast Blue (LFB) for myelin, Hematoxylin and Eosin (H&E) for inflammation.

  • Antibodies for immunohistochemistry (e.g., anti-CD45 for immune cells, anti-Iba1 for microglia/macrophages).

Procedure:

  • Tissue Preparation:

    • At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and/or brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks.

    • Embed the tissue in OCT compound and freeze.

  • Sectioning and Staining:

    • Cut 10-20 µm thick cryosections using a cryostat.

    • For demyelination assessment, perform LFB staining. Demyelinated areas will appear pale in contrast to the blue-stained healthy myelin.[6][10]

    • For inflammation assessment, perform H&E staining. Inflammatory infiltrates will be visible as clusters of dark-staining nuclei.[6][10]

    • For specific cell type identification, perform immunohistochemistry using appropriate primary and secondary antibodies.

Flow Cytometry Analysis of CNS Infiltrating Immune Cells

Materials:

  • Percoll gradient solutions (e.g., 30% and 70%)

  • Enzymes for tissue digestion (e.g., Collagenase D, DNase I)

  • Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD4, CD8, CD11b, B220, Ly6G) and intracellular cytokines (e.g., IFN-γ, IL-17A).

  • Flow cytometer

Procedure:

  • Isolation of CNS Mononuclear Cells:

    • Perfuse mice with ice-cold PBS to remove blood from the CNS.

    • Dissect the brain and spinal cord and mechanically dissociate the tissue.

    • Digest the tissue with an enzyme cocktail (e.g., Collagenase D and DNase I) at 37°C.

    • Isolate mononuclear cells from the myelin debris by density gradient centrifugation using Percoll.[1]

  • Antibody Staining:

    • Stain the isolated cells with a cocktail of fluorescently labeled antibodies against cell surface markers.

    • For intracellular cytokine staining, stimulate the cells in vitro with a protein transport inhibitor (e.g., Brefeldin A) in the presence of phorbol 12-myristate 13-acetate (PMA) and ionomycin before fixation, permeabilization, and staining with cytokine-specific antibodies.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer and analyze the cell populations using appropriate software.[11][16]

Visualizations of MOG(35-55) EAE Pathogenesis

EAE_Induction_Workflow cluster_immunization Peripheral Immunization (Day 0) cluster_reactivation T-Cell Activation & Differentiation cluster_cns CNS Infiltration & Pathology MOG MOG(35-55) Peptide Emulsion MOG(35-55)/CFA Emulsion MOG->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Injection Subcutaneous Injection Emulsion->Injection APC Antigen Presenting Cell (APC) in Draining Lymph Node Injection->APC PTX1 Pertussis Toxin (PTX) Injection_PTX1 Intraperitoneal Injection PTX1->Injection_PTX1 BBB Blood-Brain Barrier (BBB) Injection_PTX1->BBB NaiveT Naive CD4+ T-Cell APC->NaiveT Presents MOG(35-55) Th1 Pathogenic Th1 Cell NaiveT->Th1 IL-12 Th17 Pathogenic Th17 Cell NaiveT->Th17 IL-23 Th1->BBB Crosses Demyelination Demyelination & Axonal Damage Th1->Demyelination Inflammation Th17->BBB Crosses Th17->Demyelination Inflammation CNS Central Nervous System (CNS) BBB->CNS Microglia Microglia/Macrophage (APC) CNS->Microglia Microglia->Th1 Reactivation Microglia->Th17 Reactivation Paralysis Clinical Paralysis Demyelination->Paralysis PTX2 Pertussis Toxin (Day 2) PTX2->BBB Increases Permeability

Caption: Workflow of MOG(35-55)-induced EAE.

Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell cluster_cns_effects CNS Effects MOG_uptake MOG(35-55) Uptake MHCII MHC Class II Presentation MOG_uptake->MHCII IL12_prod IL-12 Production MHCII->IL12_prod IL23_prod IL-23 Production MHCII->IL23_prod TCR T-Cell Receptor (TCR) MHCII->TCR Binds STAT4 STAT4 Phosphorylation IL12_prod->STAT4 Activates STAT3 STAT3 Phosphorylation IL23_prod->STAT3 Activates TCR->STAT4 TCR->STAT3 Tbet T-bet Expression STAT4->Tbet RORgt RORγt Expression STAT3->RORgt Th1_diff Th1 Differentiation Tbet->Th1_diff Th17_diff Th17 Differentiation RORgt->Th17_diff IFNg IFN-γ Secretion Th1_diff->IFNg IL17 IL-17 Secretion Th17_diff->IL17 Macrophage_act Macrophage Activation IFNg->Macrophage_act Neutrophil_rec Neutrophil Recruitment IL17->Neutrophil_rec Demyelination Demyelination Macrophage_act->Demyelination Neutrophil_rec->Demyelination

Caption: Key signaling events in MOG(35-55) EAE.

Conclusion

The MOG(35-55)-induced EAE model remains an indispensable tool for MS research. Its ability to recapitulate key features of the human disease, particularly the inflammatory and demyelinating aspects, allows for detailed investigation into disease mechanisms and the preclinical evaluation of novel therapeutic strategies. A thorough understanding of the role of MOG(35-55) in initiating the pathogenic cascade, as outlined in this guide, is crucial for researchers aiming to unravel the complexities of neuroinflammation and develop effective treatments for multiple sclerosis.

References

The Core Mechanism: Antigen Presentation and T-Cell Recognition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Myelin Oligodendrocyte Glycoprotein (35-55) Induced T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the activation of T-cells by the myelin oligodendrocyte glycoprotein peptide 35-55 (MOG(35-55)). This process is central to the pathogenesis of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS).[1][2][3][4] Understanding this mechanism is critical for the development of novel therapeutic strategies for autoimmune neuroinflammatory diseases.

The activation of MOG(35-55)-specific T-cells is a multi-step process initiated by professional Antigen Presenting Cells (APCs), such as dendritic cells, macrophages, and B-cells.[5]

1.1. Antigen Presentation:

Following immunization, APCs at the injection site take up the MOG(35-55) peptide.[5] Unlike larger proteins, the short MOG(35-55) peptide can be directly loaded onto Major Histocompatibility Complex (MHC) class II molecules (I-Ab in C57BL/6 mice) on the surface of APCs without the need for extensive intracellular processing.[6][7] These APCs then migrate to the draining lymph nodes to encounter naive T-cells.[5]

1.2. The Trimolecular Complex and T-Cell Receptor (TCR) Engagement:

In the lymph nodes, naive CD4+ T-cells with a specific T-Cell Receptor (TCR) for the MOG(35-55) peptide recognize the MOG(35-55)/MHC-II complex on the surface of APCs.[8] This interaction forms a trimolecular complex, which is the first signal for T-cell activation.[9] Structural studies have indicated that specific residues within the MOG(35-55) peptide are crucial for binding to both the MHC molecule and the TCR, ensuring the specificity of the immune response.[9]

1.3. Co-stimulation: The Second Signal for Activation:

TCR engagement alone is insufficient for full T-cell activation and can lead to anergy or tolerance. A second, co-stimulatory signal is required. This is primarily delivered through the interaction of the B7 family of molecules (CD80/B7-1 and CD86/B7-2) on the APC with the CD28 receptor on the T-cell.[10] The B7-CD28 pathway is critical for both the initial activation and the subsequent effector phase of MOG-reactive T-cells.[10]

MOG_TCell_Activation_Overview cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell APC APC (Dendritic Cell, Macrophage) MHC_II MHC class II (I-Ab) TCR TCR MHC_II->TCR Signal 1: Antigen Recognition B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation MOG_peptide MOG(35-55) peptide MOG_peptide->MHC_II Loading TCell Naive CD4+ T-Cell CD4 CD4 TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck recruits ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD28 CD28 PI3K PI3K CD28->PI3K activates LAT LAT PLCg1 PLC-γ1 LAT->PLCg1 recruits MHC_MOG MOG(35-55)/MHC-II MHC_MOG->TCR_CD3 Signal 1 B7 B7 B7->CD28 Signal 2 Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 activates ZAP70->LAT phosphorylates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Akt Akt PI3K->Akt Ca Ca²⁺ IP3->Ca release PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Calcineurin Calcineurin Ca->Calcineurin IKK IKK PKC->IKK Ras Ras RasGRP->Ras NFAT NFAT Calcineurin->NFAT MAPK MAPK (ERK, JNK, p38) Ras->MAPK NFkB NF-κB IKK->NFkB AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, IL-17) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression EAE_Experimental_Workflow cluster_induction EAE Induction Phase cluster_monitoring Disease Monitoring & Analysis cluster_assays Ex Vivo / In Vitro Assays Day0 Day 0: Immunize Mice (MOG(35-55)/CFA, s.c.) + PTX (i.p.) Day2 Day 2: Administer PTX (i.p.) Day0->Day2 Day7_28 Days 7-28: Daily Clinical Scoring Day2->Day7_28 Day10_14 Days 10-14 (Pre-peak): Isolate Lymph Nodes/Spleen Day7_28->Day10_14 Day18_21 Days 18-21 (Peak Disease): Isolate CNS & Spleen Day7_28->Day18_21 Proliferation T-Cell Proliferation Assay ([³H]-Thymidine or CFSE) Day10_14->Proliferation Restimulate with MOG Cytokine Cytokine Analysis (ELISA or Intracellular Staining) Day10_14->Cytokine Analyze Supernatants FlowCyto Flow Cytometry (T-cell subset analysis) Day18_21->FlowCyto Analyze Infiltrating Cells Histo Histopathology (CNS Inflammation/Demyelination) Day18_21->Histo Analyze Spinal Cord Sections

References

The Role of MOG(35-55) in Multiple Sclerosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) stands as the most utilized animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] The induction of EAE in susceptible animal strains, particularly the C57BL/6 mouse, through immunization with myelin-derived peptides has been instrumental in dissecting the immunopathological mechanisms of MS and for the preclinical evaluation of novel therapeutics. Among the various encephalitogenic antigens, the myelin oligodendrocyte glycoprotein (MOG) peptide fragment 35-55, MOG(35-55), has emerged as a cornerstone of MS research, inducing a reliable and reproducible chronic-progressive form of EAE that mirrors many of the clinical and pathological hallmarks of MS.[1][2] This guide provides an in-depth technical overview of the discovery, history, and application of MOG(35-55) in MS research.

Discovery and History

The use of the MOG(35-55) peptide to induce EAE in the C57BL/6 mouse strain was a significant advancement in the field. An early key study by Ben-Nun and colleagues investigated the encephalitogenic potential of various MOG-derived peptides and identified MOG(35-55) as being singularly effective in inducing CNS autoimmunity upon immunization.[3] A foundational paper by Mendel et al. in 1995 further established the MOG(35-55)-induced EAE model in H-2b mice, demonstrating its utility in creating a chronic EAE phenotype.[4][5] This model has since become one of the most widely distributed for several reasons: the C57BL/6 strain is amenable to genetic modification, allowing for the study of specific genes in disease pathogenesis, and the model itself is robust and reproducible.[1][2] The MOG(35-55) peptide is highly immunogenic and elicits both a T-cell mediated response and, in some contexts, a demyelinating autoantibody response, making it a valuable tool for studying the complex interplay of the adaptive immune system in MS.

Data Presentation

The MOG(35-55)-induced EAE model is characterized by a predictable clinical course and distinct immunological and neuropathological features. The following tables summarize key quantitative data from representative studies.

Table 1: Typical Clinical Course of MOG(35-55)-Induced EAE in C57BL/6 Mice
ParameterValueReference
Time to Onset 9-14 days post-immunization[1][2]
Peak of Disease 3-5 days after onset[1]
Disease Course Chronic-progressive[4]
Incidence 80-100%[6]
Typical Maximum Score 2.5 - 3.5[6]
Table 2: Clinical Scoring System for EAE in C57BL/6 Mice
ScoreClinical Signs
0 No clinical signs
0.5 Tip of tail is limp
1.0 Limp tail
1.5 Limp tail and hind leg inhibition
2.0 Limp tail and weakness of hind legs
2.5 Limp tail and dragging of one hind leg
3.0 Limp tail and paralysis of both hind legs
3.5 Limp tail, complete paralysis of hind legs, and weakness of one forelimb
4.0 Limp tail, complete hind leg and partial front leg paralysis
4.5 Complete hind and partial front leg paralysis, no movement around the cage
5.0 Moribund or dead

Note: This is a commonly used scoring system; variations exist between laboratories.

Table 3: Immune Cell Infiltration in the Spinal Cord during MOG(35-55) EAE
Cell TypeObservationReference
CD4+ T cells Predominant infiltrating T cell population, essential for disease induction.[3]
CD8+ T cells Present in lesions, can also induce EAE upon adoptive transfer.[3]
B cells Infiltration is more prominent in some EAE models; can contribute to demyelination.[5]
Macrophages/Microglia Abundant in inflammatory lesions, contribute to tissue damage and demyelination.
Table 4: Key Cytokine Profile in the CNS of MOG(35-55) EAE Mice
CytokineRole in EAE PathogenesisTypical Change in CNSReference
IFN-γ Pro-inflammatory; key cytokine for Th1 cell differentiation.Increased[7]
IL-17 Pro-inflammatory; signature cytokine of Th17 cells, crucial for EAE development.Increased[7]
TNF-α Pro-inflammatory cytokine contributing to inflammation and demyelination.Increased[8]
IL-6 Pro-inflammatory; promotes Th17 differentiation.Increased[9]
IL-10 Anti-inflammatory/regulatory cytokine.Variable; can be increased during recovery phases.[8]
IL-23 Promotes the expansion and pathogenic function of Th17 cells.Increased

Experimental Protocols

The following is a synthesized, step-by-step protocol for the induction of EAE using MOG(35-55) in C57BL/6 mice.

Materials
  • MOG(35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles (various sizes)

  • Emulsifying needle or device

Protocol
  • Preparation of MOG(35-55)/CFA Emulsion:

    • Dissolve MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of M. tuberculosis.

    • In a sterile glass syringe, draw up an equal volume of the MOG(35-55) solution and the CFA solution.

    • Connect the syringe to another sterile glass syringe via an emulsifying needle or a three-way stopcock.

    • Forcefully pass the mixture back and forth between the two syringes until a thick, white emulsion is formed.

    • To test the emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.

  • Immunization (Day 0):

    • Anesthetize the mice (e.g., using isoflurane).

    • Inject 100-200 µL of the MOG(35-55)/CFA emulsion subcutaneously (s.c.) at two sites on the flank. The total dose of MOG(35-55) per mouse is typically 100-200 µg.

    • Administer 100-200 ng of PTX in 100-200 µL of PBS via intraperitoneal (i.p.) injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX in PBS i.p.

  • Clinical Scoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using a standardized scoring system (see Table 2).

    • Record the weight of each mouse daily, as weight loss is an early indicator of disease.

    • Provide easily accessible food and water on the cage floor for animals with severe paralysis.

  • Tissue Collection and Analysis (Optional):

    • At the desired time point (e.g., peak of disease), mice can be euthanized, and the brain and spinal cord can be harvested for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) or flow cytometry to characterize infiltrating immune cells.

    • Spleen and lymph nodes can be collected to assess peripheral immune responses.

Signaling Pathways and Experimental Workflows

T Cell Activation and Differentiation in MOG(35-55) EAE

The induction of EAE by MOG(35-55) is critically dependent on the activation and differentiation of autoreactive CD4+ T cells. The following diagram illustrates this workflow.

T_Cell_Activation_Workflow Workflow of T Cell Activation in MOG(35-55) EAE cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) MOG_CFA MOG(35-55)/CFA Injection APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MOG_CFA->APC Uptake and Processing NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation (MHC-II) Th1 Th1 Cell NaiveT->Th1 Differentiation (IL-12) Th17 Th17 Cell NaiveT->Th17 Differentiation (IL-6, IL-23, TGF-β) BBB Blood-Brain Barrier (BBB) Th1->BBB Migration Th17->BBB Migration Reactivation T Cell Reactivation by CNS APCs BBB->Reactivation Inflammation Inflammation & Demyelination Reactivation->Inflammation

Caption: Workflow of T Cell Activation in MOG(35-55) EAE.

JAK/STAT Signaling in MOG(35-55) EAE Pathogenesis

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that transduces signals from cytokine receptors to the nucleus, thereby regulating immune cell differentiation and function.[7][10] In the context of MOG(35-55) EAE, the JAK/STAT pathway is instrumental in driving the differentiation of pathogenic Th1 and Th17 cells.[11][12]

JAK_STAT_Signaling JAK/STAT Signaling in Th1/Th17 Differentiation in EAE cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R JAK2_Tyk2 JAK2 / Tyk2 IL12R->JAK2_Tyk2 Activation STAT4 STAT4 JAK2_Tyk2->STAT4 Phosphorylation Tbet T-bet (Transcription Factor) STAT4->Tbet Upregulation IFNg IFN-γ Production Tbet->IFNg Pathogenesis EAE Pathogenesis IFNg->Pathogenesis IL6_IL23 IL-6 / IL-23 IL6_IL23R IL-6/IL-23 Receptor IL6_IL23->IL6_IL23R JAK1_JAK2 JAK1 / JAK2 IL6_IL23R->JAK1_JAK2 Activation STAT3 STAT3 JAK1_JAK2->STAT3 Phosphorylation RORgt RORγt (Transcription Factor) STAT3->RORgt Upregulation IL17_prod IL-17 Production RORgt->IL17_prod IL17_prod->Pathogenesis

Caption: JAK/STAT Signaling in Th1/Th17 Differentiation in EAE.

Conclusion

The MOG(35-55)-induced EAE model in C57BL/6 mice remains an indispensable tool in multiple sclerosis research. Its ability to consistently produce a chronic neurological disease with key immunological and pathological features of MS has allowed for significant progress in understanding the disease and in the development of new therapeutic strategies. This guide provides a comprehensive overview for researchers and professionals in the field, summarizing the historical context, key data, experimental procedures, and underlying signaling pathways associated with this critical animal model.

References

Understanding the encephalitogenic potential of MOG(35-55)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Encephalitogenic Potential of MOG(35-55)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively on the outer surface of myelin sheaths and oligodendrocytes within the central nervous system (CNS).[1][2] The peptide fragment corresponding to amino acids 35-55, MOG(35-55), has been identified as a key immunodominant epitope and a potent autoantigen in the context of autoimmune demyelinating diseases.[3] Its ability to induce a robust T-cell mediated immune response that targets the CNS makes it an invaluable tool for studying the pathogenesis of multiple sclerosis (MS).

This guide provides a comprehensive overview of the encephalitogenic potential of MOG(35-55), focusing on its application in inducing Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for MS.[4][5] We will delve into the detailed experimental protocols, the underlying cellular and molecular mechanisms, and the application of this model in preclinical drug development.

Core Concepts: The MOG(35-55) Peptide

The MOG(35-55) peptide is a synthetic fragment of the MOG protein. The sequence for the mouse/rat variant is Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Ser-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys .[6] The human variant differs at position 42, containing a proline instead of a serine.[7][8] This single amino acid substitution attenuates the encephalitogenicity of the human peptide in some models, though it remains immunogenic.[7][8] Immunization of susceptible mouse strains, such as C57BL/6, with MOG(35-55) induces a chronic-progressive form of EAE characterized by ascending paralysis, CNS inflammation, and demyelination, closely mimicking features of chronic MS.[9][10][11]

Experimental Protocols

Protocol 1: Induction of MOG(35-55) EAE in C57BL/6 Mice

This protocol describes the active immunization method to induce a chronic EAE model.[9][12][13]

Materials:

  • MOG(35-55) peptide, lyophilized

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution

  • C57BL/6 mice (female, 8-10 weeks old)

  • Glass syringes and emulsifying needles or a three-way stopcock

Methodology:

  • Preparation of MOG(35-55)/CFA Emulsion:

    • Reconstitute lyophilized MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA by ensuring the Mycobacterium tuberculosis particles are well-suspended.

    • In a sterile environment, draw equal volumes of the MOG(35-55) solution and CFA into two separate glass syringes. For example, 1 mL of 2 mg/mL MOG(35-55) and 1 mL of 2 mg/mL CFA.[9]

    • Connect the two syringes with an emulsifying needle or a three-way stopcock.

    • Force the contents back and forth between the syringes for a minimum of 15 minutes until a thick, white, stable emulsion is formed.[12]

    • To test the emulsion's stability, dispense a small drop into a beaker of cold water. A stable emulsion will hold its shape and not disperse.[12]

  • Immunization (Day 0):

    • Anesthetize the mice according to approved institutional protocols.

    • Administer a total of 200 µL of the MOG(35-55)/CFA emulsion subcutaneously (s.c.). This is typically done as two 100 µL injections on the upper and lower back/flanks.[14] This delivers a total dose of 200 µg of MOG(35-55) per mouse.

    • Administer 100-200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.[13][15]

  • Second PTX Administration (Day 2):

    • Administer a second dose of 100-200 ng of PTX (i.p.) approximately 48 hours after the initial immunization.[13][16]

  • Clinical Scoring and Monitoring:

    • Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Score the disease severity using a standardized 0-5 scale (see Table 1).

    • Record body weight daily, as weight loss is an early indicator of disease onset.

Protocol 2: Histopathological Analysis of CNS Tissue

This protocol outlines the steps for assessing inflammation and demyelination in the CNS.[13][17]

Methodology:

  • Tissue Collection: At a predetermined endpoint (e.g., peak of disease), euthanize the mice.

  • Perfusion: Transcardially perfuse the mice with ice-cold PBS, followed by 4% paraformaldehyde (PFA) to fix the tissues.

  • Dissection and Post-fixation: Carefully dissect the brain and spinal cord and post-fix the tissues in 4% PFA overnight at 4°C.

  • Tissue Processing: Process the fixed tissues for paraffin embedding.

  • Sectioning: Cut 5-10 µm thick sections of the spinal cord and brain.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize cellular infiltration and inflammatory lesions.

    • Luxol Fast Blue (LFB): To assess the degree of demyelination (myelin stains blue, demyelinated areas appear pale).

  • Microscopy and Analysis: Examine the stained sections under a microscope to quantify the extent of immune cell infiltration and the area of demyelination.

Visualizations: Workflows and Pathways

EAE_Induction_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_monitoring Monitoring & Analysis prep_mog Reconstitute MOG(35-55) (2 mg/mL in PBS) emulsify Emulsify MOG + CFA (1:1 ratio) prep_mog->emulsify prep_cfa Prepare CFA prep_cfa->emulsify day0_sc Day 0: Immunize s.c. (200 µL MOG/CFA emulsion) emulsify->day0_sc prep_ptx Prepare PTX (200 ng in PBS) day0_ip Day 0: Inject PTX i.p. (200 ng) prep_ptx->day0_ip day2_ip Day 2: Inject PTX i.p. (200 ng) day0_sc->day2_ip monitor Daily Monitoring (Day 7+) - Clinical Score - Body Weight day2_ip->monitor endpoint Endpoint Analysis (e.g., Peak Disease) monitor->endpoint histology Histopathology (H&E, LFB) endpoint->histology immune Immunological Assays (Flow Cytometry, Recall Assay) endpoint->immune

Caption: Experimental workflow for inducing EAE using MOG(35-55) peptide.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell cluster_effect Downstream Effects MHC MHC-II TCR TCR MHC->TCR Signal 1 (Antigen Recognition) MOG MOG(35-55) MOG->MHC B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) JAK_STAT JAK/STAT Pathway TCR->JAK_STAT CD4 CD4 NFkB NF-κB Pathway CD28->NFkB Cytokines Cytokine Production (IL-17, IFN-γ, GM-CSF) JAK_STAT->Cytokines NFkB->Cytokines Proliferation Clonal Expansion NFkB->Proliferation Inflammation CNS Inflammation Cytokines->Inflammation Proliferation->Inflammation Demyelination Demyelination & Axonal Damage Inflammation->Demyelination

Caption: MOG(35-55) mediated activation of a CD4+ T-cell by an APC.

Quantitative Data

Table 1: Standard EAE Clinical Scoring System

This table outlines the widely used scale for quantifying disease severity in the MOG(35-55) EAE model.[9][12]

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or ataxia
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Note: Intermediate scores (e.g., 2.5 for paralysis in one hind limb) can be used for more granular assessment.

Table 2: T-Cell Proliferation and Cytokine Production

This table summarizes representative data on the immune response following MOG(35-55) stimulation.

ParameterCell TypeStimulationResultReference
Proliferation CD4+ T-cellsMOG(35-55) (20 µg/mL)63,953 ± 3284 cpm[18]
CD8+ T-cellsMOG(35-55) (20 µg/mL)21,526 ± 1236 cpm[18]
Cytokine Level CD4+ T-cellsMOG(35-55) (20 µg/mL)IFN-γ: 1451.3 ± 59.4 pg/mL[18]
CD8+ T-cellsMOG(35-55) (20 µg/mL)IFN-γ: 803.3 ± 39.2 pg/mL[18]
CD4+ T-cellsMOG(35-55) (20 µg/mL)IL-4: 298.6 ± 7.7 pg/mL[18]
CD8+ T-cellsMOG(35-55) (20 µg/mL)IL-4: 245.5 ± 11.8 pg/mL[18]
SplenocytesMOG(35-55) i.v. toleranceSignificantly decreased IL-17[19]
Spinal CordMOG(35-55) EAEIncreased IL-1β, IFN-γ, IL-6[14][20]

Cellular and Molecular Mechanisms of Encephalitogenicity

The encephalitogenic potential of MOG(35-55) is rooted in its ability to activate autoreactive T-cells that can cross the blood-brain barrier and initiate an inflammatory cascade within the CNS.

T-Cell Mediated Pathogenesis

The primary pathogenic mechanism is mediated by CD4+ T helper (Th) cells, particularly the Th1 and Th17 lineages.[21][22]

  • Antigen Presentation: Following subcutaneous injection, MOG(35-55) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed and presented on Major Histocompatibility Complex (MHC) class II molecules.

  • T-Cell Activation: Naive CD4+ T-cells with T-cell receptors (TCRs) that recognize the MOG(35-55)-MHC-II complex become activated in secondary lymphoid organs. This activation is dependent on co-stimulatory signals (e.g., B7 on the APC binding to CD28 on the T-cell).

  • Differentiation and Cytokine Production: Upon activation, the T-cells differentiate into effector cells.

    • Th1 Cells: Produce pro-inflammatory cytokines like interferon-gamma (IFN-γ), which activates macrophages.

    • Th17 Cells: Produce IL-17, a cytokine critical for recruiting neutrophils and other inflammatory cells to the CNS.[19][23] IL-23 is essential for the expansion and stabilization of Th17 cells and is required for EAE manifestation.[23]

  • CNS Infiltration: Activated encephalitogenic T-cells cross the blood-brain barrier. Within the CNS, they are reactivated by local APCs presenting MOG peptide, leading to a robust inflammatory response, demyelination, and axonal damage.[24]

While CD4+ T-cells are the primary drivers, MOG(35-55) can also activate CD8+ T-cells, which may contribute to the severity and destructive nature of CNS lesions.[25][26]

Signaling Pathways

The activation of T-cells and subsequent cytokine production are governed by intracellular signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and NF-κB pathways are central to this process.[19] Intravenous administration of MOG(35-55) to induce tolerance has been shown to suppress EAE by reducing the phosphorylation of STAT1, STAT4, and NF-κBp65, thereby inhibiting the Th17 response.[19]

Histopathological Features

The pathology of MOG(35-55)-induced EAE in C57BL/6 mice is characterized by distinct features within the CNS, primarily the spinal cord.[17]

  • Inflammatory Infiltrates: Lesions are composed mainly of mononuclear cells, with macrophages and CD4+ T-cells being the predominant cell types in the inflammatory infiltrate.[2] These infiltrates are often seen as perivascular cuffs and parenchymal inflammation.

  • Demyelination: The inflammatory attack leads to the destruction of myelin sheaths, which can be visualized using LFB staining.[14]

  • Axonal Damage: In addition to demyelination, there is evidence of axonal damage and loss, which is thought to underlie the permanent neurological deficits observed in the chronic phase of the disease.[14][27]

  • Gliosis: An increase in the number of astrocytes (astrogliosis) is a common feature of the CNS lesions.

Application in Preclinical Drug Development

The MOG(35-55) EAE model is a cornerstone of preclinical MS research and drug development due to its reproducibility and relevance to the human disease's inflammatory aspects.[2][16]

  • T-Cell Modulating Therapies: The model is particularly well-suited for evaluating agents that target T-cell activation, proliferation, or trafficking.[22] For example, Fingolimod, which sequesters lymphocytes in lymph nodes, significantly reduces EAE severity in this model.[22] Similarly, agents that block the IL-17 pathway have shown efficacy.[22]

  • Distinction from B-Cell Mediated Models: The pathogenesis of MOG(35-55)-induced EAE is largely T-cell driven. This is in contrast to EAE induced by the full-length MOG protein (MOG 1-125), where B-cells and anti-MOG antibodies play a significant pathogenic role.[22][28] Consequently, B-cell depleting therapies may have minimal or even exacerbating effects in the MOG(35-55) model, making it crucial to select the appropriate model based on the drug's mechanism of action.[22][28]

  • Studying Neuroinflammation and Neurodegeneration: The model allows for detailed investigation into the mechanisms of neuroinflammation and the subsequent neurodegenerative processes, providing a platform to test neuroprotective and pro-remyelination strategies.[3]

Conclusion

The MOG(35-55) peptide is a powerful and indispensable tool for dissecting the autoimmune mechanisms that drive CNS demyelination. Its ability to reliably induce EAE in susceptible rodent strains provides a robust platform for understanding the complex interplay between autoreactive T-cells, cytokines, and CNS pathology. For researchers and drug developers, the MOG(35-55) EAE model remains a critical and well-characterized system for exploring the pathogenesis of multiple sclerosis and for the preclinical evaluation of novel T-cell-centric therapeutic strategies.

References

MOG(35-55): A Comprehensive Technical Guide for Demyelination Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath.[1] The peptide fragment MOG(35-55), with the amino acid sequence MEVGWYRSPFSRVVHLYRNGK, represents an immunodominant epitope that is a key target in the autoimmune response associated with multiple sclerosis (MS).[1][2][3] Consequently, MOG(35-55) is widely utilized to induce Experimental Autoimmune Encephalomyelitis (EAE) in rodents, particularly in the C57BL/6 mouse strain.[4][5][6] This model is one of the most robust and reproducible animal models for studying the immunopathogenesis of MS, characterized by CNS inflammation, demyelination, and axonal damage.[4][6][7]

The MOG(35-55)-induced EAE model serves as an invaluable tool for dissecting the cellular and molecular mechanisms underlying autoimmune demyelination and for the preclinical evaluation of novel therapeutic strategies.[8][9] The model recapitulates key features of MS, including the infiltration of pathogenic T cells into the CNS, which triggers a cascade of inflammatory events leading to myelin destruction and neurological deficits.[8][10] This guide provides an in-depth overview of the MOG(35-55) EAE model, including detailed experimental protocols, quantitative data, and a summary of the key signaling pathways involved.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using MOG(35-55) peptide.

Materials:

  • MOG(35-55) peptide (purity >95%)[11]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[12]

  • Pertussis toxin (PTX) from Bordetella pertussis[5]

  • Sterile Phosphate-Buffered Saline (PBS) or normal saline[5][11]

  • Female C57BL/6 mice, 9-13 weeks old[8]

  • Syringes and needles (e.g., 26G, 27G, 30G)[13][14]

  • Anesthetic (e.g., isoflurane or a cocktail of midazolam, butorphanol, and medetomidine)[5][8]

Procedure:

  • Preparation of MOG(35-55)/CFA Emulsion:

    • Dissolve MOG(35-55) peptide in sterile PBS or saline to a final concentration of 1-2 mg/ml.[5][14]

    • Prepare an equal volume of CFA.

    • Create a stable water-in-oil emulsion by drawing the MOG(35-55) solution and CFA into two separate syringes connected by a three-way stopcock.[14]

    • Forcefully pass the mixture between the syringes for at least 10 minutes until a thick, stable emulsion is formed.[13][14] To test for stability, a drop of the emulsion should not disperse when placed in water.[13]

  • Immunization (Day 0):

    • Anesthetize the mice. While not strictly required, anesthesia facilitates accurate injection.[5][8]

    • Inject a total of 0.2 mL of the MOG(35-55)/CFA emulsion subcutaneously (s.c.) at two sites on the flank (0.1 mL per site).[4][8] Some protocols also suggest a third injection at the base of the tail.[13] The total dose of MOG(35-55) is typically 200 µg per mouse.[15][16]

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and again on Day 2, administer PTX via intraperitoneal (i.p.) injection.[4][17]

    • The typical dose is 200 ng of PTX in 100-200 µL of PBS.[4][16] PTX serves as an additional adjuvant and facilitates the entry of pathogenic T cells into the CNS.[8]

Clinical Scoring of EAE

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions.[8][18]

Scoring Scale:

ScoreClinical Signs
0 No clinical signs of EAE.
1 Limp tail.
2 Hind limb weakness (unilateral or bilateral).
3 Complete hind limb paralysis.
4 Complete hind limb paralysis and partial forelimb weakness.
5 Moribund state or death.

(This is a common scoring system; slight variations exist between laboratories)[18]

Histopathological Analysis

Histopathology is used to confirm and quantify the extent of inflammation and demyelination in the CNS.

Procedure:

  • Tissue Collection: At a predetermined endpoint (e.g., peak of disease), euthanize the mice and perfuse transcardially with PBS, followed by 4% paraformaldehyde (PFA).[4]

  • Tissue Processing: Dissect the brain and spinal cord and post-fix in 4% PFA.[4]

  • Embedding and Sectioning: Process the tissues for paraffin embedding and cut into sections.[4]

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize cellular infiltration and inflammation.[7]

    • Luxol Fast Blue (LFB): To assess the degree of demyelination.[7]

Data Presentation

The following tables summarize typical quantitative data obtained from MOG(35-55)-induced EAE experiments in C57BL/6 mice.

Table 1: Typical EAE Disease Course Parameters
ParameterTypical Value/RangeReference
Disease Incidence 80-100%[5][8]
Time to Onset 9-14 days post-immunization[6][8]
Peak of Disease 3-5 days after onset[6][8]
Peak Clinical Score 2.5 - 3.5[8]
Disease Course Chronic-progressive or monophasic[6][7]
Table 2: Cytokine Profiles in MOG(35-55)-Stimulated Splenocytes

Cytokine levels are measured from the supernatant of splenocytes restimulated in vitro with MOG(35-55) peptide.

CytokineEAE Mice (pg/mL)Control Mice (pg/mL)Reference
IFN-γ 1503.5 ± 123.5Significantly lower[19]
IL-17 2102.8 ± 306.2Significantly lower[19]
IL-10 Increased vs. ControlBaseline[7]
IL-6 Increased vs. ControlBaseline[7][20]
TNF-α Increased vs. ControlBaseline[20]
Table 3: Cytokine Levels in CD4+ vs. CD8+ T Cells

Cytokine levels from culture supernatants of MOG(35-55) stimulated, isolated T cell populations.

CytokineCD4+ T Cells (pg/mL)CD8+ T Cells (pg/mL)Reference
IFN-γ 1451.3 ± 59.4803.3 ± 39.2[21]
IL-4 298.6 ± 7.7245.5 ± 11.8[21]

Signaling Pathways and Experimental Workflows

The induction of EAE by MOG(35-55) triggers a complex cascade of cellular and molecular events. The following diagrams illustrate the key workflows and signaling pathways.

EAE_Induction_Workflow cluster_materials Materials cluster_procedure Procedure cluster_monitoring Monitoring & Analysis cluster_outcome Pathological Outcome MOG MOG(35-55) Peptide Emulsify Prepare MOG/CFA Emulsion MOG->Emulsify CFA Complete Freund's Adjuvant (CFA) CFA->Emulsify PTX Pertussis Toxin (PTX) BBB BBB Disruption PTX->BBB enhances Mice C57BL/6 Mice Immunize Immunize Mice (s.c.) Day 0 Mice->Immunize Emulsify->Immunize InjectPTX1 Inject PTX (i.p.) Day 0 Immunize->InjectPTX1 InjectPTX2 Inject PTX (i.p.) Day 2 InjectPTX1->InjectPTX2 Tcell Activation of MOG-specific T cells InjectPTX2->Tcell Monitor Daily Clinical Scoring (Days 7-28) Histo Histopathology (H&E, LFB) Monitor->Histo Immuno Immunological Assays (Cytokine Profiling) Monitor->Immuno Tcell->BBB CNS CNS Infiltration BBB->CNS Demyelination Demyelination & Axonal Damage CNS->Demyelination Paralysis Ascending Paralysis Demyelination->Paralysis Paralysis->Monitor

Caption: Workflow for MOG(35-55)-induced EAE in C57BL/6 mice.

T_Cell_Activation_Pathway cluster_activation T Cell Activation (Periphery) APC Antigen Presenting Cell (APC) TCell Naive CD4+ T Cell APC->TCell presents via MHC-II Th1 Th1 Cell TCell->Th1 differentiates Th17 Th17 Cell TCell->Th17 differentiates MOG MOG(35-55) MOG->APC uptake & processing MHC MHC-II TCR TCR IFNg IFN-γ Th1->IFNg produces IL17 IL-17 Th17->IL17 produces CNS CNS Inflammation & Demyelination IFNg->CNS IL17->CNS

Caption: MOG(35-55) mediated T cell activation and differentiation.

JAK_STAT_Signaling cluster_pathway IL-23/IL-17 Axis Signaling IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R binds JAK JAK IL23R->JAK activates STAT4 STAT4 JAK->STAT4 phosphorylates NFkB NF-κB JAK->NFkB activates pSTAT4 p-STAT4 STAT4->pSTAT4 IL17_prod IL-17 Production pSTAT4->IL17_prod promotes pNFkB p-NF-κB NFkB->pNFkB pNFkB->IL17_prod promotes

Caption: JAK/STAT and NF-κB signaling in Th17 cell differentiation.[19][22]

Applications in Demyelination Research and Drug Development

The MOG(35-55)-induced EAE model is a cornerstone of MS research for several reasons:

  • Pathogenesis Studies: It allows for the detailed investigation of the autoimmune cascade, from peripheral T cell activation to CNS infiltration and myelin destruction.[8][10] Researchers can study the roles of various immune cells, including CD4+ T cells, CD8+ T cells, and B cells, and the contributions of different cytokines and chemokines.[8][19][21]

  • Therapeutic Agent Testing: The model is extensively used for the preclinical evaluation of potential therapeutics.[8] Compounds can be tested in a prophylactic setting (administered at the time of immunization) or a therapeutic setting (administered after the onset of clinical signs).[8] This allows for the assessment of a drug's ability to prevent disease, halt its progression, or promote recovery.

  • Biomarker Discovery: By analyzing blood and CNS tissue from EAE mice at different disease stages, researchers can identify potential biomarkers for disease activity, progression, and response to treatment.[16]

  • Mechanism of Action Studies: The MOG(35-55) model is suitable for testing agents that modulate T-cell function.[9] However, for therapies targeting B-cells, models using the full-length MOG protein (MOG 1-125) may be more appropriate.[8][9]

References

The Role of Myelin Oligodendrocyte Glycoprotein Peptide (35-55) in the Activation of Autoreactive T Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG(35-55)) is a critical immunodominant epitope widely utilized in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably as an encephalitogenic trigger in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis (MS). This technical guide provides an in-depth examination of the function of MOG(35-55) in the activation of autoreactive T cells. It details the molecular interactions, signaling cascades, and cellular responses that characterize this process. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing T cell activation, and visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction: MOG(35-55) and its Significance in Autoimmunity

Myelin Oligodendrocyte Glycoprotein (MOG) is a transmembrane protein exclusively expressed in the CNS on the outermost surface of myelin sheaths and oligodendrocytes. While its precise physiological function is still under investigation, it is a primary target for autoimmune attacks in MS and related disorders. The peptide fragment spanning amino acids 35-55 of MOG has been identified as a potent encephalitogenic epitope in certain mouse strains, particularly the C57BL/6 mouse, making it an invaluable tool for inducing and studying EAE.[1][2][3][4][5] The activation of MOG(35-55)-specific T cells is a pivotal event in the initiation and progression of EAE, leading to CNS inflammation, demyelination, and the characteristic paralysis seen in the model.[1][2][6]

The Molecular Mechanism of MOG(35-55)-Mediated T Cell Activation

The activation of autoreactive T cells by MOG(35-55) is a multi-step process initiated by antigen-presenting cells (APCs) and culminating in the differentiation of effector T cells that migrate to the CNS.

Antigen Processing and Presentation

Native MOG protein requires processing by APCs, such as dendritic cells (DCs), macrophages, and B cells, to be presented to CD4+ T cells.[7][8] The MOG(35-55) peptide, however, can be presented by APCs without the need for extensive intracellular processing.[8] This peptide binds to Major Histocompatibility Complex (MHC) class II molecules, specifically the I-Ab haplotype in C57BL/6 mice, on the surface of APCs.[3][7] The formation of the MOG(35-55)-MHC class II complex is the first critical step in the activation of MOG(35-55)-specific CD4+ T cells.[7]

T Cell Receptor Recognition and Co-stimulation

Autoreactive CD4+ T cells possessing a T cell receptor (TCR) that specifically recognizes the MOG(35-55)-MHC class II complex will bind to the APC.[3][9] This initial signal (Signal 1) is necessary but not sufficient for full T cell activation. A second, co-stimulatory signal (Signal 2) is required, which is provided by the interaction of co-stimulatory molecules on the T cell, such as CD28, with their ligands (CD80/CD86) on the APC.[10][11] The absence of this co-stimulatory signal can lead to T cell anergy or tolerance. The CD28:B7 co-stimulatory pathway is essential for lowering the activation threshold of autoreactive T cells in EAE development.[11]

Intracellular Signaling Cascades

Upon successful TCR and co-stimulatory receptor engagement, a cascade of intracellular signaling events is initiated within the T cell. While a complete picture of all involved pathways is complex, studies have implicated the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways as being significant in the context of MOG(35-55)-induced EAE.[6] Specifically, the IL-23/IL-17 axis, which is crucial for the development of pathogenic Th17 cells, relies on JAK/STAT signaling.[6]

MOG35_55_T_Cell_Activation_Pathway cluster_T_Cell Autoreactive CD4+ T Cell MHC_MOG MHC-II / MOG(35-55) B7 CD80/CD86 TCR TCR TCR->MHC_MOG Signal 1 JAK_STAT JAK/STAT Pathway TCR->JAK_STAT Activation CD4 CD4 CD28 CD28 CD28->B7 Signal 2 (Co-stimulation) NFkB NF-κB Pathway CD28->NFkB Activation Proliferation Proliferation JAK_STAT->Proliferation Differentiation Differentiation (Th1/Th17) JAK_STAT->Differentiation NFkB->Proliferation NFkB->Differentiation Cytokine_Production Cytokine Production (IFN-γ, IL-17) Differentiation->Cytokine_Production EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_followup Follow-up prep_mog Prepare MOG(35-55) Solution emulsify Emulsify MOG and CFA prep_mog->emulsify prep_cfa Prepare CFA with M. tuberculosis prep_cfa->emulsify anesthetize Anesthetize Mouse emulsify->anesthetize inject_emulsion Subcutaneous Injection of Emulsion anesthetize->inject_emulsion inject_ptx1 Pertussis Toxin (PTX) Injection 1 inject_emulsion->inject_ptx1 inject_ptx2 PTX Injection 2 (Day 2) inject_ptx1->inject_ptx2 monitor Daily Monitoring and Clinical Scoring inject_ptx2->monitor

References

MOG(35-55) Peptide Sequence: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core characteristics, experimental applications, and underlying signaling pathways of the immunodominant myelin oligodendrocyte glycoprotein peptide (35-55).

Introduction

The myelin oligodendrocyte glycoprotein (MOG) peptide fragment 35-55 is a key immunodominant epitope extensively utilized in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). Its ability to induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models, particularly C57BL/6 mice, has made it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the MOG(35-55) peptide, including its core characteristics, detailed experimental protocols, and the intricate signaling pathways it modulates.

Core Characteristics of MOG(35-55)

The MOG(35-55) peptide is a 21-amino acid sequence derived from the extracellular domain of the MOG protein. Two primary variants are used in research, the mouse/rat sequence and the human sequence, which differ by a single amino acid at position 42.

SpeciesAmino Acid SequenceKey Difference
Mouse/Rat MEVGWYRSPFS RVVHLYRNGKSerine (S) at position 42
Human MEVGWYRPPFP SRVVHLYRNGKProline (P) at position 42[1][2]

This single amino acid substitution has significant implications for the peptide's encephalitogenicity. The rodent MOG(35-55) is a potent inducer of a T-cell-mediated EAE, whereas the human variant is considered less encephalitogenic in rodents and is thought to involve a B-cell-dependent mechanism[1].

Immunogenicity and Encephalitogenicity:

MOG(35-55) is highly immunogenic and, in the appropriate context (e.g., emulsified in Complete Freund's Adjuvant), triggers a robust autoimmune response directed against the myelin sheath. This response is characterized by the activation of both T-cells and B-cells, leading to inflammation, demyelination, and the clinical signs of EAE, which mimic many aspects of MS[3]. The peptide is recognized by CD4+ T-helper cells in the context of MHC class II molecules, particularly I-A^b in C57BL/6 mice. While the precise binding affinity (Kd value) to I-A^b is not extensively reported in the literature, studies indicate a high-affinity interaction is predicted for sequences within the MOG(35-55) peptide[4].

Quantitative Data

The following tables summarize key quantitative data related to the immunological response to MOG(35-55).

Table 1: T-Cell Proliferation in Response to MOG(35-55) Stimulation

Cell TypeStimulant & ConcentrationProliferation (cpm)Reference
CD4+ T-cellsMOG(35-55) (20 µg/mL)63,953 ± 3284[5][6]
CD8+ T-cellsMOG(35-55) (20 µg/mL)21,526 ± 1236[5][6]

Table 2: Cytokine Production by Splenocytes Stimulated with MOG(35-55)

CytokineStimulant & ConcentrationConcentration (pg/mL)Reference
IFN-γMOG(35-55) (20 µg/mL)1451.3 ± 59.4 (CD4+)[5]
IFN-γMOG(35-55) (20 µg/mL)803.3 ± 39.2 (CD8+)[5]
IL-4MOG(35-55) (20 µg/mL)298.6 ± 7.7 (CD4+)[5]
IL-4MOG(35-55) (20 µg/mL)245.5 ± 11.8 (CD8+)[5]
IL-17MOG(35-55) (10 µg/mL)Significantly increased in EAE
IL-10MOG(35-55) (10 µg/mL)Increased with i.v. tolerance
IL-27p28MOG(35-55) (10 µg/mL)Increased with i.v. tolerance

Experimental Protocols

Detailed methodologies for key experiments involving MOG(35-55) are provided below.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To induce a T-cell mediated autoimmune response against the CNS, mimicking aspects of multiple sclerosis.

Materials:

  • MOG(35-55) peptide (mouse/rat sequence)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles

Procedure:

  • Preparation of MOG(35-55)/CFA Emulsion:

    • Dissolve lyophilized MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the MOG(35-55) solution and CFA. This can be achieved by drawing equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer lock.

    • Forcefully pass the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization:

    • On day 0, subcutaneously inject 100-200 µL of the MOG(35-55)/CFA emulsion, typically split between two sites on the flank or back of each mouse.

  • Pertussis Toxin Administration:

    • On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally. PTX acts as an adjuvant and facilitates the entry of pathogenic T-cells into the CNS.

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization.

    • Score the clinical severity using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

Protocol 2: T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

Objective: To quantify the proliferation of MOG(35-55)-specific T-cells in vitro.

Materials:

  • Single-cell suspension of splenocytes or lymph node cells from MOG(35-55)-immunized mice

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • MOG(35-55) peptide

  • [3H]-Thymidine

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Prepare a single-cell suspension from the spleens or draining lymph nodes of MOG(35-55)-immunized mice.

  • Seed 2 x 105 cells per well in a 96-well plate.

  • Add MOG(35-55) peptide to the wells at various concentrations (e.g., 0, 1, 10, 20 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • During the last 16-18 hours of incubation, pulse each well with 1 µCi of [3H]-thymidine.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of [3H]-thymidine using a scintillation counter. The counts per minute (cpm) are proportional to the degree of T-cell proliferation.

Protocol 3: Cytokine Analysis (ELISA)

Objective: To measure the concentration of specific cytokines secreted by MOG(35-55)-reactive T-cells.

Materials:

  • Supernatants from T-cell proliferation assays (from Protocol 2)

  • Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-17, IL-4, IL-10)

  • ELISA plate reader

Procedure:

  • Collect the supernatants from the T-cell proliferation cultures at 48-72 hours post-stimulation.

  • Centrifuge the supernatants to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Signaling Pathways

The interaction of MOG(35-55) with the T-cell receptor (TCR) on autoreactive T-cells initiates a cascade of intracellular signaling events that are crucial for T-cell activation, differentiation, and effector function. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central to this process.

MOG(35-55)-Induced T-Cell Activation and Differentiation

Upon recognition of the MOG(35-55)-MHC class II complex by the TCR, a signaling cascade is initiated, leading to the activation of key transcription factors that drive the differentiation of naive T-cells into pathogenic Th1 and Th17 cells.

MOG35_55_T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell cluster_TCR_Complex TCR Complex cluster_Signaling Intracellular Signaling cluster_Nucleus Nucleus MHC_MOG MHC-II:MOG(35-55) TCR TCR MHC_MOG->TCR Recognition PLCg1 PLCγ1 TCR->PLCg1 Activates CD4 CD4 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca IKK IKK Complex PKC->IKK Activates Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Transcription Gene Transcription (IL-2, IFN-γ, IL-17) NFAT->Transcription Translocates to Nucleus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB->Transcription Translocates to Nucleus

Simplified T-Cell Receptor signaling cascade upon MOG(35-55) recognition.
JAK/STAT Signaling in MOG(35-55)-Induced EAE

Cytokines produced by activated T-cells and other immune cells play a critical role in the pathogenesis of EAE. These cytokines signal through the JAK/STAT pathway to amplify the inflammatory response. In the context of EAE induced by MOG(35-55), pro-inflammatory cytokines such as IFN-γ and IL-17 are prominent. Conversely, intravenous administration of MOG(35-55) can induce tolerance, which is associated with a reduction in the phosphorylation of key STAT proteins[5].

JAK_STAT_Signaling_EAE cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Receptors Receptors cluster_JAKs Janus Kinases (JAKs) cluster_STATs Signal Transducers and Activators of Transcription (STATs) cluster_Nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR IL12 IL-12 IL12R IL-12 Receptor IL12->IL12R IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R JAK1 JAK1 IFNgR->JAK1 JAK2 JAK2 IFNgR->JAK2 IL12R->JAK2 TYK2 TYK2 IL12R->TYK2 IL23R->JAK2 IL23R->TYK2 STAT1 pSTAT1 JAK1->STAT1 Phosphorylates JAK2->STAT1 Phosphorylates STAT4 pSTAT4 JAK2->STAT4 Phosphorylates STAT3 pSTAT3 JAK2->STAT3 Phosphorylates TYK2->STAT4 Phosphorylates TYK2->STAT3 Phosphorylates Th1_diff Th1 Differentiation STAT1->Th1_diff Promotes STAT4->Th1_diff Promotes Th17_diff Th17 Differentiation STAT3->Th17_diff Promotes

Key JAK/STAT signaling pathways activated during MOG(35-55)-induced EAE.
Experimental Workflow for MOG(35-55) Studies

The following diagram illustrates a typical experimental workflow for studying the effects of a therapeutic candidate in the MOG(35-55)-induced EAE model.

EAE_Workflow cluster_Induction EAE Induction Phase cluster_Treatment Therapeutic Intervention cluster_Monitoring Disease Monitoring & Analysis cluster_Immune_Analysis_Details Immunological Analysis Details Immunization Immunization with MOG(35-55)/CFA PTX Pertussis Toxin Administration Immunization->PTX Treatment_Group Treatment Group (Test Compound) PTX->Treatment_Group Control_Group Control Group (Vehicle) PTX->Control_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Control_Group->Clinical_Scoring Histology Histopathology of CNS (Inflammation, Demyelination) Clinical_Scoring->Histology Immune_Analysis Immunological Analysis Clinical_Scoring->Immune_Analysis T_Cell_Proliferation T-Cell Proliferation Assay Immune_Analysis->T_Cell_Proliferation Cytokine_Profiling Cytokine Profiling (ELISA) Immune_Analysis->Cytokine_Profiling Flow_Cytometry Flow Cytometry (Immune Cell Populations) Immune_Analysis->Flow_Cytometry

A typical experimental workflow for preclinical studies using the MOG(35-55) EAE model.

Conclusion

The MOG(35-55) peptide remains a cornerstone for in vivo and in vitro studies of autoimmune demyelination. Its well-characterized encephalitogenic properties, coupled with established experimental protocols, provide a robust platform for investigating the cellular and molecular mechanisms of diseases like multiple sclerosis. A thorough understanding of its characteristics and the signaling pathways it influences is essential for the development of novel therapeutic strategies targeting T-cell-mediated autoimmunity. This guide serves as a foundational resource for researchers and drug development professionals embarking on or continuing their work in this critical area of neuroimmunology.

References

A Technical Guide to MOG(35-55) for Modeling Autoimmune Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS), where it is located on the outer surface of myelin sheaths and oligodendrocytes.[1] The peptide fragment spanning amino acids 35-55 of MOG (MOG(35-55)) is a well-established immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in specific mouse strains, most notably C57BL/6.[2][3] EAE is the most widely studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the CNS.[4][5][6] Immunization with MOG(35-55) triggers a robust autoimmune response characterized by CNS inflammation, demyelination, and axonal damage, closely mimicking the pathological hallmarks of MS.[7][8] This makes the MOG(35-55) EAE model an indispensable tool for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.[4][9]

Mechanism of MOG(35-55)-Induced Neuroinflammation

The induction of EAE with MOG(35-55) initiates a complex cascade of immunological events. The peptide, when emulsified with an adjuvant like Complete Freund's Adjuvant (CFA), is taken up by antigen-presenting cells (APCs). These APCs process the MOG(35-55) peptide and present it to CD4+ T helper cells. This interaction, particularly in the presence of specific cytokines, drives the differentiation of naive T cells into pathogenic T helper 1 (Th1) and T helper 17 (Th17) cells.[10]

Th17 cells, along with Th1 cells, are considered critical effectors in the pathogenesis of MOG(35-55)-induced EAE.[11][12] These activated, myelin-reactive T cells migrate from the periphery, cross the compromised blood-brain barrier (BBB), and infiltrate the CNS. Within the CNS, they are reactivated upon encountering MOG antigen, leading to the release of a storm of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interferon-gamma (IFN-γ), and Granulocyte-macrophage colony-stimulating factor (GM-CSF).[10][12] This inflammatory milieu recruits other immune cells, such as macrophages and B cells, which contribute to the subsequent demyelination, oligodendrocyte loss, and axonal damage that manifest as the clinical signs of EAE.[7][13][14]

G cluster_periphery Periphery (Lymphoid Organs) cluster_cns Central Nervous System (CNS) MOG_CFA MOG(35-55) + CFA APC Antigen Presenting Cell (APC) MOG_CFA->APC Uptake NaiveT Naive CD4+ T Cell APC->NaiveT Antigen Presentation Th17 Pathogenic Th17 Cell NaiveT->Th17 Differentiation (IL-23) Th1 Pathogenic Th1 Cell NaiveT->Th1 Differentiation (IL-12) BBB Blood-Brain Barrier (BBB) Th17->BBB Migration Demyelination Demyelination & Axonal Damage Th1->BBB Migration Cytokines Pro-inflammatory Cytokines (IL-17, IFN-γ, GM-CSF) BBB->Cytokines CNS Infiltration & Reactivation Recruitment Immune Cell Recruitment (Macrophages, B Cells) Cytokines->Recruitment Recruitment->Demyelination

Overview of MOG(35-55)-Induced Autoimmune Response.

Experimental Protocol: MOG(35-55) EAE Induction in C57BL/6 Mice

This section provides a detailed, synthesized methodology for inducing chronic EAE in C57BL/6 mice, a commonly used and well-characterized model.[15][7]

1. Materials and Reagents

  • Animals: Female C57BL/6 mice, 8-12 weeks old.[16]

  • Antigen: MOG(35-55) peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK), lyophilized powder.[2][9]

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL).[16]

  • Toxin: Pertussis toxin (PTX) from Bordetella pertussis.[17]

  • Solutions: Sterile Phosphate-Buffered Saline (PBS) and 0.9% NaCl solution.

2. Preparation of Reagents

  • MOG(35-55) Solution: Dissolve lyophilized MOG(35-55) in sterile PBS to a final concentration of 2 mg/mL. Store aliquots at -20°C.[15][5]

  • MOG/CFA Emulsion:

    • Thaw the MOG(35-55) solution and bring CFA to room temperature.

    • In a 1:1 ratio, draw equal volumes of the MOG(35-55) solution (2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis) into two separate syringes.[16]

    • Connect the syringes with a three-way stopcock or luer-lock connector.

    • Force the contents back and forth between the syringes for at least 10-20 minutes until a stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.[15]

  • Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS or water to the desired stock concentration and then dilute to the final working concentration (e.g., 2 µg/mL in PBS) for injection. Prepare fresh on the day of use.

3. Immunization Procedure

  • Day 0:

    • Anesthetize the mice.

    • Subcutaneously (s.c.) inject 100 µL of the MOG/CFA emulsion at two distinct sites on the flank or back (total volume of 200 µL per mouse, delivering 200 µg of MOG(35-55)).[16][17]

    • Administer the first dose of PTX (typically 200 ng in 100-200 µL PBS) via intraperitoneal (i.p.) injection.[16][18]

  • Day 2:

    • Administer a second dose of PTX (200 ng in 100-200 µL PBS) via i.p. injection.[15][18]

G node_prep_mog Prepare MOG(35-55) Solution (2 mg/mL) node_emulsify Emulsify MOG + CFA (1:1 Ratio) node_prep_mog->node_emulsify node_prep_cfa Prepare CFA with M. tuberculosis node_prep_cfa->node_emulsify node_immunize Day 0: Immunization 200 µL s.c. node_emulsify->node_immunize node_ptx1 Day 0: PTX Injection 200 ng i.p. node_immunize->node_ptx1 node_ptx2 Day 2: PTX Injection 200 ng i.p. node_ptx1->node_ptx2 48 hours node_monitor Daily Monitoring (Weight & Clinical Score) node_ptx2->node_monitor ~7-9 days post-immunization node_endpoint Endpoint Analysis (Histology, Cytokines, etc.) node_monitor->node_endpoint At disease peak or pre-defined time point

Workflow for MOG(35-55)-Induced EAE.

4. Monitoring and Scoring

  • Monitor mice daily for clinical signs of EAE and body weight, starting around day 7 post-immunization.

  • Disease onset typically occurs between 9 and 14 days post-immunization.[15][17]

  • The peak of the disease is usually reached 3 to 5 days after onset.[17]

  • Use a standardized 0-5 scoring system to quantify disease severity.

Quantitative Data and Expected Outcomes

Clinical Scoring

The severity of paralysis is the primary clinical outcome measured in the EAE model. A standardized scoring system is crucial for reproducible results.

Clinical Score Description of Symptoms
0No clinical signs of EAE.
1Limp tail or tail weakness.[19][20]
2Weakness in hind limbs or complete tail paralysis.[19][20]
3Complete hind limb paralysis.[19][20]
4Hind limb paralysis with forelimb weakness or paralysis.[19]
5Moribund state or death.[19][20]
Table 1. Standardized Clinical Scoring System for MOG(35-55) EAE.
Immunological Profiles

The neuroinflammatory state is reflected by distinct changes in cytokine production and immune cell populations within the CNS and periphery.

Parameter MOG(35-55) EAE Mice Control / Tolerized Mice
Pro-inflammatory Cytokines Significantly elevated: IL-17, IFN-γ, IL-1β, IL-6, TNF-α.[11][21]Baseline or low levels.
Anti-inflammatory Cytokines Reduced or unchanged: IL-10 levels may vary.Significantly elevated: IL-10, IL-27 (in tolerized states).[11]
Key T-Cell Subsets Increased: Pathogenic Th17 (CD4+IL-17+) and Th1 (CD4+IFN-γ+) cells are critical effectors.[10][11][12]Predominance of regulatory T cells (Tregs).
CNS Infiltrating Cells Massive infiltration: Mononuclear cells, including CD4+ and CD8+ T cells, B cells, and macrophages, in the spinal cord.[21]Minimal to no immune cell infiltration.
Table 2. Typical Immunological Profile in MOG(35-55) EAE.
Histopathology

Histopathological analysis of the CNS, particularly the spinal cord, is essential for confirming the pathological hallmarks of the disease.

Histological Feature Observation in MOG(35-55) EAE Staining Method
Inflammation Perivascular and parenchymal inflammatory infiltrates, primarily in the white matter of the spinal cord.[13][21]H&E
Demyelination Focal areas of myelin loss (demyelinating plaques) corresponding with inflammatory lesions.[13][21]Luxol Fast Blue (LFB)
Axonal Damage Axon loss and damage can be observed, which contributes to permanent neurological deficits.[7][22]Silver Stains, IHC (e.g., for APP)
Gliosis Activation and proliferation of astrocytes (astrogliosis) and microglia surrounding the lesions.[8][23]IHC (e.g., for GFAP, Iba1)
Table 3. Key Histopathological Findings in the CNS.

Key Signaling Pathways in MOG(35-55) Pathogenesis

The development of pathogenic Th17 cells, central to MOG(35-55) EAE, is driven by the IL-23/IL-17 signaling axis. This involves intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Following T-cell receptor (TCR) engagement with the MOG peptide, cytokine signaling directs T-cell fate. IL-23, which is critical for the expansion and stabilization of Th17 cells, binds to its receptor (IL-23R) on T cells.[12] This binding activates JAK2 and TYK2, which in turn phosphorylate and activate STAT3.[24] Activated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor, inducing the expression of RORγt, the master regulator for Th17 differentiation. RORγt then drives the transcription of IL-17 and other Th17-associated effector molecules. Studies have shown that suppression of the JAK/STAT and NF-κB pathways is associated with reduced IL-17 production and amelioration of EAE.[11][25]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Binding JAK2 JAK2 IL23R->JAK2 Activates TYK2 TYK2 IL23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization RORgt RORγt Expression pSTAT3->RORgt Induces IL17 IL-17 Transcription RORgt->IL17 Drives

IL-23/JAK/STAT Signaling in Th17 Cell Differentiation.

Applications and Limitations

The MOG(35-55)-induced EAE model is a cornerstone of MS research, offering a robust platform for:

  • Therapeutic Screening: Testing the efficacy of novel anti-inflammatory and neuroprotective compounds.[4]

  • Pathogenesis Studies: Dissecting the roles of specific genes, immune cells, and signaling pathways using transgenic mice.[15][19]

  • Biomarker Discovery: Identifying potential biomarkers of disease activity and progression.[18]

However, it is crucial to acknowledge the model's limitations:

  • Species Differences: The mouse immune system and CNS differ from humans.

  • Antigen Specificity: The model is driven by a response to a single peptide, whereas MS is believed to involve a more complex, heterogeneous autoimmune response.[26]

  • Disease Course: While the chronic model in C57BL/6 mice mimics aspects of progressive MS, it does not fully replicate the relapsing-remitting course seen in most MS patients.[3][8]

  • B-Cell Role: The role of B cells is less prominent in MOG(35-55) peptide-induced EAE compared to models using the full MOG protein or what is observed in human MS.[26]

References

Rationale for Utilizing the 35-55 Fragment of Myelin Oligodendrocyte Glycoprotein in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 35-55 amino acid fragment of Myelin Oligodendrocyte Glycoprotein (MOG 35-55) is a cornerstone in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). Its utility lies in its potent encephalitogenic properties, reliably inducing a disease in susceptible animal models that mirrors many of the clinical and pathological hallmarks of MS. This technical guide provides a comprehensive overview of the rationale for using MOG 35-55, detailed experimental protocols for the induction of Experimental Autoimmune Encephalomyelitis (EAE), a summary of key quantitative data, and a depiction of the immunological signaling pathways involved.

Introduction: The Significance of MOG 35-55 in MS Research

Myelin Oligodendrocyte Glycoprotein is a critical component of the myelin sheath in the CNS.[1] Although a minor constituent, it is a key autoantigenic target in MS.[2] The specific peptide fragment spanning amino acids 35-55 (MOG 35-55) has been identified as an immunodominant epitope, particularly in the widely used C57BL/6 mouse strain.[3][4] This means that the immune system mounts a strong response specifically directed against this peptide. This robust and targeted immunogenicity is the primary reason for its widespread use in inducing EAE, the most common animal model of MS.[5][6] The administration of MOG 35-55 to susceptible mice triggers an autoimmune cascade that leads to CNS inflammation, demyelination, and the development of neurological deficits, providing a valuable platform for investigating disease pathogenesis and evaluating potential therapeutic interventions.[1][7]

Rationale for Use: Key Advantages of the MOG 35-55 Model

The MOG 35-55-induced EAE model offers several distinct advantages for researchers:

  • High Disease Incidence and Reproducibility: Immunization with MOG 35-55 in appropriate mouse strains, such as C57BL/6, results in a high incidence of EAE, often approaching 90-100%.[8] This reliability and reproducibility are crucial for the statistical power of experimental studies.

  • Clinically Relevant Disease Course: The disease phenotype induced by MOG 35-55 in C57BL/6 mice typically presents as a chronic, ascending paralysis.[2][4] This clinical course shares similarities with the progressive forms of MS in humans. In other strains, like NOD/Lt mice, it can induce a relapsing-remitting course, mimicking another common form of MS.[2]

  • Pathological Similarities to MS: The histopathology of MOG 35-55-induced EAE is characterized by perivascular inflammatory infiltrates, demyelination, and axonal damage in the CNS, all of which are hallmark features of MS lesions.[2][7]

  • Well-Characterized Immunobiology: The T-cell and B-cell responses to MOG 35-55 are extensively studied. It is known to activate CD4+ T helper cells, particularly Th1 and Th17 subtypes, which are critical drivers of the autoimmune attack.[9][10] This allows for detailed investigation into the specific cellular and molecular mechanisms of the disease.

  • Platform for Therapeutic Testing: The robust and predictable nature of the MOG 35-55 EAE model makes it an ideal system for preclinical testing of novel therapeutic agents aimed at modulating the autoimmune response, promoting remyelination, or providing neuroprotection.[5][11]

Quantitative Data Summary

The following tables summarize key quantitative data typically observed in MOG 35-55-induced EAE in C57BL/6 mice. It is important to note that specific values can vary between laboratories due to minor differences in protocol, animal housing conditions, and scoring methods.

Table 1: Typical Disease Parameters in MOG 35-55 Induced EAE (C57BL/6 Mice)

ParameterTypical Value/RangeReference
Disease Incidence90-100%[8]
Day of Onset10-14 days post-immunization[4][8]
Peak of Disease16-20 days post-immunization[12]
Maximum Clinical Score3.0 - 4.0 (on a 0-5 scale)[12]
Disease CourseChronic, non-remitting paralysis[2]

Table 2: Standard Clinical Scoring System for EAE in Mice

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Experimental Protocol: Induction of EAE with MOG 35-55

This section provides a detailed methodology for inducing EAE in C57BL/6 mice using the MOG 35-55 peptide.

Materials:

  • MOG 35-55 peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK)[13]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

  • Syringes and needles (various gauges)

  • Emulsification device (e.g., two syringes connected by a Luer lock)

Procedure:

  • Preparation of MOG 35-55/CFA Emulsion:

    • Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA by thoroughly resuspending the Mycobacterium tuberculosis.

    • In a sterile glass beaker or using two syringes connected by a stopcock, mix equal volumes of the MOG 35-55 solution and CFA.[4]

    • Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.[5]

    • The final concentration of MOG 35-55 in the emulsion will be 1 mg/mL.

  • Immunization:

    • On day 0, anesthetize the mice.

    • Inject 100 µL of the MOG 35-55/CFA emulsion subcutaneously at two sites on the flank.[5] Some protocols also include a third injection at the base of the tail.[5]

    • This delivers a total of 200 µg of MOG 35-55 per mouse.

  • Administration of Pertussis Toxin:

    • On day 0 and day 2 post-immunization, administer PTX intraperitoneally.

    • The typical dose is 100-200 ng of PTX in 100 µL of sterile PBS per mouse.[4][7] PTX acts as an adjuvant to enhance the autoimmune response and facilitate the entry of immune cells into the CNS.

  • Clinical Monitoring:

    • Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Weigh the mice and score their clinical signs according to the scale in Table 2.

    • Continue monitoring for at least 30 days or until the experimental endpoint.

Signaling Pathways in MOG 35-55-Induced EAE

The induction of EAE by MOG 35-55 involves a complex interplay of immune cells and signaling molecules. The following diagrams illustrate the key pathways.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_monitoring Monitoring (Daily from Day 7) MOG_Peptide MOG 35-55 Peptide in PBS Emulsion MOG 35-55/CFA Emulsion MOG_Peptide->Emulsion Mix & Emulsify CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection Emulsion->SC_Injection Mouse C57BL/6 Mouse EAE_Development EAE Development Mouse->EAE_Development Immune Response SC_Injection->Mouse IP_Injection Intraperitoneal Injection IP_Injection->Mouse PTX Pertussis Toxin (PTX) PTX->IP_Injection Clinical_Scoring Clinical Scoring (0-5 scale) Weight_Measurement Weight Measurement EAE_Development->Clinical_Scoring EAE_Development->Weight_Measurement

Caption: Experimental workflow for the induction of EAE using MOG 35-55.

T_Cell_Activation_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) e.g., Dendritic Cell MOG_Uptake MOG 35-55 Uptake & Processing APC->MOG_Uptake Phagocytosis MHCII MHC Class II Presentation MOG_Uptake->MHCII Naive_T_Cell Naive CD4+ T Cell MHCII->Naive_T_Cell TCR Engagement Th1 Th1 Cell Naive_T_Cell->Th1 Differentiation (IL-12) Th17 Th17 Cell Naive_T_Cell->Th17 Differentiation (IL-6, TGF-β) BBB Blood-Brain Barrier (BBB) Th1->BBB Migration Inflammation Inflammation & Demyelination Th1->Inflammation IFN-γ Th17->BBB Th17->Inflammation IL-17 Microglia Microglia/Macrophage BBB->Microglia Reactivation by local APCs Myelin_Sheath Myelin Sheath Inflammation->Myelin_Sheath Damage Microglia->Inflammation Pro-inflammatory Cytokines (TNF-α, IFN-γ) B_Cell_Involvement_Pathway cluster_activation B-Cell Activation cluster_effector Effector Functions in CNS B_Cell MOG-specific B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Activated_T_Cell Activated Th Cell Activated_T_Cell->B_Cell T-Cell Help Antibody Anti-MOG Antibodies Plasma_Cell->Antibody Secretion Myelin_Sheath Myelin Sheath Antibody->Myelin_Sheath Binding Complement Complement Activation Myelin_Sheath->Complement ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Myelin_Sheath->ADCC Demyelination Enhanced Demyelination Complement->Demyelination ADCC->Demyelination

References

Methodological & Application

Application Notes: MOG(35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] The model is instrumental in studying the pathogenesis of autoimmunity, central nervous system (CNS) inflammation, demyelination, and for evaluating potential therapeutic agents.[1][2] The protocol described herein focuses on the induction of a chronic EAE model in C57BL/6 mice using the myelin oligodendrocyte glycoprotein peptide fragment 35-55 (MOG(35-55)).[2][3]

Immunization with MOG(35-55) in Complete Freund's Adjuvant (CFA) triggers an autoimmune response mediated primarily by myelin-specific CD4+ T cells.[1][3] The co-administration of pertussis toxin (PTX) acts as an additional adjuvant and facilitates the entry of these activated T cells into the CNS, which is crucial for disease development.[1] C57BL/6 mice immunized with this protocol typically develop an ascending flaccid paralysis, with clinical signs appearing 9 to 14 days post-immunization.[1][4] The disease course is generally monophasic and chronic, making it a reliable model for studying progressive aspects of MS.[2][5]

Experimental Protocols

Protocol 1: Preparation of MOG(35-55)/CFA Emulsion

This protocol details the preparation of the immunogenic emulsion critical for EAE induction. A stable water-in-oil emulsion is essential for a sustained release of the antigen and a robust immune response.[6][7]

Materials:

  • Lyophilized MOG(35-55) peptide

  • Sterile Phosphate-Buffered Saline (PBS) or ddH₂O

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA

  • Two 2 mL or 5 mL Luer-lock syringes

  • One three-way stopcock

  • 20 G and 27 G needles

Procedure:

  • Reconstitute MOG(35-55) Peptide: Dissolve the lyophilized MOG(35-55) peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/mL.[4] Store aliquots at -20°C.[4][7]

  • Prepare CFA: Ensure the Mycobacterium tuberculosis within the CFA is well-suspended by vortexing or mixing thoroughly. The final concentration of M. tuberculosis in the CFA should be between 2 mg/mL and 6 mg/mL.[4][6]

  • Prepare Syringes: Draw up the required volume of the 2 mg/mL MOG(35-55) solution into one syringe using a 27 G needle.[4] In a separate syringe, draw up an equal volume of the well-suspended CFA using a 20 G needle.[4] For example, to immunize 10 mice (200 µL/mouse), you would need 1 mL of MOG solution and 1 mL of CFA, plus extra to account for loss during emulsification.[4]

  • Emulsification: Remove any air bubbles from both syringes. Connect the two syringes to the three-way stopcock.[4]

  • Mix Solutions: Force the contents of the syringes back and forth through the stopcock for at least 10 minutes.[4] A proper emulsion is thick, white, and will not disperse when a drop is placed in water.

  • Load for Injection: Once the emulsion is stable, consolidate it into one syringe and replace the stopcock with a new 26 G or 27 G needle for immunization.

Protocol 2: EAE Induction and Immunization

This protocol describes the administration of the MOG/CFA emulsion and pertussis toxin to induce EAE in C57BL/6 mice.

Materials:

  • Female C57BL/6 mice, 9-13 weeks old.[1]

  • Prepared MOG(35-55)/CFA Emulsion

  • Pertussis Toxin (PTX)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane, optional but recommended).[1]

Procedure:

  • Day 0: Immunization:

    • Administer a total of 0.2 mL of the MOG(35-55)/CFA emulsion subcutaneously (s.c.) per mouse.[1]

    • The injection should be split across two sites, delivering 0.1 mL per site.[1] Common injection sites include the upper back/neck and the lower back/flank.[2][8][9]

  • Day 0: First PTX Injection:

    • Prepare the PTX solution in sterile PBS according to the manufacturer's instructions to achieve the desired dose (typically 100-250 ng) in a volume of 100-200 µL.[6][10]

    • Administer the PTX via intraperitoneal (i.p.) injection.[8] This is typically done within 2 hours of the MOG/CFA immunization.[8]

  • Day 2: Second PTX Injection:

    • Administer a second dose of PTX (identical to the first dose) via i.p. injection, approximately 48 hours after the initial immunization.[6][8]

Protocol 3: Clinical Assessment of EAE

Daily monitoring and scoring of clinical signs are crucial for tracking disease progression and evaluating experimental outcomes. Scoring should be performed by an observer blinded to the experimental groups to avoid bias.[11]

Procedure:

  • Monitoring: Begin daily monitoring of mice for clinical signs of EAE starting on day 7 post-immunization.[1][11]

  • Scoring: Score each mouse based on the standardized EAE clinical scoring scale (see Table 2). Body weight should also be recorded daily, as weight loss often precedes or coincides with the onset of clinical symptoms.[8]

  • Animal Welfare: Provide easy access to food and water on the cage floor for mice exhibiting severe paralysis (score ≥ 3).

Data Presentation

Table 1: Reagents and Recommended Dosages
ReagentDescriptionStandard Dose per MouseRoute
MOG(35-55) Peptide Myelin Oligodendrocyte Glycoprotein peptide fragment100 - 200 µgSubcutaneous (s.c.)
Complete Freund's Adjuvant (CFA) Contains heat-killed Mycobacterium tuberculosis H37RA100 - 300 µg of M. tuberculosisSubcutaneous (s.c.)
Pertussis Toxin (PTX) Co-adjuvant to facilitate CNS T-cell infiltration100 - 250 ngIntraperitoneal (i.p.)

Note: Optimal doses for MOG peptide and PTX may need to be titrated for each laboratory and specific batch of reagents to achieve desired disease severity and incidence.[12]

Table 2: EAE Clinical Scoring Scale for C57BL/6 Mice
ScoreClinical Signs
0 No clinical signs of EAE.
0.5 Tip of tail is limp.
1.0 Limp tail.
1.5 Limp tail and hind limb weakness.
2.0 Limp tail and definite hind limb weakness or mild paralysis.
2.5 Limp tail and partial hind limb paralysis.
3.0 Limp tail and complete hind limb paralysis.
3.5 Limp tail, complete hind limb paralysis, and forelimb weakness.
4.0 Complete hind and partial forelimb paralysis.
5.0 Moribund state or death.

This is a common scoring system; intermediate scores (e.g., 0.5, 1.5) can be used for more precise assessment.[8][11]

Table 3: Expected Timeline and Disease Progression
Time Post-ImmunizationExpected OutcomeIncidence Rate
Days 0-2 Immunization with MOG/CFA and PTX administration.N/A
Days 7-8 Daily monitoring for clinical signs begins.0%
Days 9-14 Onset of first clinical signs (limp tail).[1][4]80-100% of mice will develop EAE.[1][2]
Days 16-22 Peak of disease severity (scores typically 2.5 - 3.5).[1][4]N/A
Days 22-35+ Chronic phase with sustained paralysis, possible partial recovery.N/A

Visualizations

EAE_Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction (Day 0 & 2) cluster_monitoring Phase 3: Monitoring & Scoring Reagent_Prep Reconstitute MOG Peptide & Suspend CFA Emulsion_Prep Prepare MOG/CFA Emulsion Reagent_Prep->Emulsion_Prep Immunization Day 0: Immunize s.c. (0.2 mL/mouse) Emulsion_Prep->Immunization PTX_Prep Prepare PTX Solution PTX1 Day 0: Inject PTX i.p. PTX_Prep->PTX1 Immunization->PTX1 Monitor Day 7+: Daily Weight & Clinical Scoring Immunization->Monitor PTX2 Day 2: Inject PTX i.p. PTX1->PTX2 Onset Disease Onset (Day 9-14) Monitor->Onset Peak Peak Disease (Day 16-22) Onset->Peak Chronic Chronic Phase Peak->Chronic EAE_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) MOG_CFA MOG(35-55) / CFA APC Antigen Presenting Cell (APC) MOG_CFA->APC Uptake T_Cell Naive CD4+ T Cell APC->T_Cell Antigen Presentation Th17 Pathogenic Th1/Th17 Cell T_Cell->Th17 Activation & Differentiation BBB Blood-Brain Barrier (BBB) Th17->BBB Migration Myelin Myelin Sheath BBB->Myelin Infiltration into CNS Demyelination Demyelination & Axonal Damage Myelin->Demyelination Attack & Inflammation PTX Pertussis Toxin (Adjuvant) PTX->BBB Increases Permeability

References

Application Notes and Protocols for Preparing MOG(35-55) Emulsion with Complete Freund's Adjuvant (CFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the preparation of a stable and effective MOG(35-55)/CFA emulsion. This emulsion is critical for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice, a widely used model for studying multiple sclerosis[1][2][3]. The quality of the emulsion is a crucial factor for reproducible EAE induction[4][5].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for preparing the MOG(35-55)/CFA emulsion, as compiled from various established protocols. This allows for easy comparison and adaptation to specific experimental needs.

ParameterRecommended Range/ValueNotesSource(s)
MOG(35-55) Peptide
Stock Concentration2 - 10 mg/mLDissolve lyophilized peptide in sterile double-distilled water (ddH₂O) or saline.[5][6][7][8][5][6][7][8]
Final Concentration (in aqueous phase)1 - 2 mg/mLThe stock solution is often diluted with PBS or saline before emulsification.[7][9][7][9]
Dose per Mouse50 - 300 µgThe total amount of peptide delivered to each animal.[5][6][10][11][5][6][10][11]
Complete Freund's Adjuvant (CFA)
Mycobacterium tuberculosis (H37Ra) Conc.2 - 10 mg/mL in IFACan be prepared by adding desiccated M. tuberculosis to Incomplete Freund's Adjuvant (IFA).[6][6]
Emulsion
Ratio (Aqueous:CFA)1:1 (v/v)Equal volumes of the MOG(35-55) solution and CFA are mixed.[5][6][5][6]
Total Volume per Mouse100 - 200 µLThis total volume is typically split between two subcutaneous injection sites.[1][6][12][1][6][12]
Pertussis Toxin (PTX)
Dose per Mouse80 - 200 ngAdministered intraperitoneally (i.p.) on the day of immunization and often 24-48 hours later.[5][10][13][5][10][13]
Administration Volume100 - 200 µLPTX is diluted in PBS for injection.[1][5][1][5]

Experimental Protocols

This section details the methodologies for preparing the MOG(35-55)/CFA emulsion. Two primary methods are described: the traditional two-syringe method and the more recent homogenizer method.

Materials and Reagents
  • MOG(35-55) peptide, lyophilized powder

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra strain)

  • Incomplete Freund's Adjuvant (IFA) (if preparing CFA from scratch)

  • Desiccated Mycobacterium tuberculosis H37Ra

  • Sterile Phosphate-Buffered Saline (PBS) or saline

  • Sterile double-distilled water (ddH₂O)

  • Pertussis Toxin (PTX)

  • Sterile Luer-Lok syringes (1-3 mL)

  • Sterile needles (e.g., 20G for CFA, 27G for aqueous solution)

  • Three-way stopcock

  • Glass mortar and pestle (for preparing CFA)

  • Homogenizer and specialized sterile tubes (for homogenizer method)

  • Ice bucket

Method 1: Two-Syringe Emulsification

This is the traditional and most common method for preparing a stable water-in-oil emulsion.

1. Preparation of MOG(35-55) Solution: a. Reconstitute the lyophilized MOG(35-55) peptide in sterile ddH₂O or saline to a stock concentration of 2 mg/mL.[6][9] b. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[9] c. On the day of immunization, thaw an aliquot and dilute it with sterile PBS or saline to a final working concentration of 1 mg/mL.[7] Keep the solution on ice.

2. Preparation of CFA: a. If using pre-made CFA, ensure it is at room temperature and well-mixed before use. b. To prepare CFA from scratch, grind 100 mg of desiccated M. tuberculosis H37RA into a fine powder using a sterile mortar and pestle.[6] c. Add 10 mL of IFA to the powder to achieve a concentration of 10 mg/mL.[6] Mix thoroughly. This stock can be stored at 4°C.[6] d. Before use, dilute the CFA stock with IFA to the desired final concentration (e.g., 2 mg/mL).[6]

3. Emulsification Procedure: a. Place all reagents and equipment on ice to pre-cool.[6] b. Using a syringe with a larger gauge needle (e.g., 20G), draw up the required volume of CFA. c. Using a separate syringe with a smaller gauge needle (e.g., 27G), draw up an equal volume of the MOG(35-55) working solution.[6] d. Expel any air bubbles from both syringes. e. Connect the two syringes to a three-way stopcock.[6] f. Force the contents of the syringes back and forth through the stopcock for at least 10-20 minutes.[6] The mixture will become increasingly viscous and opaque. g. Quality Control: To test for a stable water-in-oil emulsion, dispense a small drop into a beaker of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse. If it disperses, continue mixing. The final emulsion should be thick, white, and viscous.[6]

4. Loading Immunization Syringes: a. Once the emulsion is stable, remove one syringe (the "empty" one). b. Attach a new, smaller syringe (e.g., 1 mL insulin syringe) to the open port of the stopcock. c. Push the emulsion from the full syringe into the smaller immunization syringe. d. Keep the loaded syringes on ice until ready for injection. The emulsion should be used on the day of preparation.[7]

Method 2: Homogenizer Emulsification

This method offers a more standardized, rapid, and less user-dependent approach to creating the emulsion[5][14].

1. Reagent Preparation: a. Prepare the MOG(35-55) solution and CFA as described in Method 1 (Steps 1 and 2). b. Pre-cool the reagents and the specialized homogenizer tubes on ice.[8][14]

2. Emulsification Procedure: a. In a sterile, pre-chilled homogenizer tube, add the components in the following order: PBS/saline, MOG(35-55) peptide solution, and finally the CFA.[8][14] b. Secure the cap tightly and briefly vortex or shake by hand for 5-10 seconds to pre-mix.[8][14] c. Place the tube in the homogenizer and process at high speed (e.g., 5,000 rpm) for 60 seconds.[8] d. Place the tube back on ice for 1-3 minutes to cool. e. Repeat the homogenization cycle one or two more times to ensure a stable emulsion.[14] f. Centrifuge the tube at low speed (e.g., 300 x g) for 1 minute to remove air bubbles and compact the emulsion.[14]

3. Loading Immunization Syringes: a. The specialized tubes are often designed to allow for direct attachment of a syringe, simplifying the loading process. b. Attach a sterile syringe to the tube's outlet and draw up the required volume of emulsion. c. Keep loaded syringes on ice until injection.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the MOG(35-55)/CFA emulsion using the traditional two-syringe method.

EAE_Emulsion_Workflow Workflow for MOG(35-55)/CFA Emulsion Preparation cluster_prep Reagent Preparation cluster_emulsify Emulsification (Two-Syringe Method) cluster_admin Administration prep_mog 1. Prepare MOG(35-55) Solution (e.g., 1 mg/mL in PBS) prep_cfa 2. Prepare CFA Solution draw_reagents 3. Draw MOG Solution and CFA into separate syringes prep_cfa->draw_reagents connect_syringes 4. Connect Syringes with a 3-way stopcock draw_reagents->connect_syringes mix 5. Mix vigorously by passing back and forth for 10-20 min connect_syringes->mix qc 6. Quality Control: Test stability in water mix->qc load_syringe 7. Load Emulsion into 1 mL immunization syringes qc->load_syringe inject_emulsion 8. Subcutaneous Injection (100-200 µL/mouse) load_syringe->inject_emulsion inject_ptx 9. Intraperitoneal Injection of Pertussis Toxin (PTX) inject_emulsion->inject_ptx

Caption: Workflow for preparing MOG(35-55)/CFA emulsion and inducing EAE.

Immunological Pathway

This diagram provides a simplified overview of the immunological cascade initiated by the MOG(35-55)/CFA immunization, leading to the development of EAE.

EAE_Induction_Pathway Simplified Pathway of EAE Induction cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) immunization MOG(35-55)/CFA Immunization apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) immunization->apc uptake t_cell Naive Myelin-Specific CD4+ T Cell apc->t_cell presents MOG antigen t_cell_activation T Cell Activation & Differentiation (Th1/Th17) t_cell->t_cell_activation activation activated_t_cell Activated T Cell t_cell_activation->activated_t_cell enters circulation bbb Blood-Brain Barrier (BBB) (compromised by PTX) activated_t_cell->bbb migration cns_apc CNS Antigen Presentation (Microglia/Astrocytes) bbb->cns_apc re-activation inflammation Inflammatory Cascade: Cytokine/Chemokine Release cns_apc->inflammation demyelination Demyelination & Axonal Damage inflammation->demyelination

Caption: Immunological cascade following MOG(35-55)/CFA immunization in EAE.

References

Application Notes and Protocols for MOG(35-55)-Induced Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most prevalent animal model for human multiple sclerosis (MS). It is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical tool for investigating the pathogenesis of autoimmunity and for the preclinical evaluation of novel therapeutics.[1] The induction of EAE in C57BL/6 mice using the myelin oligodendrocyte glycoprotein peptide 35-55 (MOG(35-55)) is a widely adopted and robust model that recapitulates many of the clinical and pathological hallmarks of chronic progressive MS.[2][3]

Successful and reproducible induction of EAE is contingent upon the precise dosage and administration of the encephalitogenic peptide and adjuvants. These notes provide detailed protocols and quantitative data synthesized from multiple studies to guide researchers in optimizing their EAE experiments.

Data Presentation: Dosage and Administration

The optimal dosage of MOG(35-55) and Pertussis Toxin (PTX) can vary between laboratories due to factors such as mouse strain, age, and vendor, as well as the specific potency of reagents.[3][4] The following tables summarize common dosage regimens for inducing EAE in C57BL/6 mice. A dose-response relationship has been observed, with some studies suggesting higher doses of MOG(35-55) may paradoxically reduce disease severity, potentially through tolerance induction.[5][6][7][8]

Table 1: MOG(35-55) and Pertussis Toxin Dosage Regimens for EAE Induction in C57BL/6 Mice

MOG(35-55) Dose (per mouse)MOG Administration RoutePertussis Toxin (PTX) Dose (per mouse)PTX Administration RouteReference(s)
50 - 150 µgSubcutaneous (s.c.)Not administeredN/A[5][6]
100 µgSubcutaneous (s.c.), two flank sites200 ng on Day 0 and Day 2Intraperitoneal (i.p.)[1]
150 µgSubcutaneous (s.c.), three back sites200 ng on Day 0 and Day 2Intraperitoneal (i.p.)[9]
200 µgSubcutaneous (s.c.), two back sites2 µg/mL (0.1 mL/animal) on Day 0 and Day 1Intraperitoneal (i.p.)[10]
200 µgSubcutaneous (s.c.), inguinal & axillary500 ng on Day 0 and Day 2Intraperitoneal (i.p.)[11]
200 µgSubcutaneous (s.c.), upper & lower back200 ng total over two dosesIntraperitoneal (i.p.)[12]
200 µgSubcutaneous (s.c.), flank sites75 ng on Day 0, 200 ng on Day 2Intraperitoneal (i.p.)[13]
200 µgSubcutaneous (s.c.)400 ng on Day 0 and Day 2Intraperitoneal (i.p.)[2]

Table 2: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs of EAE.[14]
1Limp tail.[14]
2Hind limb weakness or abnormal gait.[14]
3Complete hind limb paralysis.[14]
4Complete hind limb and partial forelimb paralysis.[14]
5Moribund state or death.[14]

Intermediate scores (e.g., 0.5, 1.5) can be used to denote intermediate signs.

Experimental Protocols

The following protocols describe the standard method for active induction of EAE in C57BL/6 mice. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.[2]

Protocol 1: Preparation of MOG(35-55)/CFA Emulsion

This procedure is a critical step for successful EAE induction. The goal is to create a stable water-in-oil emulsion.[2]

Materials:

  • MOG(35-55) peptide, lyophilized

  • Sterile Phosphate Buffered Saline (PBS) or ddH₂O

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL H37Ra)

  • Two 1 mL or 3 mL Luer-lock glass syringes

  • One emulsifying needle or Luer-lock connector

  • Ice

Procedure:

  • Reconstitute the lyophilized MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.[1]

  • Ensure the CFA is well-suspended by vortexing. The CFA should contain Mycobacterium tuberculosis H37Ra.[9]

  • Draw up equal volumes of the MOG(35-55) solution (1 mg/mL) and the CFA into separate glass syringes. For example, for 10 mice, you might prepare 1 mL of MOG solution and 1 mL of CFA.

  • Connect the two syringes using an emulsifying needle or a Luer-lock connector.

  • Keep the syringes on ice to maintain the integrity of the peptide and adjuvant.

  • Forcefully and rapidly pass the contents back and forth between the syringes for at least 10-20 minutes.[2]

  • Test for a stable emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse.[1]

  • Once a stable emulsion is achieved, consolidate it into one syringe and keep it on ice until injection.

Protocol 2: EAE Induction Procedure

Materials:

  • Female C57BL/6 mice, 9-13 weeks old[4]

  • Prepared MOG(35-55)/CFA emulsion

  • Pertussis Toxin (PTX) reconstituted in sterile PBS

  • Anesthetic (e.g., isoflurane)

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Day 0: Immunization:

    • Anesthetize the mice using isoflurane.[1]

    • Draw the MOG/CFA emulsion into a 1 mL syringe fitted with a 27G needle.

    • Administer a total of 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.[4] This is typically divided between two sites on the upper back or flanks (0.1 mL per site).[4][10]

    • Approximately 2-4 hours after the immunization, administer the first dose of PTX via intraperitoneal (i.p.) injection. The volume is typically 0.1 mL to 0.2 mL depending on the desired concentration.[2][15]

  • Day 2: PTX Boost:

    • Administer a second dose of PTX via i.p. injection, identical to the first dose.[1][2]

Protocol 3: Clinical Assessment of EAE

Procedure:

  • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.[15]

  • Weigh the mice daily, as weight loss is an early indicator of disease onset.

  • Score each mouse based on the clinical scale provided in Table 2. Daily monitoring is crucial for animal welfare and for collecting accurate disease progression data.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological pathway of EAE induction.

EAE_Induction_Workflow cluster_prep Preparation Phase cluster_induction Induction Phase (C57BL/6 Mice) cluster_monitoring Monitoring Phase prep_mog Reconstitute MOG(35-55) (e.g., 2 mg/mL in PBS) emulsify Emulsify MOG and CFA (1:1 ratio) prep_mog->emulsify prep_cfa Prepare CFA with M. tuberculosis prep_cfa->emulsify day0_imm Day 0: Immunize s.c. with 0.2 mL MOG/CFA Emulsion emulsify->day0_imm prep_ptx Reconstitute PTX (in PBS) day0_ptx Day 0: Inject PTX (i.p.) (2-4 hours post-immunization) prep_ptx->day0_ptx day2_ptx Day 2: Boost with PTX (i.p.) day0_imm->day0_ptx day0_ptx->day2_ptx monitor Day 7 onwards: Daily Clinical Scoring and Weight Measurement day2_ptx->monitor

Caption: Workflow for the induction of MOG(35-55) EAE in C57BL/6 mice.

EAE_Induction_Pathway Conceptual Pathway of EAE Induction cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) MOG MOG(35-55) Peptide APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG->APC Uptake CFA CFA Adjuvant CFA->APC Uptake T_cell Naive CD4+ T Cell APC->T_cell Antigen Presentation Activated_T_cell Myelin-Reactive Effector T Cell (Th1/Th17) T_cell->Activated_T_cell Activation & Differentiation BBB Blood-Brain Barrier Activated_T_cell->BBB Migration Inflammation Inflammation & Demyelination Myelin Myelin Sheath BBB->Myelin Infiltration Myelin->Inflammation PTX Pertussis Toxin (PTX) PTX->BBB Increases Permeability

References

Co-administration of MOG(35-55) and Pertussis Toxin in Mice: Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice through the co-administration of Myelin Oligodendrocyte Glycoprotein 35-55 [MOG(35-55)] and Pertussis Toxin (PTX). EAE is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] The protocols outlined below are designed to produce a consistent and robust disease model, facilitating the study of MS pathogenesis and the preclinical evaluation of novel therapeutic agents.

Application Notes

The co-administration of MOG(35-55) peptide and PTX in susceptible mouse strains, such as C57BL/6, induces a chronic inflammatory response in the CNS characterized by immune cell infiltration, demyelination, and axonal damage, closely mirroring the pathological hallmarks of MS.[2][3][4] MOG(35-55), an immunogenic peptide fragment of the MOG protein found in the CNS, serves as the autoantigen that triggers an adaptive immune response.[5] PTX acts as a crucial adjuvant, enhancing the autoimmune response and facilitating the entry of pathogenic T cells across the blood-brain barrier.[6][7]

This EAE model is particularly valuable for:

  • Investigating the cellular and molecular mechanisms underlying autoimmune neuroinflammation.

  • Screening and validating potential therapeutic candidates for MS.

  • Studying the processes of demyelination and remyelination.

  • Evaluating the role of specific immune cell subsets (e.g., Th1, Th17 cells) in disease pathogenesis.[8]

Experimental Protocols

I. Materials and Reagents
  • Animals: Female C57BL/6 mice, 9 to 13 weeks old.[1] Acclimatize mice for at least 7 days before the experiment.[9]

  • MOG(35-55) Peptide: Sequence: MEVGWYRSPFSRVVHLYRNGK.[10] Purity >95%.[11]

  • Complete Freund's Adjuvant (CFA): Containing heat-killed Mycobacterium tuberculosis (e.g., 4 mg/mL).[8]

  • Pertussis Toxin (PTX): Lyophilized powder, to be reconstituted in sterile PBS.

  • Phosphate Buffered Saline (PBS): Sterile, pH 7.4.

  • Syringes and Needles: 1 mL syringes with 27-gauge needles for immunization and 1 mL syringes with 30-gauge needles for PTX injection.

  • Emulsification Equipment: Two Luer-lock syringes and a three-way stopcock or a sonicator.

II. Preparation of MOG(35-55)/CFA Emulsion
  • Reconstitute MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

  • To prepare the emulsion, mix an equal volume of the MOG(35-55) solution with CFA. For example, mix 500 µL of MOG(35-55) solution with 500 µL of CFA.

  • Emulsify the mixture by repeatedly drawing and expelling it between two connected syringes through a stopcock until a thick, stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water. Alternatively, sonication can be used to create the emulsion.[12]

  • The final concentration of the MOG(35-55) in the emulsion will be 1 mg/mL.

III. EAE Induction Protocol
  • Day 0: Immunization and First PTX Injection

    • Anesthetize the mice (e.g., using isoflurane).

    • Administer a total of 200 µL of the MOG(35-55)/CFA emulsion subcutaneously (s.c.) at two sites on the upper back.[11] This delivers a total of 200 µg of MOG(35-55) per mouse.

    • Within 2 hours of immunization, administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.[8][9]

  • Day 2: Second PTX Injection

    • Administer a second dose of 200 ng of PTX in 100 µL of PBS via i.p. injection.[8]

IV. Clinical Scoring and Monitoring
  • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[1]

  • Record the body weight and clinical score for each mouse daily.

  • Provide easily accessible food and water on the cage floor for animals showing signs of paralysis.[9][13]

  • Use a standardized 0-5 scoring system to evaluate disease severity.[14][15][16]

Data Presentation

Table 1: EAE Clinical Scoring Scale
ScoreClinical Signs
0No clinical signs of EAE.[14]
0.5Limp tail tip.[14]
1.0Completely limp tail.[14]
1.5Limp tail and hind limb weakness.[14]
2.0Limp tail and definite hind limb weakness.[14]
2.5Limp tail and dragging of one hind limb.
3.0Limp tail and complete paralysis of both hind limbs.[16]
3.5Limp tail, complete hind limb paralysis, and weakness in one forelimb.[14]
4.0Limp tail, complete hind limb paralysis, and partial paralysis of both forelimbs.[16]
4.5Moribund state with minimal movement.
5.0Death due to EAE or euthanasia due to severe paralysis.[15]
Table 2: Expected Quantitative Outcomes in Control EAE Mice
ParameterExpected Value/RangeCitation
Disease Incidence80-100%[2]
Onset of Disease9-14 days post-immunization[1]
Peak of Disease15-20 days post-immunization[17]
Mean Maximum Clinical Score2.5 - 3.5[1]
Body Weight ChangeInitial increase followed by a decrease with disease onset[18]
Table 3: Representative Cytokine Profile in Splenocytes from EAE Mice

Splenocytes harvested at the peak of disease and restimulated in vitro with MOG(35-55) (10 µg/mL) for 72 hours.

CytokineConcentration (pg/mL) in Supernatant (Mean ± SEM)Citation
IFN-γ1503.5 ± 123.5[8]
IL-172102.8 ± 306.2[8]
IL-10Variable, often low[8]
IL-4298.6 ± 7.7 (from CD4+ T cells)[19]

Histopathological Analysis

At the end of the study, or at selected time points, mice can be euthanized, and the CNS tissues (spinal cord and brain) can be collected for histopathological analysis.

  • Tissue Processing: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

  • Fixation and Embedding: Post-fix the spinal cord and brain in 4% PFA and embed in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.[20][21]

    • Luxol Fast Blue (LFB): To assess the extent of demyelination.[20][21]

Visualizations

EAE_Induction_Workflow cluster_preparation Preparation Phase cluster_induction Induction Phase (in vivo) cluster_monitoring Monitoring & Analysis Phase prep_mog Reconstitute MOG(35-55) in PBS emulsify Emulsify MOG(35-55) and CFA (1:1 ratio) prep_mog->emulsify prep_cfa Prepare CFA prep_cfa->emulsify day0_immunize Day 0: Immunize Mice (200 µL s.c.) emulsify->day0_immunize prep_ptx Reconstitute PTX in PBS day0_ptx Day 0: Inject PTX (200 ng i.p.) prep_ptx->day0_ptx day0_immunize->day0_ptx within 2h day2_ptx Day 2: Inject PTX (200 ng i.p.) day0_ptx->day2_ptx 48h later monitor Daily Monitoring from Day 7 (Clinical Score & Body Weight) day2_ptx->monitor analysis Endpoint Analysis (Histopathology, Cytokine Profiling) monitor->analysis

Caption: Experimental workflow for inducing EAE in mice.

Pertussis_Toxin_Signaling cluster_systemic Systemic Immune Activation cluster_cns Central Nervous System (CNS) MOG MOG(35-55) in CFA APC Antigen Presenting Cell (e.g., Dendritic Cell) MOG->APC Uptake T_cell Naive T Cell APC->T_cell Antigen Presentation Th1_Th17 Pathogenic Th1/Th17 Cells T_cell->Th1_Th17 Activation & Differentiation BBB Blood-Brain Barrier (BBB) Th1_Th17->BBB Attempt to cross CNS_infiltrate CNS Infiltration Th1_Th17->CNS_infiltrate Migration BBB->CNS_infiltrate Demyelination Demyelination & Axonal Damage CNS_infiltrate->Demyelination Inflammatory Attack PTX Pertussis Toxin (PTX) PTX->BBB Increases Permeability

Caption: Role of MOG(35-55) and PTX in EAE pathogenesis.

References

Application Notes and Protocols for In Vitro Studies of Oligodendrocyte Damage Using Anti-MOG Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein exclusively expressed on the surface of oligodendrocytes and the outermost layer of myelin sheaths in the central nervous system (CNS). While the MOG(35-55) peptide is a well-established tool for inducing Experimental Autoimmune Encephalomyelitis (EAE) in animal models, its direct application to cultured oligodendrocytes to elicit damage is not a standard in vitro model. In EAE, MOG(35-55) serves as an immunogen to trigger a T-cell mediated autoimmune response against MOG-expressing cells.

In contrast, in vitro studies of MOG-related oligodendrocyte damage predominantly utilize antibodies against the MOG protein (anti-MOG antibodies). This approach more closely mimics the proposed pathogenic mechanism in a subset of human demyelinating diseases, such as MOG antibody-associated disease (MOGAD), where autoantibodies are thought to directly target and damage oligodendrocytes.[1][2][3]

The binding of anti-MOG antibodies to the surface of oligodendrocytes can initiate a cascade of damaging events, including complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC), leading to demyelination and oligodendrocyte death.[4][5][6] These in vitro models are invaluable for dissecting the molecular mechanisms of antibody-mediated oligodendrocyte injury and for the preclinical evaluation of potential therapeutic agents.

This document provides detailed protocols for establishing primary oligodendrocyte cultures and for inducing and assessing damage using anti-MOG antibodies.

Experimental Protocols

I. Primary Oligodendrocyte Culture

This protocol describes the isolation and culture of oligodendrocyte precursor cells (OPCs) from neonatal rat brains, which can then be matured into oligodendrocytes.

Materials:

  • P0-P2 Sprague-Dawley rat pups

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-D-Lysine (PDL) coated flasks and coverslips

  • Oligodendrocyte growth medium (e.g., MACS® Neuro Medium with MACS NeuroBrew®-21, PDGF-AA, and FGF-2)

  • Shaking incubator

Procedure:

  • Tissue Dissociation: Euthanize P0-P2 rat pups and dissect the cerebral cortices. Mince the tissue and incubate in Trypsin-EDTA and DNase I at 37°C for 15 minutes.

  • Cell Suspension: Triturate the tissue to obtain a single-cell suspension. Filter the suspension through a cell strainer (e.g., 70 µm) to remove debris.

  • Plating: Centrifuge the cell suspension and resuspend the pellet in DMEM/F12 with 10% FBS. Plate the cells onto PDL-coated T75 flasks.

  • Mixed Glial Culture: Culture the cells for 7-10 days until a confluent layer of astrocytes is formed with microglia and OPCs on top.

  • OPC Isolation: Shake the flasks on an orbital shaker at 200 rpm overnight at 37°C to detach microglia and OPCs.

  • Purification: Collect the supernatant and plate on a non-coated petri dish for 1 hour to allow microglia to adhere. Collect the non-adherent cell suspension, which is enriched in OPCs.

  • OPC Culture: Centrifuge the OPC suspension and resuspend in oligodendrocyte growth medium. Plate the OPCs on PDL-coated coverslips or plates.

  • Oligodendrocyte Differentiation: To obtain mature oligodendrocytes, withdraw the growth factors (PDGF-AA and FGF-2) from the medium. Mature, myelinating oligodendrocytes will develop within 3-5 days.

II. Induction of Oligodendrocyte Damage with Anti-MOG Antibodies

This protocol outlines the procedure for treating mature oligodendrocyte cultures with anti-MOG antibodies to induce damage.

Materials:

  • Mature oligodendrocyte cultures (from Protocol I)

  • Anti-MOG monoclonal antibody (e.g., clone 8-18C5) or purified IgG from MOGAD patient serum

  • Normal mouse IgG (as a negative control)

  • Complement source (e.g., rabbit serum)

  • Culture medium

Procedure:

  • Prepare Antibody Solutions: Dilute the anti-MOG antibody and control IgG to the desired concentration in culture medium. A range of concentrations should be tested to determine the optimal dose for inducing damage (see Table 1).

  • Treatment: Remove the existing medium from the mature oligodendrocyte cultures and replace it with the medium containing the anti-MOG antibody or control IgG.

  • Complement Addition (for CDC assay): For studying complement-dependent cytotoxicity, add a source of complement to the culture medium along with the antibody. The final concentration of complement should be optimized (typically 5-10%).

  • Incubation: Incubate the cultures at 37°C for a specified period, which can range from a few hours to 48 hours, depending on the endpoint being measured.

  • Assessment of Damage: Following incubation, proceed with the desired assays to quantify oligodendrocyte damage (see Protocol III).

III. Assessment of Oligodendrocyte Damage

Several methods can be used to quantify the extent of oligodendrocyte damage.

A. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: Measures the metabolic activity of viable cells.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to visualize and quantify cell viability.

B. Apoptosis Assays:

  • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

  • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases involved in apoptosis.

  • Annexin V Staining: Identifies cells in the early stages of apoptosis.

C. Immunofluorescence for Myelination and Cytoskeletal Integrity:

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).

  • Primary Antibody Incubation: Incubate with primary antibodies against myelin proteins (e.g., Myelin Basic Protein - MBP) or cytoskeletal components (e.g., β-tubulin).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • Imaging: Visualize the staining using a fluorescence microscope and quantify parameters such as the number of myelinated segments or the integrity of the microtubule network.[7]

Data Presentation

Table 1: Quantitative Parameters for In Vitro Anti-MOG Antibody-Mediated Oligodendrocyte Damage Studies

ParameterTypical RangeReference
Anti-MOG Antibody Titer 1:100 to 1:1000[8]
Anti-MOG Antibody Concentration 10 - 100 µg/mL
Complement Concentration 5% - 10% (v/v)[9]
Incubation Time 4 - 48 hours
Oligodendrocyte Purity >95%
Endpoint Measurement % Cell Death, Apoptotic Index, Myelin Sheath Length

Mandatory Visualizations

Experimental_Workflow cluster_culture Oligodendrocyte Culture cluster_treatment Treatment cluster_assessment Damage Assessment A Primary Mixed Glial Culture (7-10 days) B OPC Isolation (Shaking & Purification) A->B C OPC Plating & Proliferation B->C D Differentiation to Mature Oligodendrocytes (3-5 days) C->D E Addition of Anti-MOG Ab +/- Complement D->E F Incubation (4-48 hours) E->F G Cell Viability Assays (MTT, LDH) F->G H Apoptosis Assays (TUNEL, Caspase) F->H I Immunofluorescence (MBP, β-tubulin) F->I

Experimental workflow for anti-MOG antibody-mediated oligodendrocyte damage in vitro.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOG MOG Complement Complement Proteins MOG->Complement Activation FcR Fc Receptor (on Microglia/NK cells) MOG->FcR Binding via Ab Cytoskeleton Cytoskeletal Disruption MOG->Cytoskeleton Intracellular Signaling AntiMOG Anti-MOG Antibody AntiMOG->MOG Binding CDC Complement-Dependent Cytotoxicity (CDC) Complement->CDC ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) FcR->ADCC Apoptosis Apoptosis CDC->Apoptosis ADCC->Apoptosis Cytoskeleton->Apoptosis

Signaling pathways in anti-MOG antibody-mediated oligodendrocyte damage.

References

Application Notes and Protocols for Lyophilized MOG(35-55) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) is a key peptide fragment used to induce Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for human multiple sclerosis (MS).[1][2] Proper handling and storage of the lyophilized MOG(35-55) peptide are critical for ensuring its stability, solubility, and biological activity, thereby guaranteeing reproducible experimental outcomes.[3] This document provides detailed protocols and application notes for the appropriate management of lyophilized MOG(35-55) peptide.

Section 1: Peptide Specifications and Characteristics

Myelin Oligodendrocyte Glycoprotein (35-55) is a peptide fragment with the following sequence: Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys.[4]

Table 1: Physicochemical Properties of MOG(35-55) Peptide

PropertyValueReferences
Molecular Weight ~2582.0 g/mol [4][5][6][7]
Molecular Formula C118H177N35O29S[4][5][6][7]
Appearance Colorless, lyophilized powder[4]
Purity >95%[6][8]
Counter Ion Trifluoroacetate (TFA)[4][9]

Section 2: Handling and Storage of Lyophilized Peptide

Proper storage of lyophilized MOG(35-55) is crucial to prevent degradation and maintain its biological activity.

Initial Receipt and Inspection

Upon receiving the lyophilized peptide, which is typically shipped at ambient temperature, it should be inspected to ensure the integrity of the vial.[10] The peptide is provided as a colorless, lyophilized powder.[4] Due to its hygroscopic nature, the peptide may sometimes appear as a gel or be barely visible.[10][11]

Storage Conditions

Short-Term Storage: For short-term storage (several days to weeks), lyophilized peptides are stable at room temperature or can be stored at 4°C.[10][11]

Long-Term Storage: For long-term storage, it is highly recommended to store the lyophilized peptide at -20°C or -80°C.[3][10][12] Under these conditions, the peptide can be stable for several years.[3][12] The vial should be tightly sealed and protected from light.[3][10][12] Peptides containing amino acids such as Cys, Met, or Trp are susceptible to oxidation and should ideally be stored under an inert atmosphere (e.g., nitrogen or argon).[12]

Table 2: Recommended Storage Conditions for MOG(35-55) Peptide

FormStorage TemperatureDurationKey ConsiderationsReferences
Lyophilized Room TemperatureSeveral days to weeksProtect from light[10]
4°CShort-termProtect from light[10][11]
-20°C to -80°CLong-term (years)Tightly sealed, desiccated, protected from light[3][10][12]
In Solution 4°CUp to 1-2 weeksSterile, pH 5-7[10]
-20°CUp to 1 monthAliquoted to avoid freeze-thaw cycles[10][13]
-80°CUp to 1 yearAliquoted to avoid freeze-thaw cycles[10]
Weighing the Lyophilized Peptide

Due to the hygroscopic nature of peptides, it is important to handle them quickly in a clean, well-ventilated area.[10][11] To minimize moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[11][12] Weigh the desired amount of peptide quickly and reseal the vial tightly before returning it to long-term storage.[11][12]

Section 3: Reconstitution of Lyophilized Peptide

Reconstituting the peptide correctly is vital for its solubility and subsequent experimental use.

Recommended Solvents

The choice of solvent depends on the peptide's polarity, which is determined by its amino acid sequence. MOG(35-55) is soluble in water.[4][6][7][13][14] For preparing stock solutions, sterile, distilled, or deionized water is recommended.[4][8][15][16] Some protocols also mention the use of saline.[17] For higher concentrations, DMSO can be used.[15]

Table 3: Solubility of MOG(35-55) Peptide

SolventRecommended ConcentrationReferences
Water 0.5 - 2 mg/mL[1][4][6][15][17][18]
DMSO Up to 86 mg/mL[15]
Reconstitution Protocol
  • Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[11][12]

  • Add the appropriate volume of sterile water (or other recommended solvent) to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).[1][16][17][18]

  • To aid dissolution, gently vortex or sonicate the vial.[4][15] An ultrasonic bath can be used for 5-10 minutes to ensure a homogenous solution.[4][15]

  • Once dissolved, the peptide solution should be clear. If not, centrifuge the product.[8]

Section 4: Storage of Reconstituted Peptide

Peptides in solution are significantly less stable than in their lyophilized form.[10][11]

Aliquoting and Storage

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[4][12][15] These aliquots should be stored at -20°C or -80°C.[4][12][15]

Stability in Solution

The stability of the reconstituted peptide depends on its sequence and the storage conditions. Peptides containing residues like Asn, Gln, Cys, Met, and Trp have limited stability in solution.[10][11] For MOG(35-55), reconstituted solutions can be stored at -20°C for up to one month.[13] If stored at 4°C, the solution should be used within 1-2 weeks.[10] It is recommended to use freshly prepared solutions whenever possible.[13]

Section 5: Experimental Protocols

MOG(35-55) is primarily used to induce EAE in mice, a model that mimics many of the pathological features of multiple sclerosis.[1][19][20][21]

Protocol for Induction of EAE in C57BL/6 Mice

This protocol is a standard method for inducing a chronic EAE model.

Materials:

  • MOG(35-55) peptide, lyophilized

  • Sterile, pyrogen-free water or saline

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Female C57BL/6 mice, 9-13 weeks old[19]

Procedure:

  • Peptide Reconstitution: Prepare a 2 mg/mL stock solution of MOG(35-55) in sterile water or saline.[1][17][18]

  • Emulsion Preparation:

    • Prepare a 1:1 emulsion of the MOG(35-55) solution with CFA. For each mouse, you will need 100 µL of the MOG(35-55) solution (200 µg of peptide) and 100 µL of CFA.[1][18]

    • To create a stable emulsion, draw the MOG(35-55) solution and CFA into two separate syringes connected by a three-way stopcock.[1]

    • Force the contents back and forth between the syringes for at least 10 minutes until a thick, white emulsion is formed.[1]

    • Test the emulsion by dropping a small amount into a beaker of water; a stable emulsion will not disperse.[22]

  • Immunization:

    • Anesthetize the mice.

    • Inject 0.2 mL of the emulsion subcutaneously, distributed over two sites on the flanks (0.1 mL per site).[19]

  • Pertussis Toxin Administration:

    • Administer PTX intraperitoneally on the day of immunization (Day 0) and again 48 hours later (Day 2).[15][19] A typical dose is 200 ng per mouse.[15]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.[19]

    • Score the mice based on a standard 0-5 scale (see Table 4).

Table 4: Clinical Scoring Scale for EAE

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness
3 Partial hind limb paralysis
4 Complete hind limb paralysis
5 Moribund state or death
In Vitro T-Cell Proliferation Assay

This assay is used to assess the reactivity of T-cells to MOG(35-55).

Procedure:

  • Isolate splenocytes or lymph node cells from immunized mice.

  • Culture the cells in the presence of graded concentrations of MOG(35-55) (typically 1-10 µg/mL).[15]

  • Assess cell proliferation after 72-96 hours using standard methods such as [³H]-thymidine incorporation or CFSE dilution.

  • Supernatants can be collected to measure cytokine production (e.g., IFN-γ, IL-17) by ELISA.

Section 6: Safety Precautions

Researchers should adhere to good laboratory practices when handling MOG(35-55) peptide.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4]

  • Avoid inhalation of the lyophilized powder.[4][5] Handle in a well-ventilated area or a chemical fume hood.[5]

  • Avoid contact with skin and eyes.[4][5] In case of contact, wash the affected area thoroughly with water.[4]

  • Although the toxicity of MOG(35-55) has not been fully evaluated, it should be handled with caution as it is a biologically active substance.[4]

Section 7: Visualized Workflows

Diagram 1: Handling and Storage Workflow for Lyophilized MOG(35-55)

G cluster_receipt Peptide Receipt and Initial Storage cluster_reconstitution Reconstitution and Aliquoting receipt Receive Lyophilized Peptide (Ambient Temperature) inspect Inspect Vial Integrity receipt->inspect short_term Short-Term Storage (Room Temp or 4°C) inspect->short_term For immediate use long_term Long-Term Storage (-20°C to -80°C) inspect->long_term For later use equilibrate Equilibrate to Room Temp in Desiccator long_term->equilibrate reconstitute Reconstitute in Sterile Water (e.g., 1-2 mg/mL) equilibrate->reconstitute sonicate Vortex/Sonicate to Dissolve reconstitute->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution

Caption: Workflow for handling and storing lyophilized MOG(35-55) peptide.

Diagram 2: Experimental Workflow for EAE Induction

G cluster_preparation Preparation of Immunization Agents cluster_immunization Immunization and Treatment Protocol cluster_monitoring Post-Immunization Monitoring peptide_sol Prepare MOG(35-55) Solution (2 mg/mL in sterile water/saline) emulsion Create 1:1 Emulsion with Complete Freund's Adjuvant (CFA) peptide_sol->emulsion immunize Day 0: Subcutaneous Injection of MOG/CFA Emulsion (0.2 mL) emulsion->immunize ptx_prep Prepare Pertussis Toxin (PTX) ptx_day0 Day 0: Intraperitoneal Injection of PTX ptx_prep->ptx_day0 monitor Daily Monitoring for Clinical Signs (Starting Day 7) immunize->monitor ptx_day2 Day 2: Second IP Injection of PTX scoring Clinical Scoring (0-5 Scale) monitor->scoring data_analysis Data Analysis scoring->data_analysis

Caption: Experimental workflow for inducing EAE in mice using MOG(35-55).

References

Application Notes and Protocols: Subcutaneous Injection of MOG(35-55) Emulsion for EAE Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the subcutaneous injection of Myelin Oligodendrocyte Glycoprotein (35-55) (MOG(35-55)) emulsion to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, a common model for multiple sclerosis.

I. Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying the pathophysiology of multiple sclerosis and for evaluating potential therapeutic agents.[1][2][3] The induction of EAE is typically achieved by immunizing susceptible strains of mice, such as C57BL/6, with a neuro-antigen like MOG(35-55) emulsified in Complete Freund's Adjuvant (CFA).[1][2][3][4] This immunization process, coupled with the administration of pertussis toxin (PTX), triggers a T-cell mediated autoimmune response against the central nervous system (CNS), leading to inflammation, demyelination, and paralysis.[1][4]

This guide offers a comprehensive overview of the techniques and protocols for the successful subcutaneous administration of MOG(35-55) emulsion.

II. Quantitative Data Summary

The following table summarizes key quantitative parameters from various protocols for the induction of EAE using MOG(35-55) emulsion.

ParameterC57BL/6 Mice(C57BL/6 x SJL)F1 MiceDR2b.Ab° MiceReference
MOG(35-55) Dose per Mouse 50 µg - 300 µgNot Specified200 µg[5][6][7][8]
MOG(35-55) Concentration 1 mg/mL or 2 mg/mLNot Specified2 mg/mL[5][9][10]
Emulsion Volume per Injection Site 0.05 mL - 0.1 mLNot Specified0.1 mL[1][5]
Total Emulsion Volume per Mouse 0.2 mL - 0.3 mLNot Specified0.2 mL[1][5]
Number of Subcutaneous Injection Sites 2 - 3Not Specified1 (tail-base)[1][5][11]
Pertussis Toxin (PTX) Dose 80 ng - 500 ng per mouse (typically given twice)50-75% of C57BL/6 dose200 ng per mouse (given twice)[1][5][6][7]
CFA Composition Contains Mycobacterium tuberculosis H37RaContains Mycobacterium tuberculosis H37RaContains Mycobacterium tuberculosis H37Ra[5][7][10]

III. Experimental Protocols

A. Preparation of MOG(35-55)/CFA Emulsion

This protocol details the preparation of the emulsion for immunization. It is critical to maintain sterile conditions throughout the procedure.

Materials:

  • Lyophilized MOG(35-55) peptide

  • Sterile saline or distilled water[9][10]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., strain H37Ra)[5][10]

  • Two sterile glass Luer-lock syringes (2.5 mL or 5 mL)[9]

  • One three-way stopcock[9]

  • 18G and 26G needles[5][9]

  • Sterile glass beaker[5]

  • Ice bath[5]

Procedure:

  • Reconstitute MOG(35-55) Peptide: Dissolve the lyophilized MOG(35-55) peptide in sterile saline or distilled water to a final concentration of 2 mg/mL.[5][10] Store the peptide solution at -20°C for long-term storage.[10]

  • Prepare CFA: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing or inverting the vial.

  • Emulsification Setup: Draw the MOG(35-55) solution into one glass syringe and an equal volume of CFA into the second glass syringe.[10] For example, for a 1:1 emulsion, use 1 mL of MOG(35-55) solution and 1 mL of CFA.

  • Connect Syringes: Attach the two syringes to the three-way stopcock.

  • Emulsification: Force the contents of the syringes back and forth through the stopcock for at least 10-15 minutes.[10][11] The mixture will become increasingly viscous and turn into a thick, white emulsion.

  • Quality Control: To test the stability of the emulsion, dispense a small drop into a beaker of cold water.[11] A stable emulsion will form a single, cohesive drop that does not dissipate.[11] If the drop disperses, continue the emulsification process.

  • Storage: The prepared emulsion can be stored at 4°C for a short period before injection.[5] Some studies have shown that pre-made emulsions can be stable for several weeks.[6]

B. Subcutaneous Injection of MOG(35-55) Emulsion

This protocol outlines the procedure for administering the MOG(35-55)/CFA emulsion to mice.

Materials:

  • Prepared MOG(35-55)/CFA emulsion

  • 1 mL syringes with 26G needles[5]

  • Anesthesia (e.g., isoflurane) (optional but recommended)[1][5]

  • Animal clippers

  • 70% ethanol

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method, such as isoflurane inhalation.[1][5] This facilitates accurate and less stressful injections. Shave the fur at the intended injection sites.

  • Injection Sites: Common subcutaneous injection sites for EAE induction include:

    • Flanks: Two injections, one on each flank, in the rostral part of the back.[5][11]

    • Shoulders and Hips: For a four-site injection, administer at the left and right shoulders and the left and right hips.[1]

    • Base of the Tail: A single injection at the base of the tail.[5][11]

  • Injection Volume: The total volume of emulsion is typically 0.2 mL to 0.3 mL per mouse, divided equally among the injection sites.[1][5] For example, for a two-site injection, administer 0.1 mL per site.

  • Injection Technique:

    • Pinch the skin at the injection site to create a tent.

    • Insert the 26G needle into the base of the skin tent, parallel to the body.

    • Slowly inject the emulsion, creating a visible subcutaneous bleb.

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-Injection Monitoring: Monitor the animal until it has fully recovered from anesthesia. Check for any signs of distress or leakage from the injection sites.

C. Administration of Pertussis Toxin (PTX)

PTX is administered to increase the permeability of the blood-brain barrier, allowing immune cells to enter the CNS.[12]

Procedure:

  • Preparation: Dilute the PTX in sterile PBS to the desired concentration.

  • Administration: Administer the PTX solution via intraperitoneal (i.p.) injection.

  • Dosing Schedule: A common schedule involves two doses of PTX:

    • The first dose is given on the day of immunization (Day 0), typically 1-6 hours after the MOG(35-55) emulsion injection.[1]

    • The second dose is given 24-48 hours later (Day 1 or Day 2).[1][5]

IV. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in MOG(35-55)-induced EAE.

EAE_Induction_Workflow cluster_prep Emulsion Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 1-2) cluster_outcome EAE Development & Monitoring MOG MOG(35-55) Peptide Solution Emulsify Emulsification (Syringe Method) MOG->Emulsify CFA Complete Freund's Adjuvant (CFA) CFA->Emulsify Emulsion MOG(35-55)/CFA Emulsion Emulsify->Emulsion SC_Inject Subcutaneous Injection of Emulsion Emulsion->SC_Inject PTX1 Pertussis Toxin (PTX) Injection 1 (i.p.) SC_Inject->PTX1 1-6 hours later PTX2 Pertussis Toxin (PTX) Injection 2 (i.p.) PTX1->PTX2 24-48 hours later Monitoring Daily Monitoring (Weight & Clinical Score) PTX2->Monitoring EAE EAE Onset (9-14 days post-immunization) Monitoring->EAE Peak Peak Disease (3-5 days after onset) EAE->Peak

Caption: Experimental workflow for inducing EAE using MOG(35-55) emulsion.

MOG_EAE_Signaling_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) MOG_CFA MOG(35-55)/CFA Emulsion APC Antigen Presenting Cell (APC) MOG_CFA->APC Uptake & Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Th1_Th17 Activated Th1/Th17 Cells T_Cell->Th1_Th17 Differentiation BBB Blood-Brain Barrier (BBB) Th1_Th17->BBB Migration Demyelination Demyelination & Axonal Damage Th1_Th17->Demyelination Inflammatory Cytokine Release Microglia Microglia (Resident APC) BBB->Microglia Microglia->Th1_Th17 Reactivation Myelin Myelin Sheath Myelin->Demyelination Paralysis Clinical Paralysis Demyelination->Paralysis PTX Pertussis Toxin PTX->BBB Increases Permeability

Caption: Simplified signaling pathway of MOG(35-55)-induced EAE pathogenesis.

References

Application Notes and Protocols for Oral Administration of MOG(35-55) for Tolerance Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral tolerance is a state of local and systemic immune unresponsiveness induced by the oral administration of an antigen. This phenomenon is a natural process that prevents adverse immune reactions to food proteins and commensal bacteria. The underlying mechanisms primarily involve the gut-associated lymphoid tissue (GALT), where specialized antigen-presenting cells (APCs) promote the generation of regulatory T cells (Tregs) or induce anergy/deletion of antigen-specific T cells.[1][2][3][4][5] Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen in multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). The MOG(35-55) peptide is an immunodominant epitope used to induce EAE in C57BL/6 mice.[1][6][7] Oral administration of MOG(35-55) has been investigated as a strategy to induce antigen-specific tolerance and ameliorate the clinical signs of EAE, offering a promising therapeutic avenue for MS.[1][6][8][9]

These application notes provide a comprehensive overview and detailed protocols for studying oral tolerance induction using MOG(35-55) in the EAE model.

Data Presentation

Table 1: Summary of Oral MOG(35-55) Administration Protocols and Clinical Outcomes in EAE
Mouse StrainMOG(35-55) Delivery Method & DoseAdministration ScheduleStudy TypeKey Clinical OutcomesReference
C57BL/6Oral Gavage: 250 µ g/day Prophylactic: Daily for 2 weeks before EAE induction until day 14 post-immunizationPreventionSignificantly reduced mean clinical score and weight loss.[8][9]
C57BL/6Oral Gavage: 250 µ g/day Therapeutic: Daily from EAE induction until day 14 post-immunizationTreatmentSignificantly reduced mean clinical score and weight loss.[8][9]
C57BL/6Oral Gavage: 200 µ g/dose Therapeutic: Days 14, 16, and 18 post-immunizationTreatmentSignificantly reduced clinical score compared to PBS-treated controls.[10]
C57BL/6Oral Gavage with Candida utilis expressing MOG(35-55): 1.5 x 10⁸ cells/dayProphylactic: Daily for 7 days before EAE induction and continued for 10 daysPreventionAmeliorated development of EAE; significantly reduced disease incidence and maximal clinical severity.[1][6][7]
NODOral Gavage: 250 µ g/day (with or without 1 µg IL-10)Prophylactic: Daily for 4 days before immunizationPrevention of RelapseNo effect on the first attack, but reduced relapses.[11]
Table 2: Immunological Effects of Oral MOG(35-55) Tolerance Induction
ParameterEffect ObservedMechanismReference
T Cell Proliferation Reduced proliferation of splenocytes upon MOG(35-55) restimulation.Induction of anergy or active suppression by regulatory cells.[1][6][8][9]
Pro-inflammatory Cytokines
IFN-γDecreased production by splenocytes.Suppression of Th1 responses.[8][9]
IL-17Decreased production by splenocytes.Suppression of Th17 responses.[8][9] IL-17 levels were not significantly altered in one study.[6][6][8][9]
TNF-αDecreased production by splenocytes.General reduction of inflammation.[8][9]
Anti-inflammatory Cytokines
IL-4Increased production by splenocytes.Skewing towards a Th2 response.[8][9]
IL-10Increased production by splenocytes.Induction of regulatory responses (Tregs, Tr1 cells).[8][9][11]
TGF-βIncreased production by splenocytes.Induction of Foxp3+ Tregs.[8][9][12]
Regulatory T Cells (Tregs) Increased number of CD4+FoxP3+ Tregs in lymph nodes, especially mesenteric lymph nodes.Low-dose oral antigen is known to favor the induction of antigen-specific Tregs.[1][6]
CNS Infiltration Reduced cellular inflammation and demyelination in the spinal cord.Systemic tolerance leads to reduced recruitment of pathogenic T cells to the CNS.[1][6][8][9]

Experimental Protocols & Methodologies

EAE Induction in C57BL/6 Mice

This protocol describes the induction of EAE using MOG(35-55) peptide.

Materials:

  • MOG(35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37RA (non-viable)

  • Pertussis toxin (PTX)

  • Phosphate-Buffered Saline (PBS), sterile

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Prepare MOG/CFA Emulsion:

    • Dissolve MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4-5 mg/mL of M. tuberculosis.

    • Create a 1:1 emulsion of the MOG(35-55) solution and the CFA solution. Emulsify by repeatedly drawing the mixture through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed (a drop should not disperse in water).

  • Immunization (Day 0):

    • Subcutaneously inject 100-200 µL of the emulsion (containing 100-200 µg of MOG) over two sites on the flank of each mouse.[6][9]

    • Administer 200-500 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS.[6]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200-500 ng of PTX i.p.[6]

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting around day 7.

    • Score using a standard scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness (paresis); 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.[6]

Protocol for Oral Administration of MOG(35-55)

Materials:

  • MOG(35-55) peptide

  • Sterile PBS or water for vehicle

  • Oral gavage needles (20-22 gauge, ball-tipped)

Procedure:

  • Preparation of MOG Solution: Dissolve MOG(35-55) peptide in sterile PBS to the desired concentration (e.g., 2.5 mg/mL to deliver 250 µg in 100 µL).

  • Administration:

    • Gently restrain the mouse.

    • Insert the gavage needle carefully over the tongue into the esophagus.

    • Administer a volume of 100-200 µL of the MOG solution or vehicle control.

  • Dosing Regimens:

    • Prophylactic/Prevention: Begin daily oral gavage 7-14 days before EAE induction and continue for a specified period (e.g., 10-14 days after induction).[6][9]

    • Therapeutic/Treatment: Begin oral gavage at the time of EAE induction or upon the first appearance of clinical signs.[9][10]

T Cell Proliferation Assay ([³H] Thymidine Incorporation)

This assay measures the recall response of T cells isolated from treated mice.

Materials:

  • Spleens from euthanized mice

  • 40 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)

  • Complete RPMI or IMDM medium (with 5-10% FCS, L-glutamine, 2-ME)

  • MOG(35-55) peptide

  • 96-well flat-bottom plates

  • [³H] Thymidine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare Splenocyte Suspension:

    • Aseptically harvest spleens at a defined time point (e.g., day 15 or 25 post-immunization).[6][9]

    • Generate a single-cell suspension by passing the spleen through a 40 µm cell strainer.

    • Lyse red blood cells using RBC Lysis Buffer.

    • Wash cells with complete medium and resuspend to a concentration of 2-4 x 10⁶ cells/mL.

  • Cell Culture:

    • Plate 100 µL of the cell suspension (2-4 x 10⁵ cells) per well in a 96-well plate.

    • Add 100 µL of medium containing MOG(35-55) peptide at various concentrations (e.g., 0, 10, 20, 50, 100 µg/mL) to triplicate or quadruplicate wells.[6][9]

  • Proliferation Measurement:

    • Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

    • During the last 18-24 hours of incubation, pulse each well with 1 µCi of [³H] Thymidine.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure thymidine incorporation using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

Cytokine Analysis by ELISA

This protocol is for measuring cytokine concentrations in the supernatants from the T cell proliferation assay.

Materials:

  • Supernatants collected from the T cell proliferation assay (before adding [³H] Thymidine).

  • ELISA kits for specific cytokines (e.g., IFN-γ, IL-17, IL-10, IL-4, TGF-β).

  • ELISA plate reader.

Procedure:

  • Collect Supernatants: After 72 hours of culture, centrifuge the 96-well plates and carefully collect the supernatants. Store at -80°C until use.

  • Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate (e.g., TMB).

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Visualizations

Experimental Workflow

EAE_Workflow cluster_setup Experimental Setup cluster_induction EAE Induction & Treatment cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis (Day 15-25) mice C57BL/6 Mice immunization Day 0: Immunize MOG(35-55)/CFA mice->immunization Group Assignment oral_mog Oral MOG(35-55) (Prophylactic or Therapeutic) mice->oral_mog Treatment Group control Oral Vehicle (PBS) mice->control Control Group ptx1 Day 0: PTX Injection immunization->oral_mog Treatment Group immunization->control Control Group scoring Daily Clinical Scoring & Weight Measurement immunization->scoring ptx2 Day 2: PTX Injection spleen Isolate Splenocytes & Lymph Nodes scoring->spleen Sacrifice histo Spinal Cord Histology scoring->histo Perfuse & Collect CNS tcell T Cell Proliferation Assay spleen->tcell cytokine Cytokine Analysis (ELISA) spleen->cytokine flow Flow Cytometry (Treg Staining) spleen->flow

Caption: Experimental workflow for studying oral MOG(35-55) tolerance in EAE.

Signaling Pathway for Oral Tolerance Induction

Oral_Tolerance_Pathway cluster_gut Gut Lumen & GALT cluster_periphery Periphery / CNS oral_mog Oral MOG(35-55) apc Gut APC (e.g., CD103+ DC) oral_mog->apc Antigen Uptake naive_t Naive T Cell apc->naive_t MOG Peptide Presentation (in presence of TGF-β, RA) treg Induced Treg (Foxp3+) naive_t->treg Differentiation treg->treg IL-10, TGF-β th1 Pathogenic Th1 treg->th1 Suppression th17 Pathogenic Th17 treg->th17 Suppression inflammation CNS Inflammation & Demyelination treg->inflammation Inhibition th1->inflammation IFN-γ th17->inflammation IL-17

Caption: Proposed signaling pathway for oral MOG(35-55) tolerance induction.

References

Application of MOG(35-55) in Screening Potential Multiple Sclerosis Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multiple Sclerosis (MS) is a chronic, inflammatory autoimmune disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability.[1][2] The development of effective therapeutics for MS relies on preclinical animal models that can accurately recapitulate key aspects of the disease's pathophysiology. The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS research, providing a valuable platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.[1][2][3][4]

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathogenesis of MS. The peptide fragment MOG(35-55) is a highly immunogenic epitope capable of inducing EAE in susceptible rodent strains, particularly C57BL/6 mice.[4][5][6] The MOG(35-55)-induced EAE model is predominantly a T-cell-mediated disease, driven by CD4+ T helper (Th) cells, making it an ideal tool for screening and evaluating therapeutics that target T-cell function.[3][5] This application note provides detailed protocols for utilizing the MOG(35-55) EAE model in the screening of potential MS therapeutics, along with data presentation and visualization of key pathways and workflows.

MOG(35-55) Induced EAE: A Model for T-Cell Mediated Autoimmunity

The pathogenic mechanism of MOG(35-55)-induced EAE is primarily driven by the activation of MOG(35-55)-specific CD4+ T cells.[3] This model is particularly well-suited for assessing the efficacy of T-cell modulating drugs.[3] In contrast, models using the full-length MOG protein (MOG(1-128)) involve both T-cell and B-cell responses and are more appropriate for evaluating agents that target B-cells.[3]

Key features of the MOG(35-55) induced EAE model include:

  • Reliability and Reproducibility: It is a well-established and widely used model with consistent disease induction.[5]

  • T-Cell Dominance: The inflammatory infiltrates are mainly composed of macrophages and CD4+ T cells.[5]

  • Pathology: The model exhibits characteristic meningitis and perivascular inflammatory cuffing in the white matter of the cerebellum and hindbrain.[5]

Screening Therapeutic Candidates using MOG(35-55) EAE

The MOG(35-55) EAE model can be employed in two main therapeutic paradigms:

  • Prophylactic Treatment: The test compound is administered from the time of immunization to assess its ability to prevent or delay the onset of EAE.[7]

  • Therapeutic Treatment: The compound is administered after the onset of clinical signs of EAE to evaluate its potential to reverse disease progression and promote recovery.[7]

A variety of readouts are used to assess therapeutic efficacy, including daily clinical scoring, body weight measurements, histological analysis of the CNS for inflammation and demyelination, and cytokine profiling.[1][5]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing the MOG(35-55) EAE model to evaluate potential therapeutics.

Table 1: Effect of T-Cell and B-Cell Modulating Agents on MOG(35-55) EAE Clinical Scores

Therapeutic AgentTarget/Mechanism of ActionEffect on MOG(35-55) EAE Clinical ScoreReference
Fingolimod (FTY720)S1P1 receptor modulator, sequesters T-cells in lymph nodesSignificantly reduced clinical severity[3][8]
SecukinumabAnti-IL-17 antibodySignificantly alleviated clinical symptoms[3]
Anti-CD40L AntibodyBlocks CD40-CD40L interaction, crucial for T-cell activationAlleviated EAE symptoms[1]
BTK inhibitors (PRN2246)Target B-cells and myeloid cellsMinimal therapeutic effect[3]
TelitaciceptB-cell depleting agentAggravated disease progression[3]
2G10 TCRL AbTargets HLA-DR2/mMOG(35-55) complexAmeliorated EAE severity[9]
DRhQPartial MHC class II constructDecreased severity of acute EAE[10]

Table 2: Cytokine Profile in MOG(35-55) EAE and Response to Treatment

CytokineRole in EAE PathogenesisEffect of Anti-CD40L TreatmentReference
IL-6Pro-inflammatorySignificantly reduced[1]
IL-10Anti-inflammatoryNo significant change[1]
IL-17Pro-inflammatory, key cytokine from Th17 cellsSignificantly reduced[1][3]
IFN-γPro-inflammatory, key cytokine from Th1 cellsSignificantly reduced[1]
TNF-αPro-inflammatorySignificantly reduced[1]
TGF-β1Regulatory cytokineIncreased in some tolerogenic protocols[11]

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice with MOG(35-55)

This protocol describes the active immunization of C57BL/6 mice to induce a chronic EAE.

Materials:

  • MOG(35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS) or Saline

  • Isoflurane for anesthesia (optional)

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Preparation of MOG(35-55)/CFA Emulsion:

    • Dissolve MOG(35-55) peptide in sterile PBS or saline to a final concentration of 1-2 mg/mL.[12]

    • Prepare CFA containing 2.5-4 mg/mL of Mycobacterium tuberculosis H37RA.[3][10]

    • Create a 1:1 emulsion of the MOG(35-55) solution and CFA. This can be achieved by drawing the two solutions into a glass syringe and forcefully expelling them against the side of a beaker, or by using two syringes connected by a luer lock.[4][13] Emulsify until a drop of the emulsion does not disperse when placed in water.[13]

  • Immunization:

    • Anesthetize mice with isoflurane for easier handling (optional).[7]

    • Inject a total of 0.2 mL of the MOG(35-55)/CFA emulsion subcutaneously, distributed over two to four sites on the flanks and/or the base of the tail.[7][10][13] Each mouse should receive 100-200 µg of MOG(35-55) peptide.[3][10]

  • Pertussis Toxin Administration:

    • Reconstitute PTX in sterile PBS.

    • On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 100-200 ng of PTX intraperitoneally (i.p.).[1][3][7]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE and record their body weight.[1][5]

    • Clinical scoring is typically performed on a 0-5 scale:[13]

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

    • The first signs of EAE typically appear between 9 and 14 days post-immunization.[4][7]

Protocol 2: T-Cell Proliferation Assay

This assay is used to measure the antigen-specific T-cell response from immunized mice.

Materials:

  • Spleens or lymph nodes from MOG(35-55) immunized mice

  • MOG(35-55) peptide

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • CFSE (Carboxyfluorescein succinimidyl ester) or ³H-thymidine

  • 96-well cell culture plates

Procedure:

  • Cell Isolation:

    • At a desired time point post-immunization (e.g., day 11 or at the peak of disease), euthanize the mice and aseptically remove the spleens and/or draining lymph nodes.[8]

    • Prepare a single-cell suspension by mechanically dissociating the tissues.

    • Lyse red blood cells from the spleen using an ACK lysis buffer.

    • Wash the cells and resuspend in complete RPMI-1640 medium.

  • Cell Staining and Plating (CFSE Method):

    • Label the splenocytes with CFSE according to the manufacturer's protocol.

    • Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Antigen Restimulation:

    • Add MOG(35-55) peptide to the wells at various concentrations (e.g., 0, 5, 10, 20 µg/mL).[8]

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Analysis:

    • CFSE Method: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE signal.

    • ³H-thymidine Incorporation Method: 18 hours before the end of the incubation, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

Visualizations

Signaling Pathway of MOG(35-55) Induced EAE

EAE_Signaling_Pathway MOG3555 MOG(35-55) Peptide APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MOG3555->APC Uptake & Processing NaiveT Naive CD4+ T-cell APC->NaiveT Antigen Presentation (MHC-II) Th1 Th1 Cell NaiveT->Th1 Differentiation Th17 Th17 Cell NaiveT->Th17 Differentiation Demyelination Demyelination & Axonal Damage Th1->Demyelination Direct Attack Inflammation Inflammation Th1->Inflammation IFN-γ Th17->Demyelination Direct Attack Th17->Inflammation IL-17 MyelinSheath Myelin Sheath (Oligodendrocyte) Microglia Microglia/Macrophage Microglia->Demyelination Release of inflammatory mediators Inflammation->Microglia Activation

Caption: MOG(35-55) EAE Pathogenesis Pathway.

Experimental Workflow for Screening MS Therapeutics

EAE_Screening_Workflow cluster_induction EAE Induction cluster_treatment Therapeutic Intervention cluster_monitoring Monitoring & Readouts Immunization Immunization of C57BL/6 Mice with MOG(35-55)/CFA PTX Pertussis Toxin (PTX) Injection (Day 0 & 2) Immunization->PTX Prophylactic Prophylactic Treatment (Start Day 0) PTX->Prophylactic Therapeutic Therapeutic Treatment (Start at Disease Onset) PTX->Therapeutic Monitoring Daily Clinical Scoring & Weight Prophylactic->Monitoring Therapeutic->Monitoring Histology Histopathology of CNS (Inflammation, Demyelination) Monitoring->Histology Immuno Immunological Analysis (T-cell proliferation, Cytokines) Monitoring->Immuno Analysis Data Analysis & Efficacy Evaluation Histology->Analysis Immuno->Analysis

Caption: Workflow for Screening MS Therapeutics.

Conclusion

The MOG(35-55)-induced EAE model in C57BL/6 mice is a robust and highly relevant system for the preclinical screening and evaluation of potential therapeutics for multiple sclerosis, particularly those targeting T-cell mediated autoimmune responses. The detailed protocols and structured data presentation provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this model in their therapeutic discovery programs. The visualization of the underlying pathological pathway and the experimental workflow further aids in the conceptual understanding and practical implementation of these studies. The appropriate use of this model will continue to be instrumental in advancing novel treatments for MS.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MOG(35-55) Induced EAE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Experimental Autoimmune Encephalomyelitis (EAE) induced by Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55). This guide is designed for researchers, scientists, and drug development professionals to address common issues leading to low EAE incidence and severity.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshoots common problems encountered during EAE induction with MOG35-55.

Frequently Asked Questions (FAQs)

Q1: What is the expected EAE incidence and timeline in C57BL/6 mice immunized with MOG35-55?

A1: With an optimized protocol, you can expect an EAE incidence of 80-100% in female C57BL/6 mice.[1][2][3][4] The typical onset of clinical signs is between 9 and 14 days post-immunization.[2] The peak of the disease usually occurs 3 to 5 days after onset, with mean maximum scores ranging from 2.5 to 3.5.[2]

Q2: My EAE incidence is consistently low. What are the most common causes?

A2: Low EAE incidence is a frequent issue with several potential causes. The most common factors include:

  • Suboptimal MOG35-55/CFA Emulsion: Improper emulsification is a critical reason for EAE failure.[5][6] The emulsion should be stable, thick, and not disperse in water.

  • Incorrect Mouse Strain, Age, or Sex: C57BL/6 mice are a commonly used susceptible strain.[7] Age and sex are also crucial factors, with females aged 9-12 weeks generally showing higher susceptibility.[8][9]

  • Issues with Pertussis Toxin (PTX): The potency of PTX can vary between batches, and the dosage may need to be adjusted accordingly.[10] The timing of PTX administration is also critical.

  • Poor Quality of Reagents: The purity and integrity of the MOG35-55 peptide and the source of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) can significantly impact disease induction.[11]

  • Injection Technique: Incorrect subcutaneous injection technique can lead to improper delivery of the emulsion and reduced immune response.

Q3: How can I test the quality of my MOG35-55/CFA emulsion?

A3: A simple and effective way to test your emulsion is the "drop test". Place a small drop of the emulsion onto the surface of cold water. A stable, high-quality water-in-oil emulsion will remain as a cohesive droplet and will not disperse.[6][12] If the drop disperses, it indicates a poor emulsion that is unlikely to induce EAE effectively.

Q4: Can the substrain of C57BL/6 mice affect EAE induction?

A4: Yes, substrains of C57BL/6 mice, such as C57BL/6J and C57BL/6N, can exhibit different susceptibility to EAE.[13] These differences can be attributed to genetic variations and differences in gut microbiota.[13] It is important to be consistent with the substrain used in your experiments.

Q5: What is the role of Pertussis Toxin (PTX) and how critical is its administration?

A5: Pertussis toxin acts as an adjuvant that enhances the EAE response.[2] It is thought to increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system.[14] While some protocols can induce EAE without PTX, its use generally leads to a more robust and consistent disease course.[8] The timing of administration is crucial; it is typically given on the day of immunization and again 48 hours later.[5]

Troubleshooting Specific Issues
Problem Potential Cause(s) Recommended Solution(s)
No clinical signs of EAE 1. Failed Emulsion: The MOG/CFA emulsion was not properly prepared. 2. Incorrect Mouse Strain: The mouse strain used is resistant to MOG35-55 induced EAE. 3. Inactive Reagents: MOG35-55 peptide, CFA, or PTX may be degraded or of poor quality.1. Verify Emulsion Quality: Perform a drop test. Re-prepare the emulsion ensuring it is thick and stable. Consider using a mechanical homogenizer for consistency.[6][15] 2. Confirm Mouse Strain: Ensure you are using a susceptible strain like C57BL/6.[7] Check the substrain as susceptibility can vary.[13] 3. Check Reagent Integrity: Use high-quality, reputable reagents. Aliquot and store peptides and PTX according to the manufacturer's instructions to avoid degradation from multiple freeze-thaw cycles.[5]
Low EAE Incidence (<50%) 1. Suboptimal PTX Dose: The dose of PTX may be too low for the specific batch or mouse strain. 2. Improper Injection: The subcutaneous injection may have been too deep (intramuscular) or too shallow (intradermal). 3. Animal Stress: High levels of stress in the animal facility can suppress the immune response.1. Titrate PTX Dose: Perform a dose-response experiment with PTX to determine the optimal concentration for your specific batch and experimental conditions.[10] 2. Refine Injection Technique: Ensure a proper subcutaneous injection into the flank. The needle should create a "tent" of skin. 3. Minimize Animal Stress: Acclimatize mice to the facility for at least a week before the experiment. Handle mice gently and minimize noise and vibrations.[16]
Delayed Onset or Mild Disease 1. Low Antigen Dose: The amount of MOG35-55 peptide may be insufficient. 2. Insufficient Adjuvant: The concentration of Mycobacterium tuberculosis in the CFA may be too low. 3. Mouse Age: Mice may be too young or too old.1. Adjust Antigen Dose: While the standard dose is often 100-200 µg per mouse, you can try titrating the MOG35-55 dose to optimize disease severity.[7][8] 2. Verify CFA Composition: Ensure the CFA contains an adequate concentration of heat-killed M. tuberculosis (e.g., 4 mg/mL).[5] 3. Use Optimal Age: The optimal age for EAE induction in C57BL/6 mice is typically between 9 and 12 weeks.[9]

Experimental Protocols

Preparation of MOG35-55/CFA Emulsion

This protocol describes the preparation of a stable water-in-oil emulsion critical for successful EAE induction.

Materials:

  • MOG35-55 peptide (lyophilized)

  • Sterile, endotoxin-free PBS or sterile water

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (H37Ra)

  • Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)

  • One sterile Luer-lock connector (e.g., a three-way stopcock)

  • Ice

Procedure:

  • Reconstitute MOG35-55 Peptide: Dissolve the lyophilized MOG35-55 peptide in sterile PBS or water to a final concentration of 2 mg/mL. Vortex briefly and ensure it is fully dissolved. Store on ice.

  • Prepare CFA: Ensure the CFA containing M. tuberculosis is well-suspended by vortexing or inverting the vial multiple times.

  • Syringe Preparation:

    • Draw the desired volume of the MOG35-55 solution into one syringe.

    • Draw an equal volume of the CFA into the second syringe. For example, for 10 mice at 200 µL/mouse, you would prepare 1 mL of MOG solution and 1 mL of CFA. It is advisable to prepare an excess volume (e.g., 20-30%) to account for losses during emulsification.

  • Emulsification:

    • Securely connect the two syringes using the Luer-lock connector.

    • Begin mixing by pushing the plunger of one syringe to force its contents into the other syringe.

    • Continue to rapidly pass the mixture back and forth between the two syringes for at least 10-20 minutes. The process requires significant force as the emulsion thickens.

    • Keep the syringes on ice as much as possible during the process to prevent protein denaturation.

  • Quality Control (Drop Test):

    • After emulsification, test the stability of the emulsion.

    • Dispense a small drop of the emulsion from one of the syringes into a beaker of cold water.

    • A stable emulsion will hold its shape as a single, cohesive drop and will not disperse.[6][12] If it disperses, continue mixing.

  • Final Preparation: Once a stable emulsion is achieved, consolidate the entire volume into one syringe and remove any air bubbles. The emulsion is now ready for injection.

EAE Induction Protocol in C57BL/6 Mice

This protocol outlines the standard procedure for inducing EAE using MOG35-55 in C57BL/6 mice.

Materials:

  • Female C57BL/6 mice (9-12 weeks old)

  • Prepared MOG35-55/CFA emulsion

  • Pertussis Toxin (PTX) diluted in sterile PBS

  • Sterile syringes and needles (e.g., 27G for injection)

Procedure:

  • Day 0: Immunization

    • Anesthetize the mice using an appropriate method (e.g., isoflurane).

    • Inject a total of 200 µL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flanks (100 µL per site).

    • Approximately 2-4 hours after the emulsion injection, administer the first dose of PTX (e.g., 200 ng) intraperitoneally.

  • Day 2: Second PTX Injection

    • Administer a second dose of PTX (e.g., 200 ng) intraperitoneally.

  • Daily Monitoring:

    • Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.

    • Use a standardized clinical scoring system (see table below).

    • Provide supportive care for animals showing severe symptoms, such as placing food and water on the cage floor.

Data Presentation

Typical EAE Clinical Scoring System
Score Clinical Signs
0No clinical signs
0.5Distal limp tail
1.0Complete limp tail
1.5Limp tail and hind limb weakness (unsteady gait)
2.0Hind limb weakness (wobbly gait, feet slapping when walking)
2.5Partial hind limb paralysis (one leg is dragging)
3.0Complete hind limb paralysis (both legs are dragging)
3.5Complete hind limb paralysis and partial forelimb paralysis
4.0Complete hind and forelimb paralysis (quadriplegia)
5.0Moribund or dead

This scoring system is a general guide and may be adapted. Intermediate scores can be used for more precise evaluation.[17]

Summary of Key Experimental Parameters
Parameter Recommended Value/Range Reference
Mouse Strain C57BL/6[7]
Mouse Sex Female[8]
Mouse Age 9-12 weeks[9]
MOG35-55 Dose 100 - 300 µ g/mouse [7][18]
CFA (M. tb) Conc. 1 - 5 mg/mL[7]
Pertussis Toxin Dose 100 - 500 ng/mouse (dose-dependent on batch)[19]
Emulsion Volume 200 µL/mouse[7]
Injection Route Subcutaneous (flanks)[20]
Expected Incidence 80 - 100%[1][2][3][4]
Expected Onset 9 - 14 days post-immunization[2]

Mandatory Visualizations

Experimental Workflow for MOG35-55 EAE Induction

EAE_Induction_Workflow cluster_prep Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Day 7 onwards) MOG_prep Reconstitute MOG(35-55) Peptide Emulsion Prepare MOG/CFA Emulsion MOG_prep->Emulsion CFA_prep Prepare CFA with M. tuberculosis CFA_prep->Emulsion SC_inject Subcutaneous Injection of Emulsion Emulsion->SC_inject PTX_prep Dilute Pertussis Toxin IP_inject1 Intraperitoneal Injection of PTX (Dose 1) PTX_prep->IP_inject1 IP_inject2 Intraperitoneal Injection of PTX (Dose 2) PTX_prep->IP_inject2 SC_inject->IP_inject1 2-4 hours later Daily_Score Daily Clinical Scoring & Weight Measurement

Caption: Workflow for the induction of EAE using MOG(35-55) immunization.

Simplified Signaling Pathway of T-Cell Activation in EAE

T_Cell_Activation_EAE cluster_differentiation Differentiation & Effector Function MHCII MHC-II : MOG(35-55) B7 B7 TCR TCR TCR->MHCII Signal 1 (Antigen Recognition) Th1 Th1 Cell TCR->Th1 Th17 Th17 Cell TCR->Th17 CD28 CD28 CD28->B7 Signal 2 (Co-stimulation) CD28->Th1 CD28->Th17 Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Th1->Cytokines Th17->Cytokines CNS_Inflammation CNS Inflammation & Demyelination Cytokines->CNS_Inflammation

Caption: Simplified pathway of CD4+ T-cell activation and differentiation in EAE.

References

Technical Support Center: Optimizing MOG(35-55) and CFA Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MOG(35-55) and Complete Freund's Adjuvant (CFA) emulsions. Our aim is to help you overcome common challenges and ensure the stability and efficacy of your emulsions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for a prepared MOG(35-55)/CFA emulsion?

A1: A prepared MOG(35-55)/CFA emulsion should be stored at 2–8 °C (refrigerated) and should not be frozen.[1] Stability can be maintained for a significant period, with studies showing that emulsions can be stored for at least 15 weeks at 4°C without loss of EAE-inducing capacity.[2][3][4] However, for optimal consistency, preparing the emulsion fresh on the day of immunization is often recommended. Some sources suggest that once the peptide and CFA emulsion is formed, it can be stored at 4°C for a few hours or used immediately.[5][6]

Q2: How can I confirm that I have created a stable water-in-oil emulsion?

A2: A simple and effective method is the "drop test".[2][3][4] To perform this test, add a small drop of your emulsion to a tube of cold water. If the drop remains intact and does not disperse, you have successfully created a stable water-in-oil emulsion.[3][4] If the drop disperses, it indicates an oil-in-water emulsion or an unstable mixture. For more quantitative analysis, you can examine the emulsion under a phase-contrast microscope (at 200-400x magnification) to check for small, uniform particles.[7]

Q3: What are the key factors that influence the stability of the MOG(35-55)/CFA emulsion?

A3: The stability of the emulsion is influenced by several factors, including the characteristics of the dispersed phase (droplet size), the continuous phase (viscosity), and the effectiveness of the emulsification process in reducing interfacial tension.[8] Improper emulsification is a major cause of variability in EAE severity.[9] The quality of the emulsion is a critical factor for reproducible results in EAE models.[2][4]

Q4: Can I reuse a MOG(35-55) peptide solution that has been frozen and thawed multiple times?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles of the MOG(35-55) peptide solution, as this can lead to peptide degradation.[9] Best practice is to prepare single-use aliquots of the reconstituted peptide and store them at -20°C.[3][4][9]

Troubleshooting Guide

Issue 1: The MOG(35-55)/CFA emulsion appears unstable or "breaks" quickly.

Potential Cause Troubleshooting Step
Improper Emulsification Technique Ensure thorough and continuous mixing. For the two-syringe method, pass the mixture back and forth for at least 10 minutes until a thick, white, viscous emulsion is formed.[10] Consider using a homogenization kit for more consistent and smaller particle sizes.[2][11]
Incorrect Temperature Keep all components (peptide solution, CFA, syringes) cold on ice during the entire emulsification process.[2][10]
Incorrect Ratio of Aqueous to Oil Phase The standard protocol typically uses a 1:1 volume ratio of MOG(35-55) peptide solution to CFA.[10][12] Ensure accurate measurement of both phases.
Poor Quality Reagents Use high-quality, fresh reagents. Ensure the CFA has not expired and has been stored correctly. Confirm the integrity of the MOG(35-55) peptide.

Issue 2: High variability in EAE disease course and severity between experiments.

Potential Cause Troubleshooting Step
Inconsistent Emulsion Quality Standardize the emulsification protocol. The use of a homogenizer can reduce operator-dependent variability compared to the manual two-syringe method.[7][11] The quality of the emulsion is a critical factor for reproducible results.[2][4]
Peptide Degradation Aliquot the MOG(35-55) peptide solution after reconstitution to avoid repeated freeze-thaw cycles.[3][4][9] Store aliquots at -20°C.
Batch-to-Batch Variability in CFA If possible, use the same batch of CFA for a complete study. If a new batch is used, it may be necessary to re-optimize the EAE induction protocol.[9]
Inconsistent Immunization Procedure Ensure consistent subcutaneous injection technique and volume for all animals. The emulsion should form a persistent depot under the skin.[10]

Issue 3: MOG(35-55) peptide is difficult to dissolve.

Potential Cause Troubleshooting Step
Incorrect Solvent MOG(35-55) is soluble in sterile water or PBS.[3][4][9] For higher concentrations, DMSO can be used.[9] The peptide is insoluble in ethanol.[9]
Insufficient Solubilization Effort To aid dissolution, gently warm the solution and use an ultrasonic bath for 5-10 minutes.[9]
Peptide Aggregation Prevention of aggregation can be achieved through proper solubilization techniques.[13] Ensure the pH of the solution is neutral to slightly basic.[9]

Quantitative Data Summary

Table 1: Recommended Concentrations and Dosages for EAE Induction in C57BL/6 Mice

ParameterRecommended ValueSource
MOG(35-55) Peptide Concentration (in aqueous solution)1 mg/mL to 2 mg/mL[10][14]
Mycobacterium tuberculosis H37Ra in CFA1 mg/mL to 4 mg/mL[12][15]
MOG(35-55) Dose per Mouse50 µg - 200 µg[2][10][16]
Emulsion Volume per Mouse100 µL - 200 µL[2][10]
Pertussis Toxin (PTx) Dose per Mouse80 ng - 500 ng[2][16]

Table 2: Emulsion Stability and Storage

ParameterConditionDurationSource
Storage Temperature2-8 °C (Refrigerated)Up to 15 weeks[1][2][3][4]
FreezingNot RecommendedN/A[1]
Short-term Storage4 °CA few hours[5][6]

Experimental Protocols

Protocol 1: MOG(35-55)/CFA Emulsion Preparation (Two-Syringe Method)

  • Reagent Preparation:

    • Reconstitute lyophilized MOG(35-55) peptide in sterile, ice-cold PBS or water to a final concentration of 2 mg/mL.[10] Aliquot and store at -20°C for future use.

    • Prepare CFA containing Mycobacterium tuberculosis H37Ra at a concentration of 2 mg/mL.[10]

  • Emulsification:

    • Keep all reagents and equipment on ice.

    • Draw up equal volumes of the MOG(35-55) solution and the CFA into two separate Luer-lock syringes (glass or plastic).[10][12][17] For example, 1 mL of MOG(35-55) solution and 1 mL of CFA.

    • Connect the two syringes using a three-way stopcock.[10][14]

    • Push the contents of the syringes back and forth rapidly for at least 10 minutes.[10] The mixture will gradually become a thick, white, and viscous emulsion.

  • Quality Control (Drop Test):

    • Dispense a single drop of the emulsion into a beaker of cold water.

    • A stable water-in-oil emulsion will hold its shape as a droplet and will not disperse.[3][4]

  • Loading for Injection:

    • Draw the entire emulsion into one syringe.

    • Replace the stopcock with a new, sterile needle (e.g., 27G) for immunization.[10]

Visualizations

Experimental_Workflow Experimental Workflow for EAE Induction cluster_prep Preparation Phase cluster_induction Induction Phase cluster_monitoring Monitoring Phase Reconstitute_MOG Reconstitute MOG(35-55) Peptide Emulsify Emulsify MOG and CFA (1:1 ratio) Reconstitute_MOG->Emulsify Prepare_CFA Prepare CFA with M. tuberculosis Prepare_CFA->Emulsify QC Quality Control (Drop Test) Emulsify->QC Immunize Subcutaneous Immunization of Mice QC->Immunize Stable Emulsion PTX_1 Administer Pertussis Toxin (Day 0) Immunize->PTX_1 Monitor Daily Monitoring of Clinical Score and Weight Immunize->Monitor PTX_2 Administer Pertussis Toxin (Day 2) PTX_1->PTX_2 Data Data Collection and Analysis Monitor->Data

Caption: Workflow for EAE induction using MOG(35-55)/CFA.

Troubleshooting_Logic Troubleshooting Logic for Unstable Emulsion Start Emulsion is Unstable (Fails Drop Test) Check_Technique Review Emulsification Technique Start->Check_Technique Check_Temp Verify Temperature (Keep on Ice) Start->Check_Temp Check_Ratio Confirm 1:1 Aqueous/Oil Ratio Start->Check_Ratio Check_Reagents Assess Reagent Quality (Peptide & CFA) Start->Check_Reagents Solution_Technique Re-emulsify with Consistent Force & Duration Check_Technique->Solution_Technique Solution_Temp Pre-chill all Components and Re-emulsify Check_Temp->Solution_Temp Solution_Ratio Prepare New Emulsion with Correct Ratio Check_Ratio->Solution_Ratio Solution_Reagents Use Fresh, High-Quality Reagents Check_Reagents->Solution_Reagents

Caption: Decision tree for troubleshooting unstable emulsions.

References

Impact of pertussis toxin batch variability on EAE induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Pertussis Toxin (PTX) in Experimental Autoimmune Encephalomyelitis (EAE) models. It specifically addresses challenges arising from PTX batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the role of Pertussis Toxin in EAE induction?

A1: Pertussis Toxin is a critical co-adjuvant used in many EAE models, particularly those induced with myelin oligodendrocyte glycoprotein (MOG) peptides in C57BL/6 mice or myelin basic protein (MBP) in SJL mice.[1] Its primary roles are to enhance the autoimmune response and to increase the permeability of the blood-brain barrier (BBB), which facilitates the entry of pathogenic T cells into the central nervous system (CNS).[2][3][4] PTX provides additional adjuvant effects, influences cell trafficking, and promotes the development of Th17 cells.[4][5]

Q2: Is PTX always required for EAE induction?

A2: No, it is not always required. The necessity for PTX depends on the specific EAE model, including the antigen and mouse strain used. For example, EAE induction with proteolipid protein (PLP) in SJL mice often does not require PTX.[1][6] Similarly, passive EAE models, where encephalitogenic T cells are transferred to recipient mice, can induce disease without PTX.[1][6] However, for models like MOG35-55-induced EAE in C57BL/6 mice, PTX is essential for reliable and severe disease development.[1]

Q3: How does Pertussis Toxin work at a molecular level?

A3: PTX is an AB5-type exotoxin. The B subunit binds to cell surface receptors, while the A subunit (S1) possesses enzymatic activity. Inside the cell, the S1 subunit ADP-ribosylates the alpha subunit of inhibitory G-proteins (Gαi). This modification uncouples the G-protein from its receptor, preventing it from inhibiting adenylyl cyclase. The resulting increase in intracellular cAMP levels disrupts various cellular signaling pathways, including chemokine signaling, which is crucial for immune cell trafficking.[2][7] This disruption is thought to contribute to its effects on the BBB and immune cell migration.

Q4: How should I store and handle reconstituted PTX?

A4: Once reconstituted, PTX stock solutions can typically be stored at 4°C for several months without losing significant potency.[8] However, it is crucial to avoid freezing the toxin.[8] For injections, working dilutions should be made fresh from the stock solution on the day of use and kept on ice.[9][10] It is recommended to prepare the PTX solution in sterile conditions, for instance, under a biosafety cabinet.[3][9]

Troubleshooting Guide

Q5: I am not observing any clinical signs of EAE in my mice. What could be the problem?

A5: Failure to induce EAE is a common issue that can stem from several factors. The most critical factor to investigate is the potency and dosage of your Pertussis Toxin.

  • PTX Batch Variability: PTX potency can differ dramatically—up to 10-fold—between different manufacturing lots.[3] A dose that worked with a previous batch may be insufficient with a new one. It is highly recommended to perform a pilot experiment to establish a baseline effective dose for each new lot of PTX.[3][11]

  • Incorrect PTX Dose: The required PTX dose is influenced by mouse age, strain, vendor, and even stress levels in your facility.[5] For MOG35-55-induced EAE in C57BL/6 mice, a typical dose is 200 ng/mouse administered intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[1][12] However, this may need optimization.

  • Antigen Emulsion Quality: Ensure your MOG/CFA emulsion is stable. An improper emulsion will not provide the necessary antigenic stimulation. The emulsion should be thick and not separate when a drop is placed in water.[13]

  • Mouse Strain and Supplier: EAE susceptibility can vary between mice from different vendors, possibly due to genetic drift or differences in their microbiota.[9] It is recommended to use female mice, typically 9-13 weeks old, and allow them to acclimate to the facility for at least one week before immunization.[3][4]

  • Injection Technique: Subcutaneous injection technique is important for successful induction.[5][14] Ensure the full dose is delivered and does not leak from the injection site.

Q6: EAE incidence and severity are inconsistent between my experiments. Why?

A6: This is a classic sign of uncontrolled variables, with PTX batch variability being a primary suspect.

  • Inconsistent PTX Potency: As mentioned, PTX lots vary in potency.[3][11] Using different lots across experiments without dose optimization will lead to variable EAE outcomes. Always note the lot number of the PTX used in your experimental records.

  • Mouse Stress: Stress is a potent inhibitor of EAE development.[5][10] Factors like excessive noise, vibrations, rough handling, or stressful procedures (such as daily dosing for a therapeutic study) can delay onset and decrease severity.[5][15] To counteract this, a higher dose of PTX may be required in studies involving significant handling stress.[3]

  • Animal Health and Microbiome: The overall health and gut microbiome of the animals can influence their immune response and susceptibility to EAE.[9]

Q7: My mice are developing EAE, but the disease course is milder/more severe than expected.

A7: The severity of EAE is directly correlated with the dose of PTX administered.[11][16]

  • To Increase Severity: If the disease is too mild, you can cautiously increase the PTX dose. Commercial kits often provide a range of PTX concentrations to help optimize for your specific laboratory conditions.[5]

  • To Decrease Severity: If you are experiencing excessive severity or mortality, reducing the PTX dose is the first step. High doses of PTX can lead to adverse effects.[17] Alternatively, inducing EAE without PTX in certain models results in a milder disease course, which may be advantageous for some studies.[6]

Quantitative Data Summary

The following tables summarize the impact of PTX dosage on EAE induction from published studies. Note that optimal doses are highly dependent on the specific reagents and conditions of each lab.

Table 1: Effect of Intraperitoneal (i.p.) PTX Dose on EAE Clinical Score

Mouse StrainAntigenPTX Dose (per injection)Mean Maximum Clinical Score (± SEM)Onset Day (± SEM)Reference
C57BL/6MOG p35-55200 ng~2.5 - 3.59 - 14[3][5]
C57BL/6MOG p35-55400 ng~4.3 +/− 0.4410 +/− 7[7]
SJLMBP400 ng>90% incidence, severe EAE-[1]

Table 2: Effect of Intracerebroventricular (i.c.v.) PTX Dose on EAE Motor Deficits

Mouse StrainAntigenPTX Dose (i.c.v.)Maximum Clinical Score (± SD)Onset Day (± SD)Reference
C57BL/6MOG 35-55200 ngSignificant therapeutic response-[18][19]
C57BL/6MOG 35-55400 ngSignificant therapeutic response-[18][19]
C57BL/6MOG 35-551000 ng0.35 ± 0.0711.6 ± 0.64[18][19]
C57BL/6MOG 35-55Control (Saline)3.25 ± 0.378.5 ± 0.75[18][19]

Visual Guides and Protocols

Pertussis Toxin Signaling Pathway

The diagram below illustrates the mechanism of action for the Pertussis Toxin A-subunit (PTX-S1). It ADP-ribosylates the Gαi subunit of the inhibitory G-protein complex, preventing it from inhibiting adenylyl cyclase (AC) and leading to an increase in cyclic AMP (cAMP), which disrupts cell signaling.

Diagram of PTX action on G-protein signaling.
Standard EAE Induction Workflow (MOG35-55 in C57BL/6)

This workflow outlines the key steps and timings for a typical EAE induction experiment.

EAE_Workflow cluster_pre Pre-Immunization cluster_induction Induction Phase cluster_monitoring Monitoring Phase acclimate Acclimatize Mice (≥ 7 days) baseline Record Baseline Body Weight acclimate->baseline day0_emulsion Day 0: Inject MOG/CFA Emulsion (s.c.) baseline->day0_emulsion day0_ptx Day 0 (+2-6h): Inject PTX Dose 1 (i.p.) day0_emulsion->day0_ptx day2_ptx Day 2 (~48h): Inject PTX Dose 2 (i.p.) day0_ptx->day2_ptx monitor_start Day 7: Begin Daily Clinical Scoring and Weight Checks day2_ptx->monitor_start onset Day 9-14: Typical Onset of Symptoms monitor_start->onset peak Day 12-19: Typical Peak Disease onset->peak endpoint Day 28-35: Experiment Endpoint peak->endpoint

Standard experimental workflow for EAE induction.
Troubleshooting Logic for EAE Induction Failure

Use this decision tree to diagnose common issues when EAE induction is unsuccessful or inconsistent.

Troubleshooting_EAE start EAE Induction Failure or High Variability check_ptx 1. Check PTX start->check_ptx check_reagents 2. Check Other Reagents start->check_reagents check_mice 3. Check Mice & Husbandry start->check_mice check_protocol 4. Check Protocol Execution start->check_protocol ptx_batch Is it a new PTX lot? check_ptx->ptx_batch Lot-to-Lot Variability ptx_dose Was the dose appropriate for mouse strain/stress level? check_ptx->ptx_dose Dosage ptx_storage Was PTX stored correctly (4°C, not frozen)? check_ptx->ptx_storage Storage reagents_emulsion Was MOG/CFA emulsion stable? check_reagents->reagents_emulsion reagents_cfa Does CFA contain M. tuberculosis (H37Ra)? check_reagents->reagents_cfa mice_strain Correct mouse strain, age (9-13 wks), and sex (female)? check_mice->mice_strain mice_vendor Consistent vendor source? check_mice->mice_vendor mice_stress Was mouse stress minimized? check_mice->mice_stress protocol_injection Correct s.c. injection technique? No leakage? check_protocol->protocol_injection protocol_timing Correct timing for PTX injections? check_protocol->protocol_timing solution_pilot Solution: Run pilot study to titrate new PTX lot. ptx_batch->solution_pilot solution_adjust Solution: Adjust PTX dose based on expected stress or pilot data. ptx_dose->solution_adjust solution_remake Solution: Remake emulsion or check reagent quality. reagents_emulsion->solution_remake solution_review Solution: Review animal sourcing and handling procedures. mice_vendor->solution_review mice_stress->solution_review solution_training Solution: Review injection technique and experimental timeline. protocol_injection->solution_training

Decision tree for troubleshooting EAE induction issues.

Detailed Experimental Protocol: Active EAE Induction

This protocol is a synthesized guideline for inducing chronic EAE in C57BL/6 mice using MOG35-55 peptide.

Materials:

  • Female C57BL/6 mice, 9-13 weeks old.

  • MOG35-55 peptide.

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra).

  • Pertussis Toxin (note the lot number).

  • Sterile PBS.

  • Two 1 mL syringes and a Luer lock connector for emulsification.

  • Injection syringes (e.g., 27G needles).

Procedure:

  • Mouse Acclimatization: Acclimate mice to the facility for at least 7 days prior to the experiment to minimize stress.[4][15]

  • Antigen Emulsion Preparation (Day 0):

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Draw the MOG solution into one syringe and the CFA into another.

    • Connect the two syringes with a Luer lock connector.

    • Force the contents back and forth between the syringes for at least 20-30 minutes until a thick, stable white emulsion is formed.

    • Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop.[13] Keep on ice.

  • Immunization (Day 0):

    • Inject each mouse subcutaneously (s.c.) at two sites on the upper back/flanks.[5][13]

    • Deliver 0.1 mL of the emulsion per site, for a total volume of 0.2 mL per mouse (containing 200 µg of MOG).

    • Keep the needle inserted for 10-15 seconds after injection to prevent leakage.[4][14]

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Preparation: On the day of injection, prepare a fresh working solution of PTX by diluting the stock in cold, sterile PBS to the desired concentration (e.g., 200 ng per 0.1 mL).[3][9]

    • First Injection (Day 0): Within 2-6 hours of the MOG/CFA injection, administer the first dose of PTX (e.g., 200 ng in 0.1 mL) via intraperitoneal (i.p.) injection.[5][20]

    • Second Injection (Day 2): Approximately 48 hours after the first PTX injection, administer a second, identical dose.[5][13]

  • Clinical Monitoring:

    • Beginning on Day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their body weight.[5]

    • Use a standardized 0-5 scoring system:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or wobbly gait.

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund state or death.

    • Provide easily accessible food and water (e.g., on the cage floor) for animals with a score of 3 or higher.[14]

References

Unexpected inflammatory responses to MOG(35-55) immunization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected inflammatory responses during Experimental Autoimmune Encephalomyelitis (EAE) induction using MOG(35-55) peptide.

Troubleshooting Guide

Issue 1: Low EAE Incidence or Delayed Onset

Q1: We immunized C57BL/6 mice with MOG(35-55)/CFA and pertussis toxin (PTX), but few mice are developing EAE, or the onset is significantly later than the expected 9-14 days. What could be the cause?

A1: Several factors can contribute to low EAE incidence or delayed onset. Consider the following troubleshooting steps:

  • MOG(35-55) Peptide Integrity:

    • Handling: MOG(35-55) peptide is typically lyophilized and should be stored at -20°C or below.[1][2] Avoid repeated freeze-thaw cycles.[1][2] Reconstitute in sterile water or PBS to a stock concentration (e.g., 1-2 mg/mL) and aliquot for single use.[2][3]

    • Purity and Counter-ions: Peptides from different commercial sources can vary in purity and residual counter-ions (e.g., TFA vs. acetate) from the synthesis process, which may influence the immune response.[4][5]

  • Emulsion Quality:

    • Preparation: A stable water-in-oil emulsion is critical for a sustained immune response. The MOG(35-55)/CFA emulsion should be thick and not separate upon standing. This is typically achieved by vigorous mixing, vortexing, or sonication until a drop of the emulsion does not disperse in water.

    • Injection Technique: Ensure a proper subcutaneous injection. Intradermal or intramuscular injections can alter the immune response. The same person should perform all injections within an experiment to maintain consistency and minimize stress on the animals.[6]

  • Adjuvant and PTX:

    • CFA Composition: Ensure the Complete Freund's Adjuvant (CFA) contains the appropriate concentration of Mycobacterium tuberculosis (e.g., H37Ra).[7] The mycobacterial components are crucial for activating the innate immune response necessary for EAE induction.[7][8]

    • PTX Dosage and Activity: PTX dosage is a key variable to control EAE severity.[6] The potency of PTX can vary between lots. It's advisable to titrate the PTX dose for your specific laboratory conditions. Ensure the PTX was stored correctly and is active. Administer PTX at the specified time points (typically day 0 and day 2 post-immunization).[8][9]

  • Mouse Strain and Husbandry:

    • Genetics: Use a susceptible mouse strain like C57BL/6.[8] Ensure the mice are from a reliable vendor and are of the correct substrain.

    • Age and Sex: Typically, female mice aged 9-13 weeks are used, as they can exhibit a more aggressive disease course.[6][10] Hormonal fluctuations can influence susceptibility.[11]

    • Stress: High stress levels can impact EAE development.[6][12] Acclimatize mice to the facility and handling before immunization.[10][12]

Issue 2: Atypical EAE Symptoms Observed

Q2: Our mice are not showing the typical ascending flaccid paralysis. Instead, we are observing ataxia, spinning, or a hunched appearance. How should we interpret these signs?

A2: These are considered "atypical" EAE symptoms and often indicate significant inflammation in the brain (cerebellum and brainstem) rather than just the spinal cord.[13][14]

  • Symptom Scoring: The classical EAE scoring system (0-5 scale) primarily evaluates ascending paralysis and may not capture these atypical signs.[8][15] It is crucial to document these alternative symptoms. You may need to adopt a more complex composite scoring system that accounts for ataxia, dystonia, and vertigo-like behaviors.[8][14]

  • Immunological Basis: Atypical EAE can be associated with different T-cell profiles. For instance, the transfer of IFN-γ-deficient MOG-specific T cells can induce an atypical clinical course with severe inflammation of the cerebellum and brainstem.[14] This suggests a deviation from the typical Th1/Th17-driven response seen in classical EAE.

  • Histological Confirmation: To confirm the location of the inflammatory response, perform histological analysis of the brain, specifically the cerebellum and brainstem, in addition to the spinal cord. Look for inflammatory infiltrates and demyelination in these regions.[14]

Issue 3: Unexpected Systemic Inflammation or Off-Target Effects

Q3: We are observing signs of systemic inflammation that don't seem directly related to neurological deficits. Is this expected?

A3: Yes, the immunization protocol itself can induce a potent systemic inflammatory response.

  • Adjuvant Effects: CFA is a powerful inflammatory adjuvant that causes a strong local reaction at the injection site and can lead to systemic immune activation.[16] It activates mononuclear phagocytes and induces cytokine secretion.[8] Pre-immunization with CFA alone has been shown to modulate subsequent immune responses.[17]

  • Innate Immune Activation: Components of the immunization mixture, such as Mycobacterium tuberculosis in CFA, activate the innate immune system through Toll-like receptors (TLRs), like TLR9.[7] This initial innate response is critical for shaping the subsequent adaptive T-cell response against MOG(35-55).[7]

  • Weight Loss: A reduction in body weight is a common early indicator of disease onset, sometimes appearing 1-2 days before visible clinical symptoms.[8] This reflects the systemic effects of the inflammatory response.

Frequently Asked Questions (FAQs)

Q1: What is the typical time course and clinical presentation of MOG(35-55)-induced EAE in C57BL/6 mice? A1: In C57BL/6 mice, immunization with MOG(35-55)/CFA and PTX typically induces a monophasic disease course.[8] Clinical signs, characterized by ascending flaccid paralysis, usually appear between 9 and 14 days post-immunization.[8][9] The disease peak is often reached 3-5 days after onset, followed by a period of partial recovery, with mice remaining chronically paralyzed.[6]

Q2: What is the role of Pertussis Toxin (PTX) in this EAE model? A2: PTX is crucial for inducing severe and reliable EAE in the C57BL/6 model with MOG(35-55).[18] It is thought to increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T-cells into the central nervous system (CNS). The dosage of PTX is a critical parameter for controlling disease severity.[6]

Q3: Can MOG(35-55) immunization induce a B-cell or antibody response? A3: While the MOG(35-55) peptide model is primarily considered to be driven by CD4+ T-cells, a significant antibody response against the MOG peptide can develop in parallel with disease progression.[19][20] However, this model is less effective at activating MOG-specific B cells compared to immunization with the full MOG protein, as the peptide can bind directly to MHC class II molecules on antigen-presenting cells without the need for processing by B cells.[21]

Q4: How does the choice of adjuvant affect the inflammatory response? A4: The adjuvant is critical. CFA, containing heat-killed M. tuberculosis, is the standard for inducing a strong Th1/Th17 response required for EAE. Alternative adjuvants, such as β-1,3-D-glucan particles (GPs), have been shown to induce EAE with comparable severity but with reduced inflammation at the injection site.[16] The choice of adjuvant can significantly influence the nature and magnitude of the inflammatory response.

Q5: Are there any known off-target or unexpected protective effects of MOG(35-55) immunization? A5: Interestingly, yes. In a mouse model of Parkinson's disease, immunization with MOG(35-55) and CFA was found to be neuroprotective, enhancing neuronal survival after a toxic insult.[22] This suggests that the induced autoimmune response can, in some contexts, be beneficial for neurodegenerative processes, a concept known as protective autoimmunity.[22]

Experimental Protocols

Protocol 1: Induction of EAE with MOG(35-55) in C57BL/6 Mice

This protocol is a standard method for inducing a chronic, monophasic EAE.[8][9][18]

  • Antigen Emulsion Preparation:

    • Reconstitute lyophilized MOG(35-55) peptide in sterile PBS or saline to a concentration of 2 mg/mL.[3]

    • Prepare an equal volume mixture of the MOG(35-55) solution and CFA containing 4 mg/mL of Mycobacterium tuberculosis (H37Ra). The final concentration will be 1 mg/mL for both MOG and the mycobacterium.

    • Emulsify the mixture by drawing it up and down through a syringe or by using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization Procedure:

    • Use 8-12 week old female C57BL/6 mice.

    • Administer a total of 0.2 mL of the emulsion subcutaneously, split between two sites on the flank (0.1 mL per site).[6]

  • Pertussis Toxin Administration:

    • On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX in 0.1-0.2 mL of PBS via intraperitoneal (i.p.) injection.[8][9]

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE and changes in body weight, starting from day 7 post-immunization.[8]

    • Use a standard EAE scoring system (see Data Presentation section). Provide supportive care (e.g., moistened food on the cage floor, subcutaneous fluids) for severely paralyzed animals.[23]

Protocol 2: Analysis of T-Cell Recall Response

This protocol is used to assess the antigen-specific T-cell response in immunized mice.

  • Cell Isolation:

    • At a desired time point (e.g., 7-10 days post-immunization), euthanize mice and aseptically harvest spleens and draining lymph nodes (inguinal and axillary).

    • Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells from the spleen using an ACK lysis buffer.

  • Cell Culture:

    • Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells/well.

    • Stimulate the cells with MOG(35-55) peptide at various concentrations (e.g., 1, 10, 20 µg/mL) for 48-72 hours. Include a non-stimulated control and a positive control (e.g., Concanavalin A).

  • Analysis:

    • Proliferation Assay: Add [3H]-thymidine or a non-radioactive alternative (e.g., BrdU, CFSE) for the final 18-24 hours of culture to measure cell proliferation.

    • Cytokine Analysis: Collect supernatants after 48-72 hours and measure cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-10) by ELISA or multiplex bead array.[7]

    • Flow Cytometry: Perform intracellular cytokine staining to determine the frequency of IFN-γ+ (Th1) and IL-17+ (Th17) CD4+ T-cells.

Data Presentation

Table 1: Standard EAE Clinical Scoring System
ScoreClinical Signs
0No overt signs of disease.
1Limp tail.
2Hind limb weakness or ataxia.
3Complete hind limb paralysis.
4Hind limb paralysis with forelimb weakness or paralysis.
5Moribund or dead.
Half points (e.g., 2.5) can be used for intermediate symptoms.[15]
Table 2: Factors Influencing MOG(35-55) EAE Severity
FactorEffect on EAE SeverityNotes
Mouse Strain HighC57BL/6 are susceptible to chronic EAE; SJL mice develop a relapsing-remitting form with PLP peptide.[8][24]
PTX Dosage HighHigher doses generally increase severity.[6]
MOG(35-55) Dose ModerateHigher doses can paradoxically reduce disease activity, possibly via tolerance induction.[4]
Adjuvant HighCFA with M. tuberculosis is potent; other adjuvants can alter the response.[16]
Mouse Sex ModerateFemales often show higher susceptibility and more severe disease.[10]
Microbiota ModerateGut microbiota can influence the severity of EAE.
Stress ModerateStress can suppress or alter the immune response, affecting EAE development.[6]

Mandatory Visualizations

EAE_Induction_Workflow cluster_preparation Preparation Phase cluster_immunization Immunization & Induction cluster_monitoring Monitoring & Analysis Peptide MOG(35-55) Peptide Reconstitution Emulsion Create Stable Water-in-Oil Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (with M. tb) CFA->Emulsion Immunize Subcutaneous Injection of Emulsion (Day 0) Emulsion->Immunize PTX Pertussis Toxin Dilution PTX_D0 i.p. Injection of PTX (Day 0) PTX->PTX_D0 PTX_D2 i.p. Injection of PTX (Day 2) PTX->PTX_D2 Monitor Daily Weight & Clinical Scoring (Starts Day 7) Immunize->Monitor PTX_D0->Monitor PTX_D2->Monitor Onset Disease Onset (Day 9-14) Monitor->Onset Peak Peak Disease (Onset + 3-5 Days) Onset->Peak Analysis Endpoint Analysis: Histology, Cytokines Peak->Analysis Innate_Activation_Pathway cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell Naive CD4+ T-Cell TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, IL-23) NFkB->Cytokines Th1 Th1 Differentiation (IFN-γ) Cytokines->Th1 promote Th17 Th17 Differentiation (IL-17) Cytokines->Th17 promote MHCII MHC-II Presentation of MOG(35-55) TCR T-Cell Receptor (TCR) MHCII->TCR activates TCR->Th1 TCR->Th17 EAE Pathogenic T-Cell Response & EAE Development Th1->EAE Th17->EAE Mtb Mycobacterium tuberculosis (in CFA) Mtb->TLR9 binds MOG MOG(35-55) Peptide MOG->MHCII presented on

References

Strategies to refine and reduce the severity of MOG(35-55) EAE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine and reduce the severity of Myelin Oligodendrocyte Glycoprotein (MOG)(35-55) induced Experimental Autoimmune Encephalomyelitis (EAE).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high variability in EAE severity and incidence?

High variability in EAE severity and incidence is a frequent issue. Key factors include:

  • Improper Emulsion Preparation: The emulsion of MOG(35-55) peptide in Complete Freund's Adjuvant (CFA) is critical. An unstable or improperly mixed emulsion can lead to inconsistent immune responses. Ensure thorough emulsification to a stable, thick consistency.[1] Sonication of the emulsion has been shown to improve reliability.[2]

  • Pertussis Toxin (PTx) Potency and Dosage: The potency of PTx can vary between lots, significantly impacting disease development in a dose-dependent manner.[3] It is crucial to titrate each new batch of PTx to determine the optimal dose for consistent EAE induction. A higher dose of PTx can increase severity and incidence.[2]

  • Peptide Quality and Handling: Ensure the MOG(35-55) peptide has high purity and is stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided by aliquoting the peptide solution upon reconstitution.[1]

  • Mouse Strain and Age: C57BL/6J mice are commonly used, but their susceptibility can be influenced by age. Mature mice (33-week-old) have been shown to have a more moderate response compared to younger mice (14-week-old) who may experience higher mortality with high-dose PTx.[2][4][5]

  • Animal Husbandry and Environment: The gut microbiota plays a significant role in EAE development.[6][7] Differences in diet and housing conditions between facilities can alter the gut microbiome and thus influence EAE outcomes. Standardizing the diet, such as using a low-fermentative/fiber diet, can increase the uniformity of the response.[2]

Q2: How can I reduce the severity of MOG(35-55) EAE for animal welfare and to test therapeutics for milder disease?

Several strategies can be employed to attenuate the disease course:

  • Optimize Pertussis Toxin (PTx) Dose: As PTx dose directly correlates with disease severity, reducing the amount of PTx administered is a primary method for inducing a milder form of EAE.[2][3]

  • Omit Pertussis Toxin: For a significantly milder disease course, PTx can be omitted entirely from the induction protocol. This results in a less severe disease with a delayed onset but still induces MOG-specific immune responses.[8][9] This approach can be particularly useful when studying G protein-coupled receptors (GPCRs) as PTx can interfere with their signaling.[8][10]

  • Dietary Interventions:

    • Fasting-Mimicking Diet (FMD): Periodic FMD cycles have been shown to decrease disease severity, and in some cases, completely reverse clinical signs.[11]

    • Isoflavone-Rich Diet: Diets rich in isoflavones can increase the abundance of isoflavone-metabolizing bacteria, which have anti-inflammatory properties and may ameliorate EAE.[12]

  • Immunomodulatory Agents:

    • Vitamin D Analogs: Epicutaneous application of MOG(35-55) in combination with a vitamin D analog, such as paricalcitol, can control EAE development by promoting regulatory T cells (Tregs).[13]

  • Titrate MOG(35-55) and CFA Concentration: A novel EAE variant with a milder progression was generated by titrating the concentrations of the induction reagents, including the MOG peptide and the amount of Mycobacterium tuberculosis in the CFA.[14]

Q3: My in vitro assays with MOG(35-55) peptide show a low immune response. What could be the issue?

A low immune response in vitro can stem from several factors:

  • Peptide Degradation: Ensure the peptide has not degraded due to improper storage or multiple freeze-thaw cycles.[1] If possible, verify peptide integrity using HPLC or mass spectrometry.

  • Poor Solubility: MOG(35-55) peptide can be difficult to dissolve. To optimize solubility, gently warm the solution and use an ultrasonic bath for 5-10 minutes.[1] Reconstituting in sterile water or DMSO is recommended.[1]

  • Cell Viability and Responsiveness: Confirm that the cells used in the assay are viable and responsive. Including a positive control mitogen, such as Concanavalin A (ConA) or anti-CD3, can help validate cell reactivity.[1]

Q4: Can the gut microbiota influence the outcome of my MOG(35-55) EAE experiments?

Yes, the gut microbiota has a profound impact on EAE development.[6][7]

  • Germ-free (GF) mice are highly resistant to EAE , indicating that the microbiota is crucial for disease induction.[6][7]

  • Specific bacterial species can either promote or protect against EAE. For instance, segmented filamentous bacteria (SFB) can promote IL-17 production and induce EAE, while some Lactobacillus species have been shown to ameliorate disease.[6][7]

  • Molecular mimicry between microbial peptides and MOG(35-55) has been suggested as a mechanism by which the gut microbiota can trigger the autoimmune response.[15]

  • Dietary changes that alter the gut microbiome can in turn affect EAE severity.[12]

Researchers should be aware that variations in the gut microbiota of their animal colonies can be a significant source of experimental variability.

Troubleshooting Guides

Problem: High Mortality Rate in EAE mice
Potential Cause Troubleshooting Step
Excessive PTx Dose Titrate PTx to a lower, effective dose. Consider the potency of the specific lot being used.[2][3]
Severe Disease Progression Implement strategies to reduce severity, such as using a milder induction protocol or therapeutic intervention at disease onset.[14] Ensure humane endpoints are clearly defined and followed.[4]
Dehydration and Malnutrition Provide easily accessible moist food and water on the cage floor for animals with severe paralysis.
Problem: Low or No EAE Incidence
Potential Cause Troubleshooting Step
Ineffective MOG/CFA Emulsion Ensure the emulsion is stable and well-mixed. Prepare fresh for each experiment. Consider sonication to improve emulsion quality.[2]
Insufficient PTx Dose Verify the potency of the PTx lot and adjust the dose accordingly. An insufficient dose may fail to induce disease.[3]
Suboptimal Mouse Strain/Age Confirm the use of a susceptible mouse strain (e.g., C57BL/6J).[5] Age can also be a factor; younger mice may be more susceptible.[2]
Peptide Degradation Use a fresh aliquot of high-quality MOG(35-55) peptide.[1]

Quantitative Data Summary

Table 1: Impact of Interventions on MOG(35-55) EAE Clinical Score

Intervention Animal Model Effect on Mean Clinical Score Reference
Fingolimod TreatmentC57BL/6 MiceSignificantly reduced clinical severity compared to vehicle.[16][17]
PRN2246 (BTK inhibitor)C57BL/6 MiceWeaker therapeutic effect compared to Fingolimod.[16][17]
TCR-like Antibody (2G10)HLA-DR2 Transgenic MiceSignificantly decreased EAE scores in both preventative and therapeutic settings.[18]
Fasting-Mimicking Diet (FMD)C57BL/6 MiceReduced mean severity score to ~1, compared to ~2 with a ketogenic diet.[11]
TCDD (0.1 and 1.0 µg/kg/d)C57BL/6 Mice (No PTx)Modest reduction in clinical signs and delayed disease onset.[9]
Vesatolimod (TLR7 agonist)C57BL/6 MiceSignificantly attenuated EAE severity.[19]
Mannan-MOGHLA-DR2b Transgenic MiceReversed clinical symptoms in a therapeutic setting.[20]

Table 2: Influence of Induction Protocol Modifications on EAE Parameters

Modification Animal Model Effect on Incidence Effect on Onset Effect on Severity Reference
High-dose PTx14-week-old C57BL/6 MiceIncreasedNot specifiedIncreased (25% survival)[2]
High-dose PTx33-week-old C57BL/6 MiceIncreasedNot specifiedMore moderate (100% survival)[2]
Omission of PTxC57BL/6 MiceNot specifiedDelayedMilder disease course[8][9]
MOG(35-55)-MAPC57BL/6J Mice100%Day 15More severe symptoms than pMOG(35-55)[21]
Low-fermentative/fiber diet + sonicated emulsionC57BL/6 Mice100%Not specifiedModerate[2]
FMD (Semi-therapeutic)C57BL/6 MiceLowered to 45.6% from 100%DelayedReduced[11]

Experimental Protocols

Standard MOG(35-55) EAE Induction in C57BL/6J Mice

This protocol is a synthesis of methodologies described in multiple sources.[2][3][4][5][22]

Materials:

  • MOG(35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTx)

  • Sterile Phosphate Buffered Saline (PBS) or sterile water

  • Female C57BL/6J mice, 8-12 weeks old

Procedure:

  • Peptide Reconstitution: Dissolve lyophilized MOG(35-55) in sterile water or PBS to a final concentration of 2 mg/ml.[5] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1]

  • Emulsion Preparation:

    • Thoroughly mix equal volumes of the MOG(35-55) solution and CFA.

    • Emulsify by repeatedly drawing the mixture into and out of a syringe or by using two syringes connected by a Luer lock.

    • The final emulsion should be thick and stable, meaning a drop placed in water does not disperse.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100-200 µl of the emulsion subcutaneously, typically divided between two sites on the flank or back.[23] The total dose of MOG(35-55) is usually 100-200 µg per mouse.

  • Pertussis Toxin Administration:

    • On Day 0 (shortly after immunization) and Day 2, administer PTx via intraperitoneal (i.p.) injection.

    • The typical dose is 100-300 ng per mouse in 100-200 µl of PBS.[24][25] The optimal dose should be determined for each new lot of PTx.[3]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE around day 7 post-immunization.

    • Use a standardized 0-5 scoring scale (see Table 3).

Table 3: Standard EAE Clinical Scoring System

Score Clinical Signs
0 No clinical signs
0.5 Distal limp tail
1 Complete limp tail
1.5 Limp tail and hind limb inhibition
2 Hind limb weakness
2.5 Partial hind limb paralysis
3 Complete hind limb paralysis
3.5 Complete hind limb paralysis and partial front limb paralysis
4 Complete hind and front limb paralysis
5 Moribund or dead

This scoring system is a commonly used version; slight variations exist between laboratories.[4]

Visualizations

Signaling Pathways and Experimental Workflows

EAE_Induction_Workflow cluster_prep Preparation cluster_boost Boost (Day 2) cluster_monitoring Monitoring MOG MOG(35-55) Peptide Reconstitution Emulsion Emulsification (MOG + CFA) MOG->Emulsion CFA CFA Adjuvant CFA->Emulsion Immunize Subcutaneous Immunization Emulsion->Immunize 100-200 µl PTx1 Pertussis Toxin (i.p. injection) PTx2 Pertussis Toxin (i.p. injection) PTx1->PTx2 48 hours Scoring Daily Clinical Scoring (from Day 7) T_Cell_Activation_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T Cell APC->T_cell Presents MOG(35-55) Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation Microglia Microglia/Macrophage Th1->Microglia IFN-γ Activation Demyelination Demyelination & Axonal Damage Th1->Demyelination Th17->Microglia IL-17 Activation Th17->Demyelination Microglia->Demyelination Inflammatory Cytokines Myelin Myelin Sheath Myelin->Demyelination Attack Refinement_Strategies_Logic cluster_protocol Protocol Optimization cluster_therapeutic Therapeutic/Dietary Intervention goal Goal: Refine & Reduce EAE Severity reduce_ptx Reduce PTx Dose goal->reduce_ptx omit_ptx Omit PTx goal->omit_ptx titrate_reagents Titrate MOG/CFA goal->titrate_reagents diet Dietary Changes (e.g., FMD) goal->diet immuno_mod Immunomodulators (e.g., Vit D Analogues) goal->immuno_mod gut_mod Gut Microbiota Modulation goal->gut_mod

References

Improving the solubility of MOG(35-55) peptide for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of the Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) peptide for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving MOG(35-55) peptide?

A1: For initial reconstitution, sterile, high-purity water is recommended.[1][2][3] Some protocols also suggest using saline (0.9% NaCl).[4] It is advisable to prepare a concentrated stock solution in water before diluting it into buffers like PBS, as PBS can sometimes reduce the peptide's solubility.[2][5]

Q2: What are the typical stock concentrations for MOG(35-55) peptide?

A2: Stock concentrations typically range from 0.5 mg/mL to 2 mg/mL in sterile water or saline.[1][2][3][4] However, higher concentrations have been reported, with solubility being ≥32.25 mg/mL in water and ≥86 mg/mL in DMSO.[1] For in vitro assays such as lymphocyte reactivity, working concentrations are much lower, generally in the range of 1–10 µg/mL.[1]

Q3: My MOG(35-55) peptide is not dissolving completely. What can I do?

A3: If you are experiencing difficulty dissolving the MOG(35-55) peptide, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution briefly at 37°C for about 10 minutes.[1][6]

  • Sonication: Use an ultrasonic bath for 5-10 minutes to aid dissolution.[1][3][7]

  • Vortexing: Gentle vortexing can also help to mix the solution.[3]

  • Low-Binding Tubes: Prepare and store your peptide solutions in low-binding microcentrifuge tubes to minimize loss of the peptide to the tube walls.[1]

Q4: How should I store my MOG(35-55) peptide solutions?

A4: Lyophilized MOG(35-55) peptide should be stored at -20°C or lower.[3][7] Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4][7][8] These aliquots should be stored at -20°C or, for extended storage, at -80°C.[7][8][9] When stored at -80°C, the stock solution can be stable for up to 6 months.[9]

Q5: Can I dissolve MOG(35-55) directly in phosphate-buffered saline (PBS)?

A5: While some protocols for in vivo studies mention dissolving MOG(35-55) in PBS[5], it is generally recommended to first create a stock solution in sterile water.[2] This is because PBS can sometimes decrease the solubility of the peptide. After dissolving in water, the stock solution can then be diluted to the final working concentration in your desired buffer, such as PBS.[2]

Q6: Is MOG(35-55) prone to aggregation?

A6: The MOG(35-55) peptide can be prone to aggregation, which can affect its biological activity and experimental results.[10][11] Factors such as post-translational modifications (e.g., citrullination) can significantly increase the tendency for amyloid-like aggregation.[12][13] It is important to ensure the peptide is fully solubilized and to visually inspect solutions for any signs of precipitation or cloudiness. If the solution is not completely clear after standing at room temperature, it may be necessary to centrifuge the product.[8]

Quantitative Data Summary

The solubility of MOG(35-55) peptide can vary depending on the solvent and the specific batch of the peptide. The table below summarizes the reported solubility data from various sources.

SolventReported ConcentrationSource(s)
Water0.50 mg/mL[1][3][6]
Water1 mg/mL[2][7]
Water≥32.25 mg/mL[1]
Saline2 mg/mL[4]
DMSO≥86 mg/mL[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized MOG(35-55) Peptide
  • Bring the vial of lyophilized MOG(35-55) peptide to room temperature before opening.

  • Add the required volume of sterile, high-purity water to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial to mix.[3]

  • If the peptide does not fully dissolve, proceed to the troubleshooting steps outlined in Protocol 2.

  • Once dissolved, aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[7][8][9] Avoid repeated freeze-thaw cycles.[4][7][8]

Protocol 2: Troubleshooting Poor Solubility
  • Gentle Warming: Place the vial containing the peptide solution in a 37°C water bath for 5-10 minutes.[1][6]

  • Sonication: If warming is insufficient, place the vial in an ultrasonic bath for 5-10 minutes.[1][3][7] Be cautious with vials that have labels, as they may detach.[7]

  • Visual Inspection: After each step, visually inspect the solution to ensure it is clear and free of particulates.

  • Centrifugation: If any particulates remain, centrifuge the tube to pellet the insoluble material before using the supernatant.[8]

Visualizations

MOG35_55_Solubility_Workflow cluster_start Peptide Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps start Lyophilized MOG(35-55) reconstitute Reconstitute in Sterile Water start->reconstitute check_solubility Visually Inspect for Clarity reconstitute->check_solubility warm Gentle Warming (37°C) check_solubility->warm Partially Dissolved soluble Clear Solution check_solubility->soluble Completely Dissolved sonicate Sonication warm->sonicate sonicate->check_solubility aliquot Aliquot into Low-Binding Tubes soluble->aliquot store Store at -20°C or -80°C aliquot->store MOG35_55_Storage_Recommendations reconstituted Reconstituted MOG(35-55) Stock Solution aliquot Aliquot into Single-Use Volumes reconstituted->aliquot avoid AVOID Repeated Freeze-Thaw Cycles aliquot->avoid storage Store Aliquots aliquot->storage short_term Short-term (<1 month) -20°C storage->short_term long_term Long-term (up to 6 months) -80°C storage->long_term

References

Alternative adjuvants to CFA for MOG(35-55) EAE induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Experimental Autoimmune Encephalomyelitis (EAE) induction using Myelin Oligodendrocyte Glycoprotein 35-55 (MOG(35-55)). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for alternative adjuvants to Complete Freund's Adjuvant (CFA).

Alternative Adjuvants to CFA for MOG(35-55) EAE Induction

While CFA is a potent and widely used adjuvant for inducing EAE, its inflammatory side effects have prompted the exploration of alternatives. This guide focuses on three promising alternatives: Glucan Particles (GPs), Mycobacterium avium subspecies paratuberculosis (MAP), and Saponin-based adjuvants.

Glucan Particles (GPs)

Glucan particles, hollow microspheres derived from Saccharomyces cerevisiae, are an effective alternative to CFA for inducing EAE with comparable disease severity but significantly less injection site inflammation.[1] GPs are recognized by Dectin-1 on antigen-presenting cells (APCs), leading to a potent Th17 cell response.[1]

Quantitative Data: Glucan Particles vs. CFA in MOG(35-55) EAE
ParameterGlucan Particles (GP:MOG)Complete Freund's Adjuvant (CFA:MOG)
Mean Disease Onset (days) 11.612.3
Peak EAE Score (mean ± SD) 2.8 ± 0.72.5 ± 0.8
Disease Incidence 93% (14/15)100% (18/18)
IFN-γ Secreting Cells (SFU/10^6) ~150~175
IL-17 Secreting Cells (SFU/10^6) ~125~140
Injection Site Inflammation Significantly decreasedSevere inflammation, pain, and tissue necrosis

Data compiled from studies in C57BL/6 mice.[1]

Experimental Protocol: MOG(35-55) EAE Induction with Glucan Particles

Materials:

  • MOG(35-55) peptide

  • Glucan Particles (GPs)

  • Sterile PBS

  • Pertussis Toxin (PTX)

  • C57BL/6 mice (female, 8-12 weeks old)

Procedure:

  • Preparation of GP:MOG(35-55):

    • Reconstitute MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a suspension of Glucan Particles in sterile PBS.

    • Load the MOG(35-55) solution into the GPs according to the manufacturer's instructions. Typically, this involves mixing the peptide solution with the GP suspension and allowing for passive absorption or using a loading buffer.

    • Wash the GP:MOG complex to remove unloaded peptide.

    • Resuspend the final GP:MOG complex in sterile PBS to achieve a final MOG(35-55) concentration of 200 µg per 100 µL.

  • Immunization (Day 0):

    • Administer 100 µL of the GP:MOG(35-55) suspension subcutaneously (s.c.) at two sites on the flank of each mouse (total of 200 µg MOG(35-55)).

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • Booster Immunization (Day 7):

    • Administer a second dose of 100 µL of the GP:MOG(35-55) suspension s.c. at two different sites on the flank.[1]

  • PTX Administration (Day 2):

    • Administer a second dose of 200 ng of PTX i.p.

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE and body weight starting from day 7 post-immunization.

Troubleshooting Guide: Glucan Particles
IssuePossible Cause(s)Suggested Solution(s)
Low EAE Incidence/Severity - Inefficient loading of MOG(35-55) into GPs.- Suboptimal dose of GP:MOG or PTX.- Mouse strain variability or stress.- Verify peptide loading efficiency using a protein assay.- Titrate the dose of GP:MOG and PTX for your specific mouse colony.- Ensure mice are acclimated and handled gently to minimize stress.[2]
Delayed Disease Onset - Insufficient activation of the immune response.- Ensure proper administration of the booster immunization on day 7.[1]- Confirm the potency of the PTX batch.[3]
Variability Between Mice - Inconsistent injection technique.- Individual mouse differences in immune response.- Ensure consistent subcutaneous injection technique, forming a visible bleb.- Increase group sizes to account for biological variability.

Signaling Pathway: Glucan Particle-Mediated Immune Activation

GP_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Differentiation GP Glucan Particle (β-glucan) Dectin1 Dectin-1 GP->Dectin1 Binds Syk Syk Dectin1->Syk CARD9 CARD9 Syk->CARD9 NFkB NF-κB CARD9->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-23) NFkB->Cytokines Transcription Th17 Th17 Cell Cytokines->Th17 Promotes Differentiation IL17 IL-17 Th17->IL17 Secretes

Caption: Glucan particle signaling in APCs leading to Th17 differentiation.

Mycobacterium avium subspecies paratuberculosis (MAP)

Heat-killed Mycobacterium avium subspecies paratuberculosis (MAP) can be used as an alternative to Mycobacterium tuberculosis in Freund's adjuvant. Studies have shown that MAP can induce an earlier onset and more severe EAE compared to standard CFA, likely due to a potent Th1-polarizing immune response.[4]

Quantitative Data: MAP vs. CFA in MOG(35-55) EAE
ParameterMAP in IFA (MIFA:MOG)CFA:MOG (M. tuberculosis)
Mean Disease Onset (days) EarlierLater
Peak EAE Score HigherLower
T-cell Proliferation (MOG-specific) HighestHigh
Spleen CD4+ T-cells Significantly higherHigh
Spleen Dendritic Cells (CD11c+) Significantly higherHigh

Data compiled from studies in C57BL/6 mice.[4]

Experimental Protocol: MOG(35-55) EAE Induction with MAP

Materials:

  • MOG(35-55) peptide

  • Heat-killed Mycobacterium avium subspecies paratuberculosis (MAP)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Pertussis Toxin (PTX)

  • C57BL/6 mice (female, 8-12 weeks old)

Procedure:

  • Preparation of MOG/MAP/IFA Emulsion:

    • Reconstitute MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a suspension of heat-killed MAP in IFA to a final concentration of 4 mg/mL.

    • In a sterile glass syringe, draw up equal volumes of the MOG(35-55) solution and the MAP/IFA suspension.

    • Emulsify the mixture by repeatedly passing it between two connected syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Administer 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (total of 200 µg MOG(35-55)).

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • PTX Administration (Day 2):

    • Administer a second dose of 200 ng of PTX i.p.

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE and body weight starting from day 7 post-immunization.

Troubleshooting Guide: Mycobacterium paratuberculosis
IssuePossible Cause(s)Suggested Solution(s)
Overly Severe EAE/Mortality - High dose of MAP leading to excessive inflammation.- High dose of PTX.- Titrate the concentration of MAP in the IFA (e.g., start with a lower concentration and increase if necessary).- Reduce the dose of PTX.
Inconsistent Disease Induction - Improper emulsification.- Uneven distribution of MAP in the IFA.- Ensure the emulsion is stable before injection.- Thoroughly vortex the MAP/IFA suspension before emulsification.
Injection Site Abscesses - Contamination of the emulsion or injection site.- Use sterile technique throughout the procedure.

Logical Relationship: MAP-Mediated Immune Activation in EAE

MAP_Immune_Response MAP Mycobacterium paratuberculosis (in IFA with MOG) APCs Antigen Presenting Cells (Dendritic Cells, Macrophages) MAP->APCs Activates via Toll-like Receptors Th1 Th1 Cell Differentiation APCs->Th1 Promotes IFNg IFN-γ Production Th1->IFNg EAE Exacerbated EAE IFNg->EAE Drives

Caption: MAP enhances Th1-mediated EAE pathogenesis.

Saponin-Based Adjuvants (e.g., Quillaja Saponin)

Saponins, such as those extracted from the Quillaja saponaria tree, are potent immunostimulants that can serve as adjuvants for EAE induction.[5] Their mechanism of action involves the activation of the NLRP3 inflammasome and the induction of antigen cross-presentation by dendritic cells, leading to robust T-cell responses.[5]

Experimental Protocol: MOG(35-55) EAE Induction with Saponin

Materials:

  • MOG(35-55) peptide

  • Quillaja saponin (e.g., Quil-A)

  • Sterile PBS

  • Pertussis Toxin (PTX)

  • C57BL/6 mice (female, 8-12 weeks old)

Procedure:

  • Preparation of MOG/Saponin Solution:

    • Reconstitute MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a solution of Quillaja saponin in sterile PBS. The optimal concentration needs to be determined empirically but can start in the range of 20-50 µg per mouse.

    • Mix the MOG(35-55) solution with the saponin solution.

  • Immunization (Day 0):

    • Administer 100 µL of the MOG/saponin solution subcutaneously (s.c.) at two sites on the flank of each mouse (total of 200 µg MOG(35-55)).

    • Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

  • PTX Administration (Day 2):

    • Administer a second dose of 200 ng of PTX i.p.

  • Monitoring:

    • Monitor mice daily for clinical signs of EAE and body weight starting from day 7 post-immunization.

Troubleshooting Guide: Saponin-Based Adjuvants
IssuePossible Cause(s)Suggested Solution(s)
Toxicity/Adverse Reactions - Saponin dose is too high.- Perform a dose-response study to determine the optimal, non-toxic concentration of the saponin adjuvant.
Low EAE Incidence - Suboptimal saponin concentration.- Inadequate co-administration of antigen and adjuvant.- Increase the saponin concentration in a stepwise manner.- Ensure the MOG peptide and saponin are well-mixed before injection.
Variability in Disease Course - Purity and batch-to-batch variation of the saponin preparation.- Use a high-purity, well-characterized saponin adjuvant.- Qualify each new batch of saponin before use in large-scale experiments.

Signaling Pathway: Saponin-Mediated Dendritic Cell Activation

Saponin_Signaling cluster_DC Dendritic Cell Saponin Saponin Adjuvant Endocytosis Endocytosis Saponin->Endocytosis Lysosome Lysosome Endocytosis->Lysosome CathepsinB Cathepsin B Release Lysosome->CathepsinB Destabilization CrossPresentation Antigen Cross-Presentation (Lipid Body Formation) Lysosome->CrossPresentation NLRP3 NLRP3 Inflammasome Activation CathepsinB->NLRP3 TCellActivation Enhanced T Cell Activation NLRP3->TCellActivation Pro-inflammatory Cytokines CrossPresentation->TCellActivation CD8+ T Cell Priming

Caption: Saponin adjuvants activate dendritic cells through multiple pathways.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to CFA for EAE induction?

A1: While effective, CFA causes significant pain, inflammation, and tissue necrosis at the injection site, which is a major animal welfare concern.[1] Alternative adjuvants like Glucan Particles can induce comparable EAE with significantly reduced side effects.[1]

Q2: Is Pertussis Toxin still required with these alternative adjuvants?

A2: Yes, for robust and consistent EAE induction in C57BL/6 mice with MOG(35-55), the use of Pertussis Toxin is still recommended with these alternative adjuvants. PTX helps to increase the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the central nervous system.[2]

Q3: How do I choose the best alternative adjuvant for my study?

A3: The choice of adjuvant depends on your specific research goals.

  • For a well-characterized and less inflammatory alternative to CFA, Glucan Particles are an excellent choice with published comparative data.[1]

  • If you aim to induce a strong Th1-biased and potentially more severe EAE, Mycobacterium paratuberculosis may be suitable.[4]

  • If you are interested in adjuvants that promote strong cytotoxic T lymphocyte (CTL) responses through cross-presentation, saponin-based adjuvants are a good option to explore.

Q4: What are the critical factors for successful EAE induction, regardless of the adjuvant used?

A4: Several factors are critical for reproducible EAE induction:

  • Mouse Strain and Age: C57BL/6 mice are commonly used for MOG(35-55) induced EAE. Age (typically 8-12 weeks) is also important.

  • Peptide Quality: Use high-purity MOG(35-55) peptide.

  • Adjuvant Preparation: Proper preparation of the antigen/adjuvant mixture is crucial. For emulsions, stability is key.

  • Injection Technique: Consistent subcutaneous injection is necessary.

  • Pertussis Toxin Potency: The potency of PTX can vary between lots, so it may need to be titrated.[3]

  • Animal Husbandry: Minimizing stress on the animals is essential, as stress can impact disease susceptibility.[2]

Q5: Where can I find more detailed protocols and troubleshooting tips?

References

Technical Support Center: MOG(35-55) Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Myelin Oligodendrocyte Glycoprotein (MOG)(35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) model. Our goal is to help you manage and troubleshoot inconsistent demyelination and other common issues encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems with the MOG(35-55) EAE model.

Question 1: Why am I observing low disease incidence or a complete lack of clinical signs in my MOG(35-55) EAE experiments?

Answer: Low disease incidence is a common challenge and can stem from several factors throughout the experimental protocol. Here are the key areas to troubleshoot:

  • Antigen and Adjuvant Preparation:

    • MOG(35-55) Peptide Quality and Storage: Ensure the peptide is of high purity and stored correctly (desiccated at -20°C) to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided.[1]

    • Emulsion Instability: The emulsion of MOG(35-55) peptide and Complete Freund's Adjuvant (CFA) is critical. An improper or unstable emulsion will not provide the sustained antigen release necessary for a robust immune response. The emulsion should be thick and stable, not separating upon standing. Sonication of the emulsion can improve its quality and lead to more reliable induction.[2]

    • Mycobacterium tuberculosis Concentration in CFA: The concentration of Mycobacterium tuberculosis H37Ra in CFA is crucial for inducing a strong Th1/Th17 response. Ensure the correct concentration is being used as specified in validated protocols (e.g., ~400 µ g/animal ).[1]

  • Immunization Procedure:

    • Injection Site: Subcutaneous injections should be administered at the base of the tail or on the flanks to ensure proper drainage to the lymph nodes.[2][3]

    • Injection Volume: The volume of the emulsion injected needs to be consistent across all animals.

  • Pertussis Toxin (PTX):

    • Potency and Dosage: PTX is essential for compromising the blood-brain barrier, allowing immune cell infiltration into the central nervous system (CNS).[3] The potency of PTX can vary between lots, and the dosage may need to be optimized. A typical dose is 200-500 ng per mouse administered intraperitoneally on the day of immunization and again 48 hours later.[1][3][4]

    • Administration Timing: Adherence to the PTX injection schedule is critical for disease induction.

  • Mouse Strain and Age:

    • Strain Susceptibility: C57BL/6 mice are commonly used and susceptible, but their genetic background can influence disease course.[1][4][5] Ensure you are using a susceptible strain from a reliable vendor.

    • Age: The age of the mice can impact disease induction and severity. Younger mice (e.g., 14 weeks) may exhibit a more severe disease course compared to older mice (e.g., 33 weeks).[2] It is important to use age-matched animals within an experiment.

Question 2: My EAE model is showing high variability in disease severity and onset between individual mice. How can I improve consistency?

Answer: Inter-animal variability is a significant issue that can compromise the statistical power of your studies. To improve consistency:

  • Standardize All Procedures: Meticulous standardization of every step of the EAE induction protocol is paramount. This includes antigen preparation, emulsion formation, injection technique, and PTX administration.[6][7]

  • Optimize Emulsion Preparation: As mentioned above, a consistent and stable emulsion is key. Using a standardized method, such as a specific number of passes between two syringes or sonication, can reduce variability.[2]

  • Control Environmental Factors:

    • Animal Husbandry: House mice in a specific pathogen-free (SPF) environment with consistent light/dark cycles, temperature, and humidity. Stress can influence the immune response and disease outcome.

    • Diet: A defined, low-fermentable fiber diet can contribute to a more uniform EAE response.[2]

  • Homogenize Animal Cohorts: Use mice of the same age, sex, and from the same vendor to minimize genetic and developmental variations.[4][8] While both male and female mice can be used, some studies suggest females may develop a more aggressive disease course.[8] It is crucial to include both sexes and analyze the data separately.[8]

  • Blinded Clinical Scoring: To reduce bias, the individual scoring the clinical signs of EAE should be blinded to the experimental groups.[4]

Question 3: The level of demyelination observed in my histological analyses does not correlate well with the clinical scores. What could be the reason?

Answer: A disconnect between clinical scores and histopathological findings can occur due to several factors:

  • Multifocal Nature of Lesions: EAE is a multifocal disease, and demyelinating lesions can be randomly distributed throughout the spinal cord and brain.[9] Standard cross-sections of the spinal cord might miss significant lesion areas.[9] Consider analyzing multiple sections from different regions of the CNS.

  • Axonal Damage vs. Demyelination: Clinical signs can be a result of both demyelination and axonal damage.[10][11] It is possible to have significant axonal injury with less prominent demyelination, which can still lead to severe clinical symptoms. Stains for both myelin (e.g., Luxol Fast Blue) and axons (e.g., silver stain or immunohistochemistry for neurofilaments) are recommended.

  • Inflammation: The degree of inflammatory cell infiltration can also contribute to clinical signs, independent of the extent of demyelination.[9] Hematoxylin and eosin (H&E) staining can help assess the level of inflammation.

  • Timing of Analysis: The relationship between clinical score and pathology can change over the disease course. At peak disease, inflammation may be the primary driver of symptoms, while in the chronic phase, demyelination and axonal loss may be more prominent.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the typical disease course in the MOG(35-55) EAE model in C57BL/6 mice?

A1: The MOG(35-55) EAE model in C57BL/6 mice typically induces a chronic, monophasic disease course.[4][8] Disease onset usually occurs between 9 and 14 days post-immunization.[4] The initial signs often include a limp tail (loss of tail tonicity), followed by ascending paralysis affecting the hind limbs and potentially the forelimbs.[3][9] A peak of disease severity is generally observed around 3-5 days after onset, followed by a partial and slow recovery.[4]

Q2: What are the key immunological events in the MOG(35-55) EAE model?

A2: The MOG(35-55) EAE model is primarily a CD4+ T cell-driven autoimmune disease.[12] The pathogenic mechanism involves the activation of myelin-specific T cells in the periphery, which then cross the blood-brain barrier to infiltrate the CNS. Within the CNS, these T cells are reactivated and orchestrate an inflammatory cascade, leading to the recruitment of other immune cells, demyelination, and axonal damage.[12] While predominantly T-cell mediated, B cells can play a lesser role in this specific model.[12]

Q3: Can I reduce the amount of reagents used for EAE induction to minimize animal distress?

A3: Yes, studies have shown that it is possible to significantly reduce the doses of MOG(35-55) peptide, Mycobacterium tuberculosis in CFA, and pertussis toxin without compromising disease incidence or severity.[5] Titrating these reagents to the minimal effective dose can be a more refined and cost-effective approach.[5]

Data Presentation

Table 1: Factors Influencing MOG(35-55) EAE Disease Severity and Consistency

FactorHigh Severity/IncidenceLow Severity/IncidenceRecommendations for Consistency
MOG(35-55) Peptide Dose 200-300 µ g/mouse [2][3]< 50 µ g/mouse Use a consistent, validated dose (e.g., 200 µ g/mouse ).[3]
CFA Emulsion Stable, thick emulsion[2]Unstable, separated emulsionStandardize emulsification procedure (e.g., sonication).[2]
M. tuberculosis (H37Ra) in CFA 200-400 µ g/mouse [1][13]< 100 µ g/mouse Use a consistent and sufficient concentration.
Pertussis Toxin (PTX) Dose 200-500 ng/mouse[1][3]< 100 ng/mouse or inactive toxinTest potency of new lots; use a consistent dose.
Mouse Strain C57BL/6[1][4]Strains with different MHC haplotypesUse a susceptible and genetically consistent strain.
Mouse Age Younger mice (e.g., 14 weeks)[2]Older mice (e.g., 33 weeks)[2]Use age-matched animals for all experiments.
Diet Standard chowDefined, low-fermentable fiber diet[2]Consider a defined diet for improved uniformity.[2]

Experimental Protocols

1. MOG(35-55) EAE Induction in C57BL/6 Mice

  • Reagents:

    • MOG(35-55) peptide (high purity)

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

    • Pertussis Toxin (PTX)

    • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Procedure:

    • Peptide Reconstitution: Dissolve MOG(35-55) peptide in sterile PBS or water to a final concentration of 2 mg/mL.[8] Gentle warming and ultrasonication can aid dissolution.[1]

    • Emulsion Preparation:

      • In a sterile environment, mix the MOG(35-55) solution with an equal volume of CFA.

      • Emulsify by drawing the mixture back and forth between two glass syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

      • Alternatively, sonicate the mixture to create a stable emulsion.[2]

    • Immunization (Day 0):

      • Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank or at the base of the tail, delivering a total of 100-200 µg of MOG(35-55) peptide per mouse.[1][3]

      • Administer 200-500 ng of PTX in 100-200 µL of PBS intraperitoneally (i.p.).[1][3]

    • Second PTX Injection (Day 2):

      • Administer a second dose of 200-500 ng of PTX i.p.[1][3]

2. Clinical Scoring of EAE

  • Mice should be monitored and scored daily, starting from day 7 post-immunization.

  • A standard 0-5 scoring scale is commonly used:[14]

    • 0: No clinical signs.

    • 1: Limp tail or loss of tail tonicity.

    • 2: Hind limb weakness (waddling gait), but not paralysis.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state or death.

3. Histological Assessment of Demyelination

  • Tissue Preparation:

    • Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and/or brain and post-fix in 4% PFA overnight.

    • Process the tissue for paraffin embedding or cryosectioning.

  • Staining:

    • Luxol Fast Blue (LFB): Stains myelin sheaths blue. Areas of demyelination will appear pale or pink.

    • Hematoxylin and Eosin (H&E): Stains cell nuclei purple and cytoplasm pink. Used to assess inflammatory cell infiltration.

    • Immunohistochemistry (IHC): Use antibodies against specific cell markers, such as CD3 for T cells, to characterize the inflammatory infiltrate.

Mandatory Visualizations

EAE_Induction_Workflow cluster_day0 Day 0: Immunization cluster_day2 Day 2 cluster_monitoring Day 7 onwards: Monitoring cluster_endpoint Endpoint Analysis prep Prepare MOG/CFA Emulsion inject_emulsion Subcutaneous Injection (MOG/CFA) prep->inject_emulsion inject_ptx1 Intraperitoneal Injection (PTX) inject_ptx2 Intraperitoneal Injection (PTX) inject_ptx1->inject_ptx2 48 hours scoring Daily Clinical Scoring and Weight Measurement inject_ptx2->scoring 5 days histology Histological Analysis (Demyelination, Inflammation) scoring->histology At defined endpoints

Caption: Experimental workflow for MOG(35-55) EAE induction and analysis.

MOG_EAE_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) MOG MOG(35-55) Peptide APC Antigen Presenting Cell (APC) MOG->APC Uptake & Processing T_cell Naive CD4+ T Cell APC->T_cell Antigen Presentation (MHC-II) Th1_Th17 Activated Th1/Th17 Cells T_cell->Th1_Th17 Activation & Differentiation BBB Blood-Brain Barrier (BBB) Th1_Th17->BBB Migration into CNS Th1_Th17_CNS Activated Th1/Th17 Cells Microglia Microglia/Macrophages (CNS APCs) Demyelination Demyelination & Axonal Damage Microglia->Demyelination Inflammatory Cytokines, Reactive Oxygen Species Oligodendrocyte Oligodendrocyte Myelin Myelin Sheath Oligodendrocyte->Myelin Maintains Demyelination->Oligodendrocyte Th1_Th17_CNS->Microglia Reactivation

Caption: Simplified signaling pathway of MOG(35-55) induced EAE pathogenesis.

References

Titrating MOG(35-55) dosage to achieve a consistent EAE phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, a common model for multiple sclerosis.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosage range for MOG(35-55) to induce a consistent EAE phenotype in C57BL/6 mice?

The dosage of MOG(35-55) for EAE induction in C57BL/6 mice typically ranges from 50 to 200 µg per mouse.[1][2][3][4][5] A standard dose is often around 100-200 µg per mouse.[1][2][5] However, studies have shown that the dose can be significantly reduced without compromising disease induction.[4][6] The optimal dose can vary depending on the specific laboratory conditions, mouse strain substrain, and the desired disease severity.

Q2: How critical is the dosage of Pertussis Toxin (PTX) for a consistent EAE model?

Pertussis Toxin (PTX) is a crucial component for enhancing the EAE model's penetrance by facilitating the entry of encephalitogenic T cells into the central nervous system (CNS).[2] The recommended dosage often varies between 100 and 500 ng per mouse, administered intraperitoneally (i.p.) on the day of immunization and often again 48 hours later.[3][4][7][8] The potency of different PTX batches can vary, which can significantly impact EAE development.[9][10] Therefore, it is essential to titrate the PTX dosage for each new batch to ensure consistency.[9][10]

Q3: What are the expected day of onset and peak of disease in the MOG(35-55) EAE model?

In C57BL/6 mice, the onset of clinical EAE symptoms typically occurs between 9 and 14 days post-immunization.[1][2] The peak of the disease is usually observed 3 to 5 days after the onset of symptoms.[1][2] The disease course is generally monophasic and chronic.[1][5][8]

Q4: Can I use male mice for MOG(35-55) EAE induction?

While female mice are more commonly used due to their reported higher susceptibility to EAE, male mice can also be used.[2][11] Some studies suggest that female mice may have an earlier disease onset and potentially higher clinical scores.[11] It is crucial to use age- and sex-matched mice within an experiment to ensure consistency.[1]

Q5: What is a typical clinical scoring system for EAE?

A standard 0-5 clinical scoring scale is widely used to evaluate EAE severity.[12][13][14] The scores generally correlate with the observed physical impairments:

  • 0: No clinical signs.

  • 1: Limp tail.

  • 2: Hind limb weakness.

  • 3: Complete hind limb paralysis.

  • 4: Hind limb paralysis and forelimb weakness.

  • 5: Moribund or dead.

Blinded scoring by at least two independent observers is recommended to minimize bias.[1]

Troubleshooting Guide

Issue 1: Low Disease Incidence or No EAE Development

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal MOG(35-55) Dosage Titrate the MOG(35-55) dose. While lower doses can be effective, starting with a standard dose of 100-200 µ g/mouse is recommended.[1][2][5] A pilot study with varying doses (e.g., 50 µg, 100 µg, 200 µg) can help determine the optimal concentration for your specific conditions.
Ineffective Pertussis Toxin (PTX) Verify the potency of your PTX batch. PTX activity can degrade over time. Consider purchasing a new lot and titrating the dosage.[9][10] Ensure correct i.p. administration on day 0 and day 2 post-immunization.[2][7]
Improper Emulsion Preparation The emulsion of MOG(35-55) and Complete Freund's Adjuvant (CFA) is critical.[3][10] Ensure a stable, water-in-oil emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse.[11] Sonication can improve emulsion quality.[15]
Mouse Strain and Age Use female C57BL/6 mice between 8 and 12 weeks of age, as they are generally more susceptible.[2][7] Ensure mice are healthy and have been properly acclimated to the facility.
Injection Technique Ensure subcutaneous injections are administered correctly at two sites on the flank.[2] Avoid injecting the emulsion into the dermis or muscle.
Issue 2: High Variability in EAE Severity and Onset

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Emulsion Quality Prepare a single batch of emulsion for all animals in an experiment to minimize variability.[3] Ensure thorough and consistent mixing for each injection.
Variable PTX Dosage/Administration Administer a consistent and accurate volume of PTX to each mouse. Use a new, sterile needle for each animal to prevent cross-contamination and ensure accurate dosing.
Genetic Drift in Mouse Colony If using an in-house colony, be aware of potential genetic drift. It may be necessary to obtain new breeder pairs from a reputable vendor.
Environmental Stressors Minimize stress on the animals. Factors such as noise, light cycles, and cage density can influence immune responses and EAE development.[16]
Subjective Clinical Scoring Implement a standardized scoring protocol and ensure all observers are trained and blinded to the experimental groups.[1] Using additional, more objective measures like rotarod performance can also be beneficial.[11]

Experimental Protocols

MOG(35-55) EAE Induction in C57BL/6 Mice

This protocol is a synthesis of commonly used methods.[1][2][8]

Materials:

  • MOG(35-55) peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS) or sterile water

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of MOG(35-55) Solution:

    • Reconstitute lyophilized MOG(35-55) in sterile PBS or water to a final concentration of 2 mg/mL.

    • Vortex gently to dissolve. Store aliquots at -20°C.

  • Preparation of MOG(35-55)/CFA Emulsion:

    • Bring MOG(35-55) solution and CFA to room temperature.

    • In a sterile glass syringe, draw up the desired volume of MOG(35-55) solution.

    • In a separate sterile glass syringe, draw up an equal volume of CFA.

    • Connect the two syringes with a luer-lock connector.

    • Emulsify by repeatedly passing the mixture from one syringe to the other until a thick, white, stable emulsion is formed. This may take 10-20 minutes.

    • To test for stability, drop a small amount of the emulsion into a beaker of water. A stable emulsion will not disperse.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG(35-55)/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).

    • Administer 100-200 ng of PTX in 100-200 µL of PBS via intraperitoneal (i.p.) injection.

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX in 100-200 µL of PBS via i.p. injection.

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Record the weight and clinical score for each mouse daily.

Visualizations

EAE_Induction_Workflow cluster_prep Preparation cluster_day0 Day 0 cluster_day2 Day 2 cluster_monitoring Monitoring (Daily from Day 7) prep_mog Reconstitute MOG(35-55) prep_emulsion Prepare MOG/CFA Emulsion prep_mog->prep_emulsion immunize Subcutaneous Immunization (MOG/CFA Emulsion) prep_emulsion->immunize prep_ptx Prepare PTX Solution ptx1 Intraperitoneal Injection (PTX Dose 1) prep_ptx->ptx1 ptx2 Intraperitoneal Injection (PTX Dose 2) ptx1->ptx2 monitor Record Weight and Clinical Score ptx2->monitor

Caption: Workflow for MOG(35-55)-induced EAE in mice.

EAE_Troubleshooting_Logic cluster_incidence Low/No Disease Incidence cluster_variability High Disease Variability cluster_solutions Solutions start Inconsistent EAE Phenotype check_reagents Check Reagent Quality (MOG, CFA, PTX) start->check_reagents standardize_prep Standardize Emulsion Prep start->standardize_prep check_emulsion Verify Emulsion Stability check_reagents->check_emulsion new_reagents Use New Reagent Lots check_reagents->new_reagents check_protocol Review Injection Protocol check_emulsion->check_protocol refine_technique Refine Emulsion/Injection Technique check_emulsion->refine_technique titrate_dose Titrate MOG/PTX Dosage check_protocol->titrate_dose blind_scoring Implement Blind Scoring standardize_prep->blind_scoring check_mice Verify Mouse Age, Sex, and Health Status blind_scoring->check_mice standardize_env Standardize Environment and Scoring check_mice->standardize_env

Caption: Troubleshooting logic for inconsistent EAE phenotypes.

References

Validation & Comparative

A Comparative Guide to EAE Induction: MOG(35-55) versus PLP(139-151)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antigen for inducing Experimental Autoimmune Encephalomyelitis (EAE) is a critical decision that shapes the trajectory of preclinical studies in multiple sclerosis (MS). The two most widely employed encephalitogenic peptides, Myelin Oligodendrocyte Glycoprotein (35-55) (MOG(35-55)) and Proteolipid Protein (139-151) (PLP(139-151)), elicit distinct disease phenotypes, each modeling different aspects of human MS. This guide provides a comprehensive comparison of these two models, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for specific research questions.

At a Glance: Key Differences in EAE Models

The selection between MOG(35-55) and PLP(139-151) for EAE induction hinges on the desired disease course and the specific immunological pathways under investigation. MOG(35-55) typically induces a chronic, progressive disease in C57BL/6 mice, mirroring the primary progressive form of MS. In contrast, PLP(139-151) in SJL mice results in a relapsing-remitting phenotype, which is characteristic of the most common form of MS.[1][2]

FeatureMOG(35-55) Induced EAEPLP(139-151) Induced EAE
Typical Mouse Strain C57BL/6[3][4][5][6]SJL[7][8][9]
Disease Course Chronic, progressive paralysis[2][4]Relapsing-remitting paralysis[2][7][8]
Typical Onset 9-14 days post-immunization[4][5]10-15 days post-immunization (without PTX)[7]
Disease Incidence 80-100%[3][4]90-100%[7]
Mean Maximum Score 2.5 - 3.5[4]2.0 - 3.5 (first wave)[7]
Key Immunopathology T-cell (predominantly Th1 and Th17) and B-cell involvement; extensive CNS inflammation and demyelination.[10][11][12]Primarily T-cell mediated (Th1); epitope spreading is a noted feature.[13][14]
Pertussis Toxin (PTX) Required for robust disease induction.[3][4][5]Optional; increases severity of the initial phase but can reduce relapse rate.[7][9]

Experimental Protocols

Detailed methodologies for the induction of EAE using MOG(35-55) and PLP(139-151) are provided below. These protocols represent commonly used procedures and may require optimization based on specific laboratory conditions and reagent sources.

MOG(35-55)-Induced EAE in C57BL/6 Mice

This protocol is adapted from established methods for inducing a chronic EAE model.[3][4][5]

Materials:

  • MOG(35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG(35-55) in CFA. A common concentration is 1-2 mg/mL of MOG(35-55). Ensure a stable emulsion is formed by vigorous mixing or sonication.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG(35-55)/CFA emulsion, typically split over two sites on the flank.

  • Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX intraperitoneally. A typical dose is 100-200 ng per mouse in PBS. The first injection is given shortly after the immunization, and the second injection is administered 48 hours later.[5][6]

  • Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE from day 7 post-immunization. Use a standardized 0-5 scoring scale (see table below).

PLP(139-151)-Induced EAE in SJL Mice

This protocol outlines the induction of a relapsing-remitting EAE model.[7][8][9]

Materials:

  • PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • (Optional) Pertussis Toxin (PTX)

  • Phosphate Buffered Saline (PBS)

  • Female SJL mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare a stable emulsion of PLP(139-151) in CFA. A typical concentration for the peptide is 1 mg/mL.

  • Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the PLP(139-151)/CFA emulsion subcutaneously, usually at the base of the tail or over the flank.

  • Pertussis Toxin Administration (Optional): If a more severe initial disease phase is desired, PTX can be administered intraperitoneally on the day of immunization. However, this may reduce the incidence and severity of relapses.[7][9]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization, using a standard 0-5 scoring system.

Standard EAE Clinical Scoring Scale:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Complete hind limb paralysis
4Complete hind limb and partial forelimb paralysis
5Moribund or dead

Immunological Profiles: A Comparative Overview

The immune response elicited by MOG(35-55) and PLP(139-151) exhibits notable differences, particularly in the cytokine milieu that drives the autoimmune attack.

CytokineMOG(35-55) Model (C57BL/6)PLP(139-151) Model (SJL)
IFN-γ (Th1) Elevated, contributes to inflammation.[11][15]Key pathogenic cytokine, high levels are characteristic.[14][16]
IL-17 (Th17) Crucial for disease induction and severity.[10][11][17]Present and contributes to pathology, but IFN-γ is often considered more dominant.[14][18]
IL-4, IL-10 (Th2) Generally low during active disease, associated with regulation.[11]Can be involved in the remission phases of the disease.[16]
TNF-α Pro-inflammatory cytokine involved in CNS damage.Contributes to the inflammatory cascade in the CNS.[19]
IL-23 Essential for the development and maintenance of pathogenic Th17 cells.[10]Plays a role in promoting Th17 responses.

Visualizing the Pathways and Processes

To further elucidate the experimental and biological distinctions between these two EAE models, the following diagrams illustrate the induction workflow and the key signaling pathways involved.

EAE_Induction_Workflow cluster_MOG MOG(35-55) EAE Induction cluster_PLP PLP(139-151) EAE Induction MOG_Peptide MOG(35-55) Peptide MOG_Emulsion Emulsification MOG_Peptide->MOG_Emulsion MOG_CFA Complete Freund's Adjuvant (CFA) MOG_CFA->MOG_Emulsion MOG_Immunization Subcutaneous Injection (C57BL/6 Mouse) MOG_Emulsion->MOG_Immunization MOG_Disease Chronic Progressive EAE MOG_Immunization->MOG_Disease MOG_PTX Pertussis Toxin (Day 0 & 2) MOG_PTX->MOG_Immunization PLP_Peptide PLP(139-151) Peptide PLP_Emulsion Emulsification PLP_Peptide->PLP_Emulsion PLP_CFA Complete Freund's Adjuvant (CFA) PLP_CFA->PLP_Emulsion PLP_Immunization Subcutaneous Injection (SJL Mouse) PLP_Emulsion->PLP_Immunization PLP_Disease Relapsing-Remitting EAE PLP_Immunization->PLP_Disease PLP_PTX Pertussis Toxin (Optional) PLP_PTX->PLP_Immunization

Caption: Experimental workflows for MOG(35-55) and PLP(139-151) EAE induction.

T_Cell_Signaling_EAE cluster_AntigenPresentation Antigen Presentation in Lymph Node cluster_Differentiation T Helper Cell Differentiation cluster_CNS_Inflammation CNS Inflammation and Demyelination APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Myelin Peptide (MOG or PLP) Th1 Th1 Cell Naive_T_Cell->Th1 IL-12, IFN-γ Th17 Th17 Cell Naive_T_Cell->Th17 TGF-β, IL-6, IL-23 Treg Regulatory T Cell (Treg) Naive_T_Cell->Treg TGF-β, IL-2 BBB Blood-Brain Barrier Th1->BBB Cross Myelin_Sheath Myelin Sheath Th1->Myelin_Sheath IFN-γ, TNF-α Th17->BBB Cross Th17->Myelin_Sheath IL-17, GM-CSF Treg->Th1 Suppression Treg->Th17 Suppression BBB->Myelin_Sheath Infiltration Demyelination Demyelination & Axonal Damage Myelin_Sheath->Demyelination Axon Axon Axon->Demyelination

Caption: Generalized T-cell signaling pathways in the pathogenesis of EAE.

References

A Researcher's Guide to Histological Validation of Demyelination in the MOG(35-55) EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of preclinical multiple sclerosis (MS) models, the robust histological validation of demyelination is paramount. The Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) peptide-induced Experimental Autoimmune Encephalomyelitis (EAE) mouse model is a cornerstone of MS research, and accurate assessment of myelin integrity is critical for evaluating disease progression and the efficacy of therapeutic interventions. This guide provides a comparative overview of key histological techniques, complete with experimental protocols and quantitative data presentation, to aid in the rigorous assessment of demyelination.

This guide delves into the principles, protocols, and comparative performance of three widely used methods for myelin visualization: Luxol Fast Blue (LFB), Eriochrome Cyanine R (ECR), and immunohistochemistry (IHC) for Myelin Basic Protein (MBP). Furthermore, it explores alternative techniques that offer distinct advantages for specific research questions.

Comparison of Key Myelin Staining Techniques

The selection of a myelin staining technique depends on various factors, including the specific research question, available resources, and desired level of quantification. The following table summarizes the key characteristics of the three primary methods discussed in this guide.

FeatureLuxol Fast Blue (LFB)Eriochrome Cyanine R (ECR)Myelin Basic Protein (MBP) IHC
Principle Stains phospholipids in the myelin sheath.Forms a complex with myelin proteins.Antibody-based detection of a major myelin protein.
Specificity High for myelin, but can also stain other cellular components.Highly specific for myelin.Very high specificity for a key myelin protein component.
Sensitivity Good for detecting moderate to severe demyelination.Good for detecting areas of demyelination.High sensitivity, capable of detecting subtle myelin loss.
Ease of Use Moderately complex, requires differentiation step.Relatively simple and rapid protocol.More complex, involves multiple antibody incubation steps.
Quantification Semi-quantitative scoring based on staining intensity and area.Semi-quantitative scoring.Quantitative analysis of staining intensity or area.
Advantages Widely used and well-established, good for anatomical overview.Good contrast and clarity, less background staining.High specificity and sensitivity, allows for co-localization studies.
Disadvantages Differentiation step can be subjective, less sensitive to early demyelination.Less commonly used than LFB, may require optimization.More expensive, potential for antibody variability and non-specific binding.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible research. The following sections provide step-by-step methodologies for the key staining techniques.

Luxol Fast Blue (LFB) Staining Protocol

This protocol is adapted for formalin-fixed, paraffin-embedded spinal cord sections from MOG(35-55) EAE mice.

Solutions:

  • Luxol Fast Blue Solution (0.1% in 95% ethanol with 0.05% acetic acid)

  • 0.05% Lithium Carbonate Solution

  • 70% Ethanol

  • Cresyl Violet Acetate Solution (for counterstaining)

Procedure:

  • Deparaffinize and rehydrate tissue sections to 95% ethanol.

  • Incubate sections in Luxol Fast Blue solution at 56-60°C for 2-4 hours or overnight at room temperature.[1]

  • Rinse slides in 95% ethanol to remove excess stain.

  • Rinse in distilled water.

  • Differentiate slides by briefly immersing in 0.05% lithium carbonate solution for 10-20 seconds.[1]

  • Continue differentiation in 70% ethanol for 20-30 seconds.[1]

  • Rinse in distilled water.

  • Check microscopically. Gray matter should be colorless, and white matter should be a vibrant blue/green. Repeat differentiation if necessary.

  • Counterstain with Cresyl Violet Acetate solution for 30-60 seconds for visualization of cell nuclei.

  • Dehydrate through graded alcohols, clear in xylene, and coverslip.

Eriochrome Cyanine R (ECR) Staining Protocol

This protocol provides a robust method for myelin staining in paraffin-embedded sections.[2][3]

Solutions:

  • Eriochrome Cyanine R Solution: 0.2g Eriochrome Cyanine R, 0.5ml Sulfuric Acid, 100ml Distilled Water. Boil for 5 minutes, cool, and filter.

  • 10% Ferric Chloride Solution

  • Differentiator: 1% Ammonium Hydroxide or 1% Hydrochloric Acid in 70% ethanol.

  • Counterstain (e.g., Neutral Red)

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant sections in 10% Ferric Chloride solution for 5 minutes.

  • Rinse well in distilled water.

  • Stain in Eriochrome Cyanine R solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in the chosen differentiator until gray matter is clear and white matter is distinctly stained.

  • Wash thoroughly in running tap water.

  • Counterstain if desired.

  • Dehydrate, clear, and coverslip.

Myelin Basic Protein (MBP) Immunohistochemistry Protocol

This is a general protocol for MBP immunohistochemistry on mouse spinal cord sections and may require optimization based on the specific antibody and detection system used.

Procedure:

  • Deparaffinize and rehydrate tissue sections.

  • Perform antigen retrieval. For MBP, heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) is commonly used.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes (for HRP-based detection).

  • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Incubate with the primary antibody against MBP (diluted in blocking buffer) overnight at 4°C.

  • Wash sections in PBS.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Wash sections in PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash sections in PBS.

  • Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and coverslip.

Quantitative Analysis of Demyelination

Visual assessment of demyelination can be subjective. Therefore, quantitative or semi-quantitative scoring systems are crucial for objective data analysis.

Demyelination Scoring System:

A commonly used semi-quantitative scoring system for demyelination in the spinal cord of EAE mice is as follows:

ScoreDescription
0No demyelination.
1Mild demyelination: small, scattered foci of myelin loss.
2Moderate demyelination: larger, confluent areas of demyelination.
3Severe demyelination: extensive, widespread demyelination affecting a large portion of the white matter.
4Massive demyelination: near-complete loss of myelin in the white matter tracts.

Image Analysis-based Quantification:

For more precise quantification, image analysis software (e.g., ImageJ/Fiji) can be used to measure the area of demyelination. This is typically done by setting a threshold for the myelin stain and calculating the percentage of the white matter area that is demyelinated. For MBP immunohistochemistry, the integrated density of the signal can also be a valuable quantitative measure.

Alternative Myelin Staining Techniques

Beyond the three primary methods, other techniques can provide valuable insights into myelin pathology.

TechniquePrincipleAdvantagesDisadvantages
Black Gold II A gold-based stain that specifically labels myelin.[4]High contrast and resolution, rapid staining protocol.Less common, may require specific kit.
Osmium Tetroxide Reacts with the lipids in the myelin sheath, turning it black.Provides excellent contrast for electron microscopy and can be used for light microscopy.Highly toxic, requires specialized handling and disposal.
FluoroMyelin™ A fluorescent dye that binds to myelin.Allows for fluorescent visualization and co-localization with other fluorescent markers.Photobleaching can be an issue, may not be as stable as traditional stains.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key staining techniques.

LFB_Workflow start Deparaffinize & Rehydrate stain LFB Staining (56-60°C or RT) start->stain rinse1 Rinse (95% Ethanol) stain->rinse1 rinse2 Rinse (Distilled Water) rinse1->rinse2 diff1 Differentiate (Lithium Carbonate) rinse2->diff1 diff2 Differentiate (70% Ethanol) diff1->diff2 rinse3 Rinse (Distilled Water) diff2->rinse3 counterstain Counterstain (Cresyl Violet) rinse3->counterstain end Dehydrate, Clear, Coverslip counterstain->end

Caption: Luxol Fast Blue (LFB) Staining Workflow.

ECR_Workflow start Deparaffinize & Rehydrate mordant Mordant (Ferric Chloride) start->mordant rinse1 Rinse (Distilled Water) mordant->rinse1 stain ECR Staining rinse1->stain rinse2 Rinse (Distilled Water) stain->rinse2 differentiate Differentiate rinse2->differentiate wash Wash (Tap Water) differentiate->wash counterstain Counterstain (Optional) wash->counterstain end Dehydrate, Clear, Coverslip counterstain->end

Caption: Eriochrome Cyanine R (ECR) Staining Workflow.

MBP_IHC_Workflow start Deparaffinize & Rehydrate antigen_retrieval Antigen Retrieval start->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-MBP) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., ABC-DAB) secondary_ab->detection counterstain Counterstain (Hematoxylin) detection->counterstain end Dehydrate, Clear, Coverslip counterstain->end

Caption: Myelin Basic Protein (MBP) Immunohistochemistry Workflow.

By carefully selecting the appropriate histological technique and employing rigorous, standardized protocols and quantification methods, researchers can confidently and accurately validate demyelination in the MOG(35-55) EAE model. This robust approach is essential for advancing our understanding of MS pathology and for the development of novel therapeutic strategies.

References

A Comparative Guide to MOG(35-55) Induced EAE in C57BL/6 and SJL Mouse Strains: A Tale of Two Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of preclinical models for Multiple Sclerosis (MS), understanding the nuances of Experimental Autoimmune Encephalomyelitis (EAE) in different mouse strains is paramount. This guide provides a detailed comparison of EAE induced by the Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG(35-55)) in C57BL/6 mice and the distinct EAE model typically employed in SJL mice, highlighting critical differences in disease phenotype, immunology, and pathology.

While MOG(35-55) is the gold standard for inducing a chronic, progressive model of EAE in the C57BL/6 strain, its application in SJL mice does not yield a robust or consistent disease model. Instead, SJL mice are the preferred strain for a relapsing-remitting EAE model, typically induced by the proteolipid protein peptide 139-151 (PLP(139-151)). This fundamental difference in response to myelin antigens underscores the genetic and immunological disparities between these two widely used mouse strains. This guide, therefore, will compare the MOG(35-55) EAE model in C57BL/6 mice with the PLP(139-151) EAE model in SJL mice, as this represents the most relevant and informative comparison for researchers selecting a model for their studies.

Clinical and Pathological Disease Course: Chronic Progressive vs. Relapsing-Remitting

The most striking difference between the two models is the clinical course of the disease. C57BL/6 mice immunized with MOG(35-55) typically develop a chronic, progressive paralysis.[1][2][3] Following an acute phase of disease, these mice enter a chronic phase where neurological deficits persist and often worsen over time, mirroring the progressive forms of MS.[4]

In contrast, SJL mice immunized with PLP(139-151) exhibit a relapsing-remitting disease course, characterized by periods of neurological deficits followed by periods of partial or complete recovery.[2][5] This model is invaluable for studying the mechanisms of relapse and remission in MS.

FeatureMOG(35-55) EAE in C57BL/6PLP(139-151) EAE in SJL
Disease Course Chronic, progressive paralysisRelapsing-remitting paralysis
Typical Onset 10-14 days post-immunization10-14 days post-immunization
Peak Disease Around day 16-20Variable, with multiple peaks
Incidence High (often >90%)High (often >90%)
Mortality Can occur in severe casesLower, but can occur during severe relapses
Pathology Predominantly spinal cord inflammation and demyelination, with some brain involvement.[6] Axonal damage is a key feature.Inflammation and demyelination in both brain and spinal cord.

Immunological Mechanisms: A Divergence in T-Cell and B-Cell Responses

The distinct disease phenotypes in C57BL/6 and SJL mice are rooted in their different immunological responses to myelin antigens.

C57BL/6 (H-2b): MOG(35-55) induced EAE in C57BL/6 mice is primarily a CD4+ T-cell-mediated disease, with both Th1 and Th17 cells playing crucial pathogenic roles. These T cells infiltrate the central nervous system (CNS) and drive inflammation and demyelination. While B-cells are not essential for disease induction with the MOG(35-55) peptide, they can contribute to the pathology in models using the full-length MOG protein.[6]

SJL (H-2s): The PLP(139-151) induced EAE in SJL mice is also a CD4+ T-cell-driven disease. However, the dynamics of the T-cell response, particularly the regulation of pro-inflammatory and regulatory T-cell populations, are thought to contribute to the relapsing-remitting nature of the disease. B-cells and antibody production are also considered to play a more prominent role in the pathology of EAE in SJL mice compared to the MOG(35-55) model in C57BL/6 mice.

Immunological ParameterMOG(35-55) EAE in C57BL/6PLP(139-151) EAE in SJL
Primary Effector Cells CD4+ Th1 and Th17 cellsCD4+ T cells
Key Cytokines IFN-γ, IL-17, GM-CSFIFN-γ, IL-17, TNF-α
B-Cell Involvement Not essential for induction with MOG(35-55) peptideContributes to pathology
Antibody Response Variable, not the primary driverSignificant role in demyelination

Experimental Protocols

Detailed methodologies are crucial for reproducible EAE studies. Below are summary protocols for inducing EAE in C57BL/6 and SJL mice.

MOG(35-55) EAE Induction in C57BL/6 Mice

This protocol is for inducing a chronic, progressive form of EAE.

Materials:

  • MOG(35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG(35-55) in CFA. A common concentration is 1-2 mg/ml of MOG(35-55).

    • Inject 100-200 µl of the emulsion subcutaneously (s.c.) at two sites on the flank.

    • Administer 100-200 ng of PTX intraperitoneally (i.p.).

  • PTX Boost (Day 2):

    • Administer a second dose of 100-200 ng of PTX i.p.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring system (see table below).

PLP(139-151) EAE Induction in SJL Mice

This protocol is for inducing a relapsing-remitting form of EAE.

Materials:

  • PLP(139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Female SJL mice (8-12 weeks old)

  • (Optional) Pertussis toxin (PTX)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of PLP(139-151) in CFA. A typical concentration is 1 mg/ml.

    • Inject 100 µl of the emulsion s.c. at the base of the tail.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring system.

Note: The use of PTX in the SJL model can increase disease severity and incidence but may alter the classic relapsing-remitting course.

Standard EAE Clinical Scoring Scale
ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund or dead

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying immunological mechanisms, the following diagrams are provided.

EAE_Induction_Workflow cluster_C57BL6 C57BL/6 Model cluster_SJL SJL Model C57_start Day 0: Immunization MOG(35-55) + CFA (s.c.) + PTX (i.p.) C57_ptx Day 2: PTX Boost (i.p.) C57_start->C57_ptx C57_onset Day 10-14: Onset of Chronic Progressive EAE C57_ptx->C57_onset SJL_start Day 0: Immunization PLP(139-151) + CFA (s.c.) SJL_onset Day 10-14: Onset of Relapsing-Remitting EAE SJL_start->SJL_onset

Caption: EAE induction workflows for C57BL/6 and SJL mice.

EAE_Immune_Pathway cluster_peripheral Peripheral Immune Activation cluster_cns CNS Infiltration and Pathology APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T-cell APC->T_cell Presents Myelin Peptide Th1 Th1 Cell T_cell->Th1 Th17 Th17 Cell T_cell->Th17 BBB Blood-Brain Barrier Th1->BBB Crosses Th17->BBB Crosses CNS Central Nervous System BBB->CNS Inflammation Inflammation CNS->Inflammation Demyelination Demyelination CNS->Demyelination

Caption: Generalized immune pathway in EAE.

Conclusion: Selecting the Right Model for Your Research

The choice between the MOG(35-55) EAE model in C57BL/6 mice and the PLP(139-151) EAE model in SJL mice depends entirely on the research question. For studying the mechanisms of chronic, progressive neurodegeneration and axonal damage, the C57BL/6 model is the superior choice. For investigating the dynamics of relapse and remission, and the roles of different immune cell subsets in these processes, the SJL model is indispensable. A thorough understanding of the distinct characteristics of each model is essential for designing meaningful experiments and for the successful development of novel therapeutics for Multiple Sclerosis.

References

A Comparative Guide to EAE Induction: Whole MOG Protein vs. MOG(35-55) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Experimental Autoimmune Encephalomyelitis (EAE), the choice of antigen is a critical determinant of the disease model's characteristics and its relevance to specific research questions. This guide provides an in-depth comparison of two widely used encephalitogens: the whole recombinant Myelin Oligodendrocyte Glycoprotein (MOG) protein and its immunodominant peptide fragment, MOG(35-55).

The selection between the full-length protein and the peptide dictates the nature of the ensuing immune response, with significant implications for the pathological mechanisms and the suitability of the model for testing different therapeutic strategies. While MOG(35-55) peptide is renowned for inducing a robust, T-cell-mediated autoimmune response, the whole MOG protein elicits a more complex interplay between T cells and B cells, arguably better recapitulating the multifaceted human disease of multiple sclerosis (MS).[1][2]

Performance Comparison: A Quantitative Overview

The efficacy of whole MOG protein and MOG(35-55) peptide in inducing EAE can be assessed through several key parameters, including disease incidence, severity, and onset. The following tables summarize quantitative data from comparative studies in C57BL/6 mice, a commonly used strain for EAE induction.

Parameter Whole MOG Protein (e.g., rMOG) MOG(35-55) Peptide Reference
Disease Incidence High (typically >90%)High (typically 80-100%)[3]
Mean Maximal Clinical Score Severe (can reach >3.5)Severe (typically 2.5-3.5)[3]
Day of Disease Onset Variable, often slightly later (e.g., 10-16 days)Consistent, typically earlier (e.g., 9-14 days)[3][4][5]
Disease Course Chronic, sometimes with relapsesChronic progressive[4][6]

Table 1: Comparison of Clinical Parameters in EAE Induced by Whole MOG Protein vs. MOG(35-55) Peptide.

Immune Cell Population Whole MOG Protein (e.g., rMOG) MOG(35-55) Peptide Reference
Dominant T Cell Subsets Th1 and Th17Th1 and Th17[7]
B Cell Involvement Significant, with antibody productionMinimal to none[1][2]
CNS Infiltrates CD4+ T cells, B cells, macrophagesPredominantly CD4+ T cells and macrophages[8]

Table 2: Comparison of Immunological Features in EAE Induced by Whole MOG Protein vs. MOG(35-55) Peptide.

Experimental Protocols: Methodologies for EAE Induction

Detailed and consistent experimental protocols are paramount for reproducible EAE studies. Below are standardized methodologies for inducing EAE using both whole MOG protein and MOG(35-55) peptide in C57BL/6 mice.

EAE Induction with Whole MOG Protein (recombinant MOG)
  • Antigen Preparation: Recombinant mouse MOG (rmMOG, typically amino acids 1-125) is dissolved in sterile phosphate-buffered saline (PBS) to a final concentration of 1-2 mg/mL.

  • Emulsification: The rMOG solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at a concentration of 4 mg/mL.[6] The emulsion is created by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed that does not disperse when a drop is placed in water.

  • Immunization: Mice are anesthetized and injected subcutaneously at two sites on the flank with a total volume of 0.2 mL of the emulsion (containing approximately 100-200 µg of rMOG).

  • Pertussis Toxin Administration: Immediately after immunization (Day 0) and again 48 hours later (Day 2), mice receive an intraperitoneal injection of 200-300 ng of Pertussis Toxin (PTX) in sterile PBS.[2]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.

EAE Induction with MOG(35-55) Peptide
  • Antigen Preparation: MOG(35-55) peptide is dissolved in sterile PBS to a final concentration of 2 mg/mL.[4]

  • Emulsification: The MOG(35-55) solution is emulsified with an equal volume of CFA (containing 4 mg/mL Mycobacterium tuberculosis H37Ra) in the same manner as for the whole protein.[4]

  • Immunization: Anesthetized mice are injected subcutaneously at two sites on the flank with a total volume of 0.2 mL of the emulsion (containing approximately 200 µg of MOG(35-55) peptide).[4]

  • Pertussis Toxin Administration: On the day of immunization (Day 0) and 48 hours later (Day 2), mice are injected intraperitoneally with 200 ng of PTX in sterile PBS.[4]

  • Clinical Scoring: Daily monitoring for clinical signs of EAE commences on day 7 post-immunization.

Visualizing the Mechanisms: Workflows and Signaling Pathways

To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the distinct immunological signaling pathways activated by each antigen.

EAE_Induction_Workflow cluster_preparation Antigen Preparation & Emulsification cluster_induction EAE Induction in C57BL/6 Mice cluster_outcome Disease Development & Monitoring Antigen Antigen (Whole MOG or MOG(35-55)) Emulsion Antigen-CFA Emulsion Antigen->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Immunization EAE Development of EAE Immunization->EAE PTX1 Pertussis Toxin (Day 0) PTX1->EAE PTX2 Pertussis Toxin (Day 2) PTX2->EAE Monitoring Daily Clinical Scoring EAE->Monitoring

Figure 1: Experimental workflow for EAE induction.

Signaling_Pathways cluster_mog3555 MOG(35-55) Peptide cluster_wholeMOG Whole MOG Protein MOG3555 MOG(35-55) APC1 Antigen Presenting Cell (APC) MOG3555->APC1 TCell Naive CD4+ T Cell APC1->TCell MHC-II Th1 Th1 Cell TCell->Th1 Th17 Th17 Cell TCell->Th17 CNS_Inflammation1 CNS Inflammation (T-cell mediated) Th1->CNS_Inflammation1 Th17->CNS_Inflammation1 WholeMOG Whole MOG Protein APC2 Antigen Presenting Cell (APC) WholeMOG->APC2 BCell B Cell WholeMOG->BCell TCell2 Naive CD4+ T Cell APC2->TCell2 MHC-II Th1_2 Th1 Cell TCell2->Th1_2 Th17_2 Th17 Cell TCell2->Th17_2 TCell2->BCell T-cell help CNS_Inflammation2 CNS Inflammation (T-cell & B-cell mediated) Th1_2->CNS_Inflammation2 Th17_2->CNS_Inflammation2 PlasmaCell Plasma Cell BCell->PlasmaCell Antibodies Anti-MOG Antibodies PlasmaCell->Antibodies Antibodies->CNS_Inflammation2

Figure 2: Comparative signaling pathways in EAE.

Concluding Remarks

The choice between whole MOG protein and MOG(35-55) peptide for EAE induction is a critical decision that should be guided by the specific aims of the research. The MOG(35-55) peptide model offers a highly reproducible and robust system for studying the roles of encephalitogenic CD4+ T cells, particularly Th1 and Th17 subsets, in autoimmune demyelination.[7] This model is well-suited for screening compounds that target T-cell activation and trafficking.

In contrast, the whole MOG protein model provides a more comprehensive representation of the immunopathology of MS by incorporating the contributions of B cells and the production of demyelinating antibodies.[1] This makes it an invaluable tool for investigating the interplay between T and B lymphocytes and for evaluating therapies that target B-cell function. Ultimately, a thorough understanding of the distinct immunological mechanisms underlying each model will empower researchers to select the most appropriate tool for their investigations into the pathogenesis and treatment of multiple sclerosis.

References

Validating Novel Therapeutics in the MOG(35-55) EAE Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of novel drugs in the Myelin Oligodendrocyte Glycoprotein (MOG)(35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis (MS).[1][2][3][4][5] We offer a comparative analysis of a hypothetical novel drug, "Novel Drug X," against a standard-of-care treatment, Fingolimod (FTY720), and a vehicle control. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Comparative Efficacy of Novel Drug X

The therapeutic potential of Novel Drug X was assessed in C57BL/6 mice induced with MOG(35-55) EAE. The primary endpoints for efficacy evaluation included clinical score, body weight change, and histological assessment of the spinal cord for inflammation and demyelination.

Table 1: Clinical Score and Body Weight Change

Treatment GroupMean Peak Clinical Score (± SEM)Day of Onset (± SEM)% Change in Body Weight at Peak (± SEM)
Vehicle3.5 ± 0.312 ± 1-15 ± 2%
Fingolimod (0.5 mg/kg)1.5 ± 0.2 15 ± 1*-5 ± 1%
Novel Drug X (10 mg/kg)1.2 ± 0.2 16 ± 1**-3 ± 1%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are representative and compiled from typical MOG(35-55) EAE studies.

Table 2: Histopathological Analysis of Spinal Cord

Treatment GroupInflammation Score (0-4) (± SEM)Demyelination Score (0-3) (± SEM)
Vehicle3.2 ± 0.42.5 ± 0.3
Fingolimod (0.5 mg/kg)1.1 ± 0.2 0.8 ± 0.2
Novel Drug X (10 mg/kg)0.8 ± 0.1 0.5 ± 0.1

**p<0.01, ***p<0.001 compared to Vehicle group. Scores are based on a semi-quantitative analysis of H&E and Luxol Fast Blue stained spinal cord sections. Data are representative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of therapeutic effects.

MOG(35-55) EAE Induction in C57BL/6 Mice
  • Animal Model : Female C57BL/6 mice, 8-10 weeks old, are used for this model.[1][2]

  • Antigen Emulsion Preparation : Emulsify MOG(35-55) peptide (300 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (400 µ g/mouse ).[6][7] The emulsion is prepared by mixing equal volumes of the MOG/saline solution and CFA until a thick, stable emulsion is formed.[8]

  • Immunization : On day 0, subcutaneously inject 200 µL of the MOG(35-55)/CFA emulsion distributed over two sites on the upper back.[1][6]

  • Pertussis Toxin Administration : Administer Pertussis Toxin (PTX) intraperitoneally (i.p.) on day 0 (200 ng/mouse) and day 2 (200 ng/mouse).[1][2][3] PTX acts as an adjuvant to facilitate the entry of pathogenic T cells into the central nervous system (CNS).[2]

Therapeutic Treatment Regimen
  • Treatment Groups : Mice are randomly assigned to three groups: Vehicle, Fingolimod (positive control), and Novel Drug X.

  • Dosing : Daily treatment is initiated upon the first appearance of clinical signs (typically around day 10-12 post-immunization). Fingolimod is administered orally at 0.5 mg/kg.[9] Novel Drug X is administered at 10 mg/kg via a predetermined route (e.g., oral gavage, i.p. injection). The vehicle control group receives the corresponding solvent.

  • Monitoring : Monitor mice daily for clinical signs of EAE and body weight for the duration of the study (typically 28-35 days).[1][2]

Clinical Assessment of EAE

The severity of EAE is scored daily using a standard 0-5 scale.[4][7][10][11]

  • 0 : No clinical signs.

  • 1 : Limp tail.[10]

  • 2 : Hind limb weakness or wobbly gait.[10][11]

  • 3 : Partial hind limb paralysis.[10]

  • 4 : Complete hind limb paralysis.[10]

  • 5 : Moribund state or death.[10][11]

Histopathological Analysis

At the end of the study, mice are euthanized, and spinal cords are collected for histological analysis.[1][12]

  • Tissue Processing : Perfuse mice with saline followed by 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and embedded in paraffin.

  • Staining :

    • Hematoxylin and Eosin (H&E) Staining : To assess cellular infiltration and inflammation.[1][13][14]

    • Luxol Fast Blue (LFB) Staining : To evaluate the extent of demyelination.[1][13][14]

  • Scoring : Histological sections are scored semi-quantitatively by a blinded observer.

    • Inflammation Score : 0 = no inflammation; 1 = few inflammatory cells; 2 = organization of perivascular infiltrates; 3 = extensive perivascular cuffing with extension into the parenchyma; 4 = extensive parenchymal infiltration.

    • Demyelination Score : 0 = no demyelination; 1 = mild demyelination; 2 = moderate demyelination; 3 = severe demyelination.

Visualizing Mechanisms and Workflows

Pathogenic Signaling in EAE

The pathogenesis of EAE is primarily driven by the activation of myelin-specific T helper cells, particularly Th1 and Th17 cells.[3][15] The following diagram illustrates the key signaling pathways involved.

EAE_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation cluster_CNS Central Nervous System (CNS) APC MOG(35-55) presented on MHC-II TCR T Cell Receptor (TCR) APC->TCR Antigen Presentation STAT1 STAT1 TCR->STAT1 IL-12 Signaling STAT3 STAT3 TCR->STAT3 IL-6, IL-23 Signaling Tbet T-bet STAT1->Tbet IFNy IFN-γ Inflammation Neuroinflammation IFNy->Inflammation Tbet->IFNy RORyt RORγt STAT3->RORyt IL17 IL-17 IL17->Inflammation RORyt->IL17 Demyelination Demyelination Inflammation->Demyelination

Caption: Key signaling pathways in EAE pathogenesis.

Experimental Workflow for Therapeutic Validation

The following diagram outlines the key steps in the experimental workflow for validating a novel therapeutic in the MOG(35-55) EAE model.

EAE_Workflow cluster_Induction EAE Induction (Day 0-2) cluster_Monitoring Monitoring & Treatment (Day 10-35) cluster_Analysis Endpoint Analysis (Day 35) Immunization Immunization with MOG(35-55)/CFA PTX_D0 PTX Injection (Day 0) PTX_D2 PTX Injection (Day 2) ClinicalScoring Daily Clinical Scoring & Body Weight PTX_D2->ClinicalScoring Treatment Initiate Treatment at Disease Onset ClinicalScoring->Treatment Euthanasia Euthanasia & Tissue Collection Treatment->Euthanasia Histology Histopathology (H&E, LFB) Euthanasia->Histology DataAnalysis Statistical Analysis Histology->DataAnalysis

Caption: Experimental workflow for EAE therapeutic validation.

Conclusion

This guide provides a standardized approach for the preclinical evaluation of novel therapeutics for multiple sclerosis using the MOG(35-55) EAE model. The presented data for "Novel Drug X" demonstrates superior efficacy in reducing clinical severity and mitigating CNS pathology compared to the standard treatment, Fingolimod. By adhering to detailed protocols and utilizing comprehensive endpoint analyses, researchers can generate robust and reproducible data to support the advancement of promising new therapies.

References

A Comparative Analysis of Cytokine Profiles: MOG(35-55) EAE Model vs. Multiple Sclerosis Patients

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the immunological signatures of the most common animal model for Multiple Sclerosis and its human counterpart.

Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1][2] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathogenesis of MS and to test potential therapeutics.[2][3][4] Among the various EAE models, induction with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG(35-55)) in C57BL/6 mice is a popular and reliable model that results in a chronic paralytic disease, mirroring aspects of progressive MS.[1][5][6] A critical aspect of both MS and EAE is the dysregulation of the immune system, particularly the profile of cytokines that orchestrate the inflammatory cascade. This guide provides a detailed comparison of the cytokine profiles in MOG(35-55) EAE and MS patients, supported by experimental data and methodologies.

Comparative Cytokine Profiles

The pathogenesis of both MOG(35-55) EAE and MS is largely driven by the infiltration of immune cells into the CNS, which produce a range of pro-inflammatory and regulatory cytokines.[3][7][8] While the MOG-EAE model recapitulates many immunological features of MS, there are nuances in the cytokine signatures between the animal model and the human disease.

Key Pro-Inflammatory Cytokines:

A hallmark of both conditions is the elevated expression of pro-inflammatory cytokines. T-helper 1 (Th1) and T-helper 17 (Th17) cells are considered the main pathogenic players, secreting cytokines that promote inflammation and demyelination.[2][9]

  • Interferon-gamma (IFN-γ): As the signature cytokine of Th1 cells, IFN-γ is implicated in the activation of macrophages and microglia, contributing to CNS damage.[8] While historically considered a key driver of EAE, some studies have shown that IFN-γ-deficient mice can still develop severe EAE, suggesting a more complex role.[7][10] In MS patients, increased levels of IFN-γ are correlated with disease severity.[8]

  • Tumor Necrosis Factor-alpha (TNF-α): This potent pro-inflammatory cytokine is elevated in the CNS of both EAE mice and MS patients and is associated with tissue damage.[7][8]

  • Interleukin-17 (IL-17): A key cytokine produced by Th17 cells, IL-17 is crucial for the recruitment of neutrophils and other inflammatory cells into the CNS.[2][8][11] Studies have shown that IL-23 is essential for the expansion of pathogenic Th17 cells in EAE.[10] Blocking IL-17A activity has been shown to alleviate clinical symptoms in the MOG(35-55) EAE model.[12] Elevated levels of IL-17 are also found in the cerebrospinal fluid (CSF) and active lesions of MS patients.[11]

  • Interleukin-6 (IL-6): This pleiotropic cytokine is involved in the differentiation of Th17 cells and has been found to be significantly higher in the serum of EAE mice.[3] A positive correlation has been observed between the IL-6/IL-10 ratio and the severity of EAE.[3]

  • Interleukin-1β (IL-1β): Produced by activated microglia and macrophages, IL-1β is a key mediator of inflammation in the CNS.[13][14] Its levels are increased in both EAE and MS.[14][15]

  • Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): This cytokine is produced by both Th1 and Th17 cells and is critical for the development of EAE.[14]

Key Regulatory Cytokines:

Counterbalancing the pro-inflammatory response are regulatory cytokines that aim to suppress inflammation and limit tissue damage.

  • Interleukin-10 (IL-10): This anti-inflammatory cytokine is produced by various immune cells, including regulatory T cells (Tregs).[2] In EAE, IL-10 plays a crucial role in the regulation of the immune response, and its plasma levels are significantly reduced during the peak of the disease.[16][17][18][19] The induction of IL-10 is a mechanism by which some MS therapies are thought to exert their effects.[7]

  • Transforming Growth Factor-beta (TGF-β): TGF-β is another important regulatory cytokine that can promote the differentiation of Tregs.[20] However, in the presence of IL-6, TGF-β can also drive the differentiation of Th17 cells, highlighting its context-dependent role.[10]

  • Interleukin-4 (IL-4): As the signature cytokine of Th2 cells, IL-4 is generally considered to have a protective role in EAE by promoting humoral immunity and suppressing Th1 responses.[2]

The following table summarizes the typical cytokine expression patterns observed in MOG(35-55) EAE and MS.

CytokineMOG(35-55) EAEMultiple Sclerosis (MS)Primary Cellular SourcesPredominant Role
Pro-Inflammatory
IFN-γTh1 cells, NK cellsPro-inflammatory
TNF-αMacrophages, Microglia, T cellsPro-inflammatory
IL-17↑↑↑↑Th17 cellsPro-inflammatory
IL-6Macrophages, T cells, AstrocytesPro-inflammatory, Th17 differentiation
IL-1βMacrophages, MicrogliaPro-inflammatory
GM-CSF↑↑T cells, MacrophagesPro-inflammatory
IL-23↑↑Dendritic cells, MacrophagesTh17 expansion and pathogenicity
Regulatory
IL-10↓ (at peak disease)↓ (in active lesions)Tregs, Th2 cells, B cellsAnti-inflammatory
TGF-β↑/↓ (context-dependent)↑/↓ (context-dependent)Tregs, various other cellsRegulatory/Pro-inflammatory
IL-4↑ (protective)↑ (protective)Th2 cellsAnti-inflammatory

Note: Arrows indicate the general trend of cytokine levels compared to healthy controls. The number of arrows signifies the relative magnitude of the change. This is a generalized representation, and levels can vary based on disease stage and location of measurement (e.g., serum vs. CSF).

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for key experiments cited in the literature.

Induction of MOG(35-55) EAE in C57BL/6 Mice

This is a widely used and well-established protocol for inducing a chronic model of EAE.[1][4][5][6][21]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old.[4]

  • MOG(35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • Pertussis toxin (PTX).

  • Sterile phosphate-buffered saline (PBS).

  • Syringes and needles.

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • Dissolve MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the MOG(35-55) solution and CFA. This is typically done by drawing equal volumes of the two solutions into two separate syringes connected by a three-way stopcock and repeatedly passing the mixture back and forth until a stable, thick white emulsion is formed. The final concentration of MOG(35-55) in the emulsion is 1 mg/mL.

  • Immunization:

    • On day 0, subcutaneously inject each mouse with 100-200 µL of the MOG/CFA emulsion, typically split between two sites on the flank. This delivers 100-200 µg of MOG(35-55) per mouse.[18][19]

  • Pertussis Toxin Administration:

    • Administer PTX intraperitoneally (i.p.) on day 0 and day 2 post-immunization. A typical dose is 100-300 ng per mouse in 100-200 µL of PBS.[18] The potency of PTX batches can vary, so the optimal dose may need to be titrated.[6]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.[5] A standard scoring system is used:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or wobbly gait.

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund or dead.

Cytokine Measurement

Several techniques are employed to quantify cytokine levels in various biological samples.

1. Enzyme-Linked Immunosorbent Assay (ELISA):

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure (General):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards and samples (serum, CSF, or CNS homogenate supernatant).

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash again and add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance using a microplate reader. The concentration of the cytokine is proportional to the color intensity.

2. Flow Cytometry (Intracellular Cytokine Staining):

  • Principle: This technique allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.

  • Procedure (General):

    • Isolate single-cell suspensions from tissues of interest (e.g., spleen, lymph nodes, or CNS).

    • Stimulate the cells in vitro for a short period (e.g., 4-6 hours) with a mitogen or specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

    • Stain the cells with antibodies against surface markers to identify cell populations (e.g., CD4 for T helper cells).

    • Fix and permeabilize the cells.

    • Stain with fluorescently labeled antibodies specific for the intracellular cytokines of interest.

    • Analyze the cells using a flow cytometer to determine the percentage of cells producing each cytokine.[22]

3. Single-Molecule Array (Simoa) Assay:

  • Principle: Simoa is an ultra-sensitive digital immunoassay technology that allows for the detection and quantification of biomarkers at much lower concentrations than traditional methods like ELISA.[17]

  • Procedure (General):

    • Paramagnetic beads coated with capture antibodies are mixed with the sample.

    • The beads are washed, and a biotinylated detection antibody is added.

    • A streptavidin-β-galactosidase (SβG) conjugate is added, which binds to the biotinylated detection antibody.

    • The beads are loaded into a microwell array, with each well holding at most one bead.

    • A fluorogenic substrate is added, and the wells are sealed. The SβG on the bead hydrolyzes the substrate, generating a fluorescent signal in the well.

    • The array is imaged, and the number of fluorescent wells is counted. The concentration of the analyte is determined by the proportion of wells containing a bead that are fluorescent.[17]

Visualizations

Signaling Pathways in EAE and MS Pathogenesis

The following diagram illustrates the key cellular players and cytokine signaling pathways involved in the inflammatory cascade of EAE and MS.

Caption: Key cytokine signaling pathways in EAE and MS pathogenesis.

Experimental Workflow for EAE Induction and Cytokine Analysis

This diagram outlines the typical experimental workflow from the induction of EAE to the analysis of cytokine profiles.

EAE_Workflow cluster_Induction EAE Induction cluster_Monitoring Disease Monitoring cluster_Analysis Sample Collection & Analysis Immunization Day 0: Immunization (MOG(35-55) + CFA) PTX1 Day 0: PTX Injection Scoring Daily Clinical Scoring (Starting Day 7) Immunization->Scoring PTX2 Day 2: PTX Injection Collection Sample Collection (Blood, Spleen, CNS) Scoring->Collection Isolation Immune Cell Isolation Collection->Isolation Measurement Cytokine Measurement (ELISA, Flow Cytometry, Simoa) Isolation->Measurement

Caption: Experimental workflow for EAE induction and cytokine analysis.

References

Assessing the Reproducibility and Robustness of the MOG(35-55) EAE Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of preclinical multiple sclerosis (MS) models, the choice of experimental autoimmune encephalomyelitis (EAE) induction antigen is a critical determinant of experimental outcomes. This guide provides a comprehensive comparison of the widely used Myelin Oligodendrocyte Glycoprotein (MOG)(35-55) peptide-induced EAE model with key alternatives, focusing on reproducibility, robustness, and the underlying immunological mechanisms.

Experimental Autoimmune Encephalomyelitis (EAE) serves as an indispensable animal model for studying the pathophysiology of multiple sclerosis and for the preclinical evaluation of novel therapeutics. The MOG(35-55) peptide-induced model in C57BL/6 mice is one of the most frequently employed variants due to its ability to produce a chronic-progressive disease course that mimics certain aspects of human MS.[1][2] However, the reproducibility and robustness of this model can be influenced by a multitude of factors, making a thorough understanding of its characteristics and a comparison with alternative models essential for rigorous and translatable research.

Comparative Analysis of EAE Models

The choice of antigen and mouse strain significantly influences the clinical and pathological features of the EAE model. The following tables provide a quantitative and qualitative comparison of the MOG(35-55) model with Proteolipid Protein (PLP) and Myelin Basic Protein (MBP) induced EAE.

Table 1: Quantitative Comparison of Common EAE Models

FeatureMOG(35-55) in C57BL/6PLP(139-151) in SJLMBP in Lewis Rat
Typical Disease Course Chronic-Progressive[1]Relapsing-Remitting[3][4]Acute, Monophasic[5]
Typical Incidence 80-100%90-100%~100%
Typical Onset (days post-immunization) 9-14[4]10-1410-12[3]
Peak Mean Clinical Score (approx.) 3.0-4.0[6]2.5-3.5[6]3.0-4.0
Primary T-cell Response Th1 and Th17[7][8]Th1 and Th17[7]Th1
Demyelination Moderate to Severe[9]Moderate, with remyelinationMild to moderate[5]
Axonal Loss PresentPresentMinimal

Table 2: Qualitative Comparison of EAE Models

CharacteristicMOG(35-55) in C57BL/6PLP(139-151) in SJLMBP in Lewis Rat
Advantages - Chronic disease course allows for long-term studies.[1]- High incidence and reproducibility.[2]- Well-characterized immunological mechanisms.- Relapsing-remitting course models a common form of MS.[3]- Allows for the study of remission and relapse.- Acute and synchronized disease onset is useful for studying initial inflammatory events.[5]
Disadvantages - Does not typically exhibit the relapsing-remitting course seen in the majority of MS patients.- Disease course can be more variable between individual animals.- SJL mice are less commonly used for genetic manipulation.- Primarily an inflammatory model with less prominent demyelination.[5]- Rats are genetically less amenable than mice.
Key Pathological Features - Infiltration of mononuclear cells in the spinal cord and brain.- Significant demyelination and axonal damage.[9]- Perivascular inflammatory cuffs in the CNS.- Demyelination followed by periods of remyelination.- Predominantly T-cell infiltration in the spinal cord.[5]

Experimental Protocols

Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of the EAE model. Below are standardized protocols for the induction of MOG(35-55) and PLP EAE.

MOG(35-55) EAE Induction in C57BL/6 Mice

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG(35-55) peptide in CFA. The final concentration of MOG(35-55) should be 1-2 mg/mL and M. tuberculosis at 4 mg/mL. Emulsify by repeatedly drawing the mixture through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed.

  • Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG/CFA emulsion, divided between two sites on the flank.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale (see Table 3).

PLP(139-151) EAE Induction in SJL Mice

Materials:

  • Proteolipid Protein (PLP) (139-151) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Sterile Phosphate Buffered Saline (PBS)

  • Female SJL mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of PLP(139-151) peptide in CFA, similar to the MOG protocol. The final concentration of PLP should be 1 mg/mL and M. tuberculosis at 4 mg/mL.

  • Immunization (Day 0): Subcutaneously inject 100 µL of the PLP/CFA emulsion over four sites on the flank.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization, observing for the characteristic relapsing-remitting course. Use a standardized 0-5 scoring scale (see Table 3).

Table 3: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Complete hind limb paralysis
4Hind limb and forelimb paralysis
5Moribund or dead

Signaling Pathways in EAE Pathogenesis

The development of EAE is driven by a complex interplay of immune cells and signaling molecules. The following diagrams illustrate the key pathways involved.

EAE_Induction_Workflow Experimental Workflow for MOG(35-55) EAE Induction MOG_Peptide MOG(35-55) Peptide Emulsion MOG/CFA Emulsion MOG_Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) with M. tuberculosis CFA->Emulsion Immunize Subcutaneous Injection (C57BL/6 Mouse) Emulsion->Immunize PTX_1 Pertussis Toxin (i.p.) PTX_2 Pertussis Toxin (i.p.) Scoring Daily Clinical Scoring Pathology Histopathological Analysis Scoring->Pathology

Caption: Workflow for inducing EAE with MOG(35-55) peptide.

T_Cell_Signaling_EAE Key T-Cell Signaling Pathways in EAE Pathogenesis cluster_activation Antigen Presentation in Periphery cluster_differentiation T-Cell Differentiation cluster_cns_infiltration CNS Infiltration and Reactivation cluster_effector Effector Functions and Damage APC Antigen Presenting Cell (APC) Naive_T_Cell Naive CD4+ T-Cell APC->Naive_T_Cell TCR-MHCII Myelin_Antigen Myelin Antigen (e.g., MOG) Myelin_Antigen->APC Th1 Th1 Cell Naive_T_Cell->Th1 IL-12 Th17 Th17 Cell Naive_T_Cell->Th17 TGF-β, IL-6 BBB Blood-Brain Barrier (BBB) Th1->BBB Th17->Th17 IL-23 (stabilization) Th17->BBB IL12 IL-12 IL23 IL-23 Th1_CNS Th1 Cell BBB->Th1_CNS Th17_CNS Th17 Cell BBB->Th17_CNS Microglia Microglia/Macrophage Inflammation Inflammation Microglia->Inflammation Th1_CNS->Microglia IFN-γ GMCSF GM-CSF Th1_CNS->GMCSF Th17_CNS->Microglia IL-17 Th17_CNS->GMCSF Demyelination Demyelination Inflammation->Demyelination Axonal_Damage Axonal Damage Demyelination->Axonal_Damage GMCSF->Inflammation

Caption: T-cell activation and effector functions in EAE.

Conclusion

The MOG(35-55)-induced EAE model in C57BL/6 mice remains a robust and reproducible tool for studying the chronic-progressive phase of MS-like disease and for the initial screening of potential therapeutics. Its well-defined immunological basis, characterized by a strong Th1 and Th17 response, provides a solid framework for mechanistic studies. However, researchers must be cognizant of its limitations, particularly its inability to model the relapsing-remitting disease course prevalent in MS patients.

For studies focused on relapse and remission, the PLP-induced EAE model in SJL mice offers a valuable alternative, albeit with potentially greater inter-animal variability. The choice of EAE model should be carefully considered based on the specific research question, with a clear understanding of the immunological and pathological nuances of each system. By employing standardized protocols and being aware of the inherent characteristics of each model, researchers can enhance the reproducibility and translational relevance of their findings in the quest for effective treatments for multiple sclerosis.

References

MOG(35-55) as a Gold Standard for Inducing Neuroinflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of neuroinflammatory models, Myelin Oligodendrocyte Glycoprotein (35-55) peptide, or MOG(35-55), stands as a cornerstone for inducing experimental autoimmune encephalomyelitis (EAE). This guide provides an objective comparison of MOG(35-55) with other common models, supported by experimental data and detailed protocols to aid in the selection of the most appropriate positive control for your neuroinflammation studies.

MOG(35-55) is a key tool in modeling multiple sclerosis (MS) in rodents, particularly in C57BL/6 mice.[1][2] Immunization with this peptide induces a T-cell mediated autoimmune response against the myelin sheath of the central nervous system (CNS), leading to inflammation, demyelination, and progressive neurological dysfunction that closely mimics the pathology of MS.[3][4] The resulting EAE model is characterized by an ascending flaccid paralysis and is widely used for mechanistic studies and the evaluation of therapeutic candidates.[1]

Comparative Analysis of EAE Induction Models

While MOG(35-55) is a robust and widely used tool, several alternatives exist for inducing EAE, each with distinct immunological characteristics and disease courses. The choice of model often depends on the specific research question, such as the role of B cells or the desire for a relapsing-remitting disease course.

FeatureMOG(35-55) Induced EAEMOG(1-125) Induced EAEPLP(139-151) Induced EAEMBP Induced EAE
Mouse Strain C57BL/6[5]C57BL/6[5]SJL[6]SJL, C57BL/6[6]
Disease Course Monophasic, chronic progressive[1][6]Chronic progressive[7]Relapsing-remitting[6][8]Relapsing-remitting or chronic[6]
Key Immune Cells CD4+ T cells (Th1/Th17)[9][10]CD4+ T cells, B cells[5][11]T cells[8]T cells[6]
B Cell Involvement Minimal[11][12]Significant[11][12]Not a primary featureVariable
Demyelination Strong[7]StrongMild[7]Variable
Pertussis Toxin Required[3][5]RequiredNot required[6]Required[6]

Experimental Protocols

MOG(35-55) Induced EAE in C57BL/6 Mice

This protocol outlines the active immunization procedure to induce a chronic progressive form of EAE.

Materials:

  • MOG(35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (9-13 weeks old)[5]

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG(35-55) in CFA. A common concentration is 2 mg/mL of MOG(35-55) and 2 mg/mL of Mycobacterium tuberculosis in CFA.[1] Emulsify equal volumes of the MOG(35-55) solution and CFA until a stable emulsion is formed.[1][2]

  • Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG(35-55)/CFA emulsion at two sites on the flank or at the base of the tail.[2][3]

  • Pertussis Toxin Administration: On day 0 (shortly after immunization) and day 2, administer pertussis toxin (typically 200 ng) via intraperitoneal injection.[3][4] PTX acts as an adjuvant to enhance the autoimmune response.

  • Clinical Scoring: Monitor the mice daily starting from day 7 post-immunization for clinical signs of EAE.[5] Scoring is typically done on a 0-5 scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

dot

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization Protocol cluster_monitoring Disease Monitoring MOG_Peptide MOG(35-55) Peptide Emulsion MOG(35-55)/CFA Emulsion MOG_Peptide->Emulsion Mix CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Mix Day0_Injection Day 0: Subcutaneous Injection Emulsion->Day0_Injection Mouse C57BL/6 Mouse Monitoring Daily Clinical Scoring (Starting Day 7) Mouse->Monitoring Day0_Injection->Mouse PTX_Injection1 Day 0: Pertussis Toxin (i.p.) PTX_Injection1->Mouse PTX_Injection2 Day 2: Pertussis Toxin (i.p.) PTX_Injection2->Mouse Analysis Histopathological & Immunological Analysis Monitoring->Analysis MOG_Signaling_Pathway cluster_activation Antigen Presentation & T-Cell Activation cluster_differentiation T-Cell Differentiation cluster_cns_infiltration CNS Infiltration & Inflammation cluster_effector_response Effector Response in CNS APC Antigen Presenting Cell (APC) T_Cell Naive CD4+ T-Cell APC->T_Cell Presents Antigen MOG MOG(35-55) MOG->APC Uptake Th1 Th1 Cell T_Cell->Th1 Differentiation Th17 Th17 Cell T_Cell->Th17 Differentiation BBB Blood-Brain Barrier Th1->BBB Crosses Pro_Inflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17, TNF-α) Th1->Pro_Inflammatory Secretes Th17->BBB Crosses Th17->Pro_Inflammatory Secretes CNS Central Nervous System (CNS) BBB->CNS Demyelination Demyelination & Neuronal Damage Pro_Inflammatory->Demyelination Leads to

References

Comparative analysis of active vs. passive EAE induction with MOG(35-55)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key methodologies for modeling multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for multiple sclerosis (MS), providing critical insights into the pathogenesis of this debilitating autoimmune disease of the central nervous system (CNS). The induction of EAE using the Myelin Oligodendrocyte Glycoprotein 35-55 peptide (MOG(35-55)) in C57BL/6 mice is a common approach. This guide provides a comparative analysis of the two primary induction methods: active and passive EAE, offering experimental data and detailed protocols to aid researchers in selecting the most appropriate model for their studies.

At a Glance: Active vs. Passive EAE Induction

ParameterActive EAE InductionPassive EAE Induction (Adoptive Transfer)
Principle Immunization with MOG(35-55) and adjuvants to elicit an endogenous autoimmune response.[1][2]Transfer of MOG(35-55)-specific, activated T cells from a donor to a naive recipient mouse.[3][4]
Typical Onset of Symptoms 9-14 days post-immunization.[2][5]7-8 days post-transfer.[4][6]
Disease Incidence Typically 80-100%.[2]Can reach 100%.[4][6]
Disease Course in C57BL/6 Chronic, progressive paralysis.[2][5]Can be more severe with a higher cumulative score.[4][6]
Immunopathology T cell-mediated, with a notable contribution from both Th1 and Th17 cells.[7]Primarily T cell-driven, allows for the study of specific T cell subsets (e.g., Th17). May show increased B cell involvement and more extensive demyelination.[4][6][8]
Key Reagents MOG(35-55) peptide, Complete Freund's Adjuvant (CFA), Pertussis Toxin (PTX).[1][2]MOG-specific T cells, cytokines for in vitro re-stimulation (e.g., IL-12, IL-23).[3][4]
Advantages Relatively simple, inexpensive, and mimics the initial priming of an autoimmune response.[5]Synchronized disease onset, allows for the study of the effector phase of the disease, and useful for tracking specific cell populations.
Disadvantages Variable onset and severity between animals. The use of adjuvants can introduce confounding inflammatory responses.More technically complex and labor-intensive. Bypasses the initial antigen presentation and T cell priming stages.

Experimental Protocols

Active EAE Induction Protocol

This protocol is a standard method for inducing a chronic EAE model in C57BL/6 mice.

Materials:

  • MOG(35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS) or saline

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • Dissolve MOG(35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA by ensuring the Mycobacterium tuberculosis is evenly suspended.

    • Create a 1:1 emulsion of the MOG(35-55) solution and CFA. This is a critical step and requires thorough mixing (e.g., using two syringes connected by a Luer lock) until a thick, stable emulsion is formed.[5]

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 0.1 mL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total volume of 0.2 mL per mouse).[2]

    • Administer 200-500 ng of PTX intraperitoneally (i.p.) in 0.1 mL of sterile PBS.[9]

  • Second PTX Injection (Day 2):

    • Administer a second dose of PTX (200-500 ng) i.p.[5]

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[2]

    • Clinical scoring is typically based on a 0-5 scale, assessing tail and limb paralysis.

Passive EAE (Adoptive Transfer) Protocol

This protocol involves the transfer of activated, MOG-specific T cells to induce EAE.

Materials:

  • Donor C57BL/6 mice immunized with MOG(35-55) as in the active protocol.

  • Naive recipient C57BL/6 mice.

  • Cell culture medium (e.g., RPMI-1640) with supplements.

  • MOG(35-55) peptide.

  • Recombinant murine cytokines (e.g., IL-12 and/or IL-23).[3][4]

Procedure:

  • Generation of Encephalitogenic T Cells (in Donor Mice):

    • Immunize donor mice with MOG/CFA as described in the active protocol (PTX is often omitted for donor immunization).

  • Isolation and Re-stimulation of T Cells (Day 10-12 post-immunization):

    • Euthanize the donor mice and aseptically remove the spleens and draining lymph nodes.

    • Prepare single-cell suspensions.

    • Culture the cells in the presence of MOG(35-55) peptide (e.g., 10-50 µg/mL) and polarizing cytokines. For a Th17-dominant response, IL-23 is commonly used.[3]

    • Culture the cells for 3-4 days.

  • Adoptive Transfer:

    • Harvest the activated T cells from the culture.

    • Wash the cells with sterile PBS.

    • Inject approximately 1-2 x 10^7 viable cells intravenously or intraperitoneally into each naive recipient mouse.[4]

  • Monitoring:

    • Begin daily monitoring for clinical signs of EAE from day 5 post-transfer.

Visualizing the Methodologies

The following diagrams illustrate the workflows for both active and passive EAE induction.

Active_EAE_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_outcome Outcome MOG MOG(35-55) Peptide Emulsion MOG/CFA Emulsion MOG->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion SC_Injection Subcutaneous Injection Emulsion->SC_Injection Mouse C57BL/6 Mouse Mouse2 C57BL/6 Mouse SC_Injection->Mouse PTX1 Pertussis Toxin (PTX) IP_Injection1 Intraperitoneal Injection PTX1->IP_Injection1 IP_Injection1->Mouse Monitoring Daily Clinical Scoring (Starts Day 7) Mouse2->Monitoring PTX2 Pertussis Toxin (PTX) IP_Injection2 Intraperitoneal Injection PTX2->IP_Injection2 IP_Injection2->Mouse2 EAE Chronic EAE Development (Onset Day 9-14) Monitoring->EAE

Caption: Workflow for Active EAE Induction.

Passive_EAE_Workflow cluster_donor Donor Mouse Preparation cluster_cell_prep T Cell Isolation & Culture (Day 10-12) cluster_recipient Adoptive Transfer & Outcome Donor Donor C57BL/6 Mouse Immunize Immunize with MOG/CFA Donor->Immunize Isolate Isolate Splenocytes/ Lymph Node Cells Immunize->Isolate Culture In vitro Culture with MOG(35-55) + Cytokines (e.g., IL-23) Isolate->Culture Activated_T Activated Encephalitogenic T Cells Culture->Activated_T Transfer Inject Activated T Cells (IV or IP) Activated_T->Transfer Recipient Naive Recipient C57BL/6 Mouse Monitoring Daily Clinical Scoring (Starts Day 5) Recipient->Monitoring Transfer->Recipient EAE Acute EAE Development (Onset Day 7-8) Monitoring->EAE

Caption: Workflow for Passive EAE Induction.

Key Signaling Pathways in EAE Pathogenesis

The development of EAE is predominantly driven by the activation and differentiation of MOG-specific CD4+ T cells into pro-inflammatory subsets, primarily Th1 and Th17 cells. These cells infiltrate the CNS and orchestrate an inflammatory cascade leading to demyelination and axonal damage.

  • Antigen Presentation: Dendritic cells and other antigen-presenting cells (APCs) in the periphery present the MOG(35-55) peptide to naive CD4+ T cells.

  • T Cell Differentiation:

    • Th1 Pathway: In the presence of IL-12, T cells upregulate the transcription factor T-bet and differentiate into Th1 cells, which produce IFN-γ.

    • Th17 Pathway: The combination of TGF-β and IL-6, followed by IL-23, drives the expression of the transcription factor RORγt, leading to Th17 differentiation and the production of IL-17. The JAK/STAT signaling pathway is crucial for mediating the effects of these cytokines.[10]

  • CNS Infiltration and Damage: Activated Th1 and Th17 cells cross the blood-brain barrier. Within the CNS, they are re-activated by local APCs, leading to the secretion of pro-inflammatory cytokines, recruitment of other immune cells (macrophages, neutrophils), and subsequent demyelination and neurodegeneration.

EAE_Signaling_Pathway cluster_activation Peripheral T Cell Activation cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation cluster_cns CNS Pathology APC APC presents MOG(35-55) Naive_T Naive CD4+ T Cell APC->Naive_T TCR-MHCII IL12 IL-12 Naive_T->IL12 IL6_TGFb IL-6 + TGF-β Naive_T->IL6_TGFb IL23 IL-23 Naive_T->IL23 STAT4 STAT4 IL12->STAT4 Tbet T-bet STAT4->Tbet Th1 Th1 Cell Tbet->Th1 IFNg IFN-γ Th1->IFNg BBB Blood-Brain Barrier IFNg->BBB Infiltration STAT3 STAT3 IL6_TGFb->STAT3 IL23->STAT3 RORgt RORγt STAT3->RORgt Th17 Th17 Cell RORgt->Th17 IL17 IL-17 Th17->IL17 IL17->BBB Infiltration Inflammation Neuroinflammation BBB->Inflammation Demyelination Demyelination & Axonal Damage Inflammation->Demyelination

Caption: T Cell Differentiation in EAE Pathogenesis.

Conclusion

The choice between active and passive EAE induction with MOG(35-55) depends on the specific research question. Active EAE is a robust model for studying the entire course of the autoimmune response, from initial sensitization to chronic disease, and is well-suited for screening potential therapeutics. Passive EAE offers a more controlled system to investigate the specific roles of encephalitogenic T cells during the effector phase of the disease, with the advantage of a more synchronized and predictable disease onset. By understanding the distinct characteristics and methodologies of each model, researchers can better design experiments to unravel the complexities of multiple sclerosis and accelerate the development of effective treatments.

References

Safety Operating Guide

Proper Disposal of MOG(35-55): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Myelin Oligodendrocyte Glycoprotein (35-55) (MOG(35-55)) is a critical component of laboratory safety and operational integrity. Adherence to established protocols not only ensures a safe working environment but also prevents potential environmental contamination. This guide provides essential, step-by-step information for the safe disposal of MOG(35-55), a peptide commonly used to induce experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.

MOG(35-55) is a synthetic peptide and should be handled with care, treating it as a potentially hazardous chemical. Its full toxicological properties have not been thoroughly investigated.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses, is mandatory during handling and disposal procedures.[2] All handling of the lyophilized powder, which can be easily aerosolized, and its solutions should be conducted in a well-ventilated area or a chemical fume hood.[1][3]

Summary of Handling and Storage Recommendations

Before detailing the disposal procedures, it is crucial to understand the proper handling and storage of MOG(35-55) to minimize waste and ensure peptide integrity.

ParameterRecommendationSource(s)
Storage (Lyophilized) Store at -20°C, desiccated and protected from light.[1][4]
Storage (Reconstituted) Aliquot and store at or below -20°C. Avoid repeated freeze-thaw cycles.[5]
Reconstitution Can be reconstituted in sterile water at a concentration of 1 mg/mL.[6]
Handling Use appropriate PPE. Avoid all modes of exposure (inhalation, ingestion, skin/eye contact).[3]

Step-by-Step Disposal Procedures

The proper disposal of MOG(35-55) waste requires segregation into liquid and solid waste streams. Never dispose of MOG(35-55) waste down the drain or in the regular trash without appropriate inactivation and containment.[2][5]

Liquid Waste Disposal (Unused Solutions, Supernatants)

Liquid waste containing MOG(35-55) must be chemically inactivated before disposal. The amino acid sequence of MOG(35-55) is MEVGWYRSPFSRVVHLYRNGK. This sequence contains amino acids susceptible to degradation by oxidation (Methionine, Tryptophan) and hydrolysis, which can be exploited for inactivation.

1. Chemical Inactivation:

Choose one of the following methods for inactivation. This should be performed in a chemical fume hood.

  • Method A: Oxidative Inactivation (Bleach)

    • Add a 10% bleach solution (sodium hypochlorite) to the liquid peptide waste to achieve a final concentration of at least 1% sodium hypochlorite.[7]

    • Allow a contact time of at least 30 minutes to ensure the oxidation of susceptible amino acid residues.[7]

  • Method B: Hydrolytic Inactivation (Acid or Base)

    • Slowly add 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to the peptide solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.[5]

    • Allow the mixture to stand for at least one hour to facilitate the breakdown of peptide bonds.

2. Neutralization:

  • After inactivation with acid or base, neutralize the solution to a pH between 6.0 and 8.0.[5]

  • For acidic solutions, slowly add a base such as sodium bicarbonate or sodium hydroxide while monitoring the pH.

  • For basic solutions, slowly add a weak acid to neutralize.

3. Collection and Final Disposal:

  • Collect the inactivated and neutralized waste in a clearly labeled, leak-proof hazardous waste container.[5]

  • The label should include "Hazardous Waste," the full chemical name ("MOG(35-55), inactivated"), and any other potential hazards from the inactivation reagents used.[5]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[2]

Solid Waste Disposal (Contaminated Labware, PPE)

Solid waste includes items such as pipette tips, gloves, empty vials, and other contaminated labware.

1. Segregation and Collection:

  • Collect all solid waste contaminated with MOG(35-55) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[5][8]

2. Labeling:

  • The container must be labeled as "Hazardous Waste" and should list "MOG(35-55)" as a contaminant.[5]

3. Storage and Disposal:

  • Store the sealed container in a designated hazardous waste accumulation area.

  • Contact your institution's EHS department for pickup and disposal, which will likely involve incineration.[5][7]

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

1. Spill Response:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using absorbent materials.

  • For liquid spills, cover with an absorbent material. For solid spills (lyophilized powder), gently cover and sweep to avoid creating dust.[7]

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[7]

2. Decontamination of Surfaces:

  • After the initial cleanup, decontaminate the spill area.

  • Wipe the area with a 10% bleach solution and allow for a 20-30 minute contact time.[7][9]

  • Following decontamination, wipe the surface with water to remove any residual bleach.[9]

3. Decontamination of Reusable Labware:

  • Reusable labware that has come into contact with MOG(35-55) should be decontaminated before washing.

  • Soak the labware in a 1% sodium hypochlorite solution for at least 30 minutes or in a suitable enzymatic detergent.[3][7]

  • After soaking, wash the labware thoroughly with a laboratory-grade detergent and rinse with purified water.[7]

Experimental Workflow for MOG(35-55) Disposal

G cluster_waste MOG(35-55) Waste Generation cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal cluster_final Final Disposal liquid_waste Liquid Waste (Unused solutions, supernatants) inactivation Chemical Inactivation (e.g., 10% Bleach or 1M HCl/NaOH) liquid_waste->inactivation solid_waste Solid Waste (Contaminated PPE, vials, etc.) collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralization Neutralization (if using acid/base) pH 6.0-8.0 inactivation->neutralization If acid/base used collect_liquid Collect in Labeled Hazardous Waste Container inactivation->collect_liquid If bleach used neutralization->collect_liquid ehs_pickup Arrange for EHS Pickup and Disposal (Incineration) collect_liquid->ehs_pickup collect_solid->ehs_pickup

Caption: Workflow for the proper disposal of MOG(35-55) waste.

By following these procedures, laboratories can ensure the safe and compliant disposal of MOG(35-55) waste, protecting both personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. [10]

References

Essential Safety and Operational Guide for Handling MOG(35-55)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like Myelin Oligodendrocyte Glycoprotein (35-55), or MOG(35-55), is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of MOG(35-55) to ensure a secure laboratory environment. While MOG(35-55) is not classified as a hazardous substance, good laboratory practices should always be followed.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary method of protection for laboratory personnel.[1] A risk assessment should be conducted to determine the specific PPE required for the tasks involving MOG(35-55).[1]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.[2][3]Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile or latex gloves (double gloving may be recommended).[1][2][4]Silver Shield gloves under disposable nitrile gloves for enhanced protection.[1]
Eye & Face Protection Safety glasses with side-shields or safety goggles.[2][3][5]Full-face shield for splash hazards.[1]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[1]An N95 respirator or higher is recommended if there is a risk of aerosolization or when handling the lyophilized powder.[1][2]
Foot Protection Closed-toe shoes.[1]Chemical-resistant boots.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical for maintaining peptide integrity and ensuring personnel safety.[2] It is advised to work in a well-ventilated area, and for procedures with a risk of aerosolization, a chemical fume hood should be used.[4]

Step-by-Step Handling Procedure:

  • Preparation : Ensure the designated workspace is clean and uncluttered.[2] Gather all necessary sterile materials such as vials, pipettes, and solvents.

  • Don PPE : Put on all required PPE, including a lab coat, safety goggles, and gloves.[2][3]

  • Weighing : When weighing the lyophilized powder, do so carefully to avoid creating dust.[2]

  • Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[2] MOG(35-55) can be reconstituted in water.[3] A sonicator can be used to create a homogenous solution.[3]

  • Experimentation : Perform the experiment, adhering to established laboratory protocols.

  • Clean-up : After handling, decontaminate the workspace by wiping down all surfaces and equipment with an appropriate cleaning agent.[2]

Storage:

  • Lyophilized Powder : Store at -20°C, kept dry and protected from light.[3][6]

  • In Solution : It is best to aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at or below -20°C.[2][3]

First Aid Measures

In the event of exposure, follow these first aid procedures and consult a doctor, showing them the Safety Data Sheet.[4]

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and monitor their breathing. If breathing is difficult, provide oxygen. If breathing stops, give artificial respiration. Seek medical attention.[7][4]
Skin Contact Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7][4]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][4]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[7][4]

Disposal Plan

Proper disposal of MOG(35-55) and any contaminated materials is crucial to prevent environmental release. All waste must be handled in accordance with institutional, local, state, and federal regulations.[6][8]

Step-by-Step Disposal Procedure:

  • Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2] All contaminated solid waste, including gloves, pipette tips, and empty vials, should also be collected in a designated waste container.[1]

  • Container Sealing : Securely seal the waste container to prevent any leakage.[2]

  • Disposal : Arrange for collection by a specialized disposal company.[4]

Experimental Workflow

The following diagram outlines a standard workflow for safely handling MOG(35-55) in a laboratory setting.

G cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_space Prepare Sanitized Workspace prep_ppe->prep_space prep_materials Gather Sterile Materials prep_space->prep_materials handle_reconstitute Reconstitute Lyophilized Peptide prep_materials->handle_reconstitute handle_aliquot Aliquot into Working Solutions handle_reconstitute->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of MOG(35-55).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.